UAB30
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
205252-59-1 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13+ |
InChI Key |
PPGNMFUMZSAZCW-FRCHHHHOSA-N |
SMILES |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C/1\CCCC2=CC=CC=C21 |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(9Z)-UAB30 8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid 9-cis-UAB30 9cUAB30 UAB 30 UAB-30 |
Origin of Product |
United States |
Foundational & Exploratory
UAB30: A Technical Guide on the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of UAB30, a novel synthetic rexinoid, in the context of cancer therapy. This compound is a selective agonist for the Retinoid X Receptor (RXR) and has demonstrated significant anti-tumor effects across a range of preclinical cancer models, including breast cancer, medulloblastoma, neuroblastoma, and rhabdomyosarcoma.[1][2][3][4] It was developed to offer a more favorable toxicity profile compared to traditional retinoic acids (RA) that primarily target the Retinoic Acid Receptor (RAR).[3][5]
Core Mechanism of Action: RXR-Mediated Gene Regulation
This compound's primary mechanism of action is the selective binding to and activation of the Retinoid X Receptor (RXR), a type of nuclear receptor.[2][3][5] Upon activation by this compound, RXR forms heterodimers with other nuclear receptors, most notably the Retinoic Acid Receptor (RAR). This this compound-RXR:RAR complex then functions as a ligand-activated transcription factor.
The heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1] This binding event initiates the transcription of a suite of genes that regulate critical cellular processes, ultimately leading to anti-tumorigenic outcomes. A central hypothesis is that rexinoids like this compound exert their cancer-preventive effects primarily by enhancing the signaling through these RAR:RXR heterodimers.[1] Additionally, evidence suggests that signaling through other RXR heterodimers, such as with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), also contributes to its efficacy, particularly in mammary cancers.[1]
Signaling Pathway Diagram
Caption: this compound binds RXR, promoting RAR:RXR heterodimerization and gene transcription.
Key Cellular and Phenotypic Effects
Treatment of cancer cells with this compound elicits several key anti-cancer effects:
-
Induction of Apoptosis: this compound treatment leads to programmed cell death.[3] This has been demonstrated by detecting increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) and elevated activation of caspase 3 in treated cancer cells.[2][3]
-
Cell Cycle Arrest: The compound consistently causes cell cycle arrest in the G1 phase.[3][4] This action prevents cancer cells from entering the S phase (DNA replication), thereby halting their proliferation.[4]
-
Inhibition of Proliferation and Viability: this compound significantly reduces the proliferation and viability of various cancer cell lines in a dose-dependent manner.[2][3][4]
-
Promotion of Cellular Differentiation: By activating retinoid signaling pathways, this compound induces cancer cells to differentiate.[2] This process forces them into a more mature, non-proliferative state.
-
Reduction of Cell Motility and Invasion: this compound has been shown to decrease the migration and invasion capabilities of cancer cells, which is critical for preventing metastasis.[2][3][4]
-
Decrease in Cancer Stem Cell Properties: In neuroblastoma models, this compound treatment reduced the expression of the cancer stem cell marker CD133 and diminished the ability of cells to form tumorspheres, suggesting an effect on the cancer stem cell population.[4][6]
Associated Signaling Pathways
While the RXR:RAR axis is central, this compound's effects are also linked to other pathways, often in a cell-type-specific manner:
-
AKT/ERK Pathways: The involvement of these crucial survival and proliferation pathways is variable. In medulloblastoma and some neuroblastoma models, this compound treatment decreased the expression of total ERK.[2] However, in rhabdomyosarcoma cells, no significant change in the phosphorylation of AKT, ERK, or FAK was observed, indicating that the mechanism can be context-dependent.[3]
-
hTERT Promoter Silencing: In breast cancer, one proposed mechanism for this compound's anti-proliferative effect is the downregulation of telomerase via the silencing of the human Telomerase Reverse Transcriptase (hTERT) promoter.[3]
-
SKP2-p27kip1 Axis: In cutaneous T-cell lymphoma, this compound has been shown to inhibit proliferation by modulating the SKP2-p27kip1 axis, which is involved in cell cycle regulation.[7]
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical studies of this compound.
| Parameter | Cell Line(s) | Value | Cancer Type | Reference |
| LD₅₀ | RD | 26.5 µM | Rhabdomyosarcoma | [3] |
| LD₅₀ | SJCRH30 | 26.1 µM | Rhabdomyosarcoma | [3] |
| Effective Concentration | COA3 & COA6 (PDX) | 10-50 µM | Neuroblastoma | [4] |
| In Vivo Dosing | D425 (PDX) Mouse Model | 100 mg/kg/day (in chow) | Medulloblastoma | [2] |
Methodologies for Key Experiments
Detailed, step-by-step protocols are found within primary research publications. The following section outlines the purpose and general methodology of key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
Purpose: To quantify the effect of this compound on cancer cell survival and growth.
-
General Protocol: Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified time (e.g., 72 hours).[2] A metabolic indicator dye (e.g., MTT, resazurin in alamarBlue, or WST-1 in CellTiter 96 assays) is added.[4] The absorbance or fluorescence is measured, which correlates with the number of viable, metabolically active cells. Data is typically normalized to vehicle-treated control cells to determine the percentage of viability or proliferation inhibition.
Apoptosis Assays
-
Purpose: To determine if cell death induced by this compound occurs via apoptosis.
-
Method 1: Western Blot for Cleaved PARP: Cells are treated with this compound, and whole-cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved PARP, a hallmark of apoptosis.[2]
-
Method 2: Caspase 3 Activation Assay: This assay measures the activity of caspase 3, a key executioner enzyme in the apoptotic cascade. Following this compound treatment, cell lysates are incubated with a substrate that fluoresces or becomes colored upon cleavage by active caspase 3.[3]
Cell Cycle Analysis
-
Purpose: To identify if this compound causes arrest at a specific phase of the cell cycle.
-
General Protocol: Cells are treated with this compound for a set time (e.g., 24 hours).[4] They are then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting (Immunoblotting)
-
Purpose: To detect and quantify the expression levels of specific proteins within key signaling pathways (e.g., RXR, RAR, p-AKT, ERK, c-myc).[2]
-
General Protocol: Protein lysates from this compound-treated and control cells are prepared. Proteins are separated by size via gel electrophoresis and transferred to a membrane. The membrane is incubated with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection. Band intensity provides a semi-quantitative measure of protein levels.
Conceptual Experimental Workflow
Caption: A logical progression from in vitro cellular assays to in vivo animal models.
References
- 1. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The retinoid X receptor agonist, 9-cis this compound, inhibits cutaneous T-cell lymphoma proliferation through the SKP2-p27kip1 axis. | Semantic Scholar [semanticscholar.org]
UAB30: A Deep Dive into the Selective Retinoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30, a synthetic analog of 9-cis-retinoic acid, has emerged as a promising selective retinoid X receptor (RXR) agonist with significant potential in cancer chemoprevention and therapy. Its chemical designation is (2E,4E,6Z,8E)-8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid. Unlike pan-agonists that activate both retinoic acid receptors (RARs) and RXRs, this compound exhibits high selectivity for RXRs, which mitigates many of the toxic side effects associated with broader retinoid activity, such as hypertriglyceridemia. This tissue-selective activity, particularly in epithelial cells, makes this compound a compelling candidate for long-term use in high-risk populations for the prevention of cancers, including breast and skin malignancies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biological effects, and the experimental methodologies used to characterize its activity.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2E,4E,6Z,8E)-8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid |
| Synonyms | 9-cis-UAB30 |
| Molecular Formula | C22H26O2 |
| Molecular Weight | 322.45 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with RXRs and its effects on various cancer cell lines.
Table 1: Binding Affinities (Kd) and Half-Maximal Effective Concentrations (EC50) of this compound for RXR Isotypes
| Ligand | Receptor | Kd (nM) | EC50 (nM) |
| This compound | RXRα | 15 ± 2 | 33 ± 2 |
| This compound | RXRβ | Not Reported | 24 ± 4 |
| This compound | RXRγ | Not Reported | 25 ± 2 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) and Median Lethal Dose (LD50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | LD50 (µM) |
| MyLa | Cutaneous T-Cell Lymphoma | < 25 | Not Reported |
| HuT 78 | Cutaneous T-Cell Lymphoma | < 25 | Not Reported |
| SH-EP | Neuroblastoma | > 60 | > 67.66 |
| SK-N-AS | Neuroblastoma | ~60 | ~65 |
| WAC(2) | Neuroblastoma | ~55 | ~60 |
| SK-N-BE(2) | Neuroblastoma | ~49 | ~55 |
| D341 | Medulloblastoma | > 10 | Not Reported |
| D384 | Medulloblastoma | > 10 | Not Reported |
| D425 | Medulloblastoma | > 10 | Not Reported |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by selectively binding to and activating RXRs. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription.
RXR:RAR Signaling Pathway
The RXR:RAR heterodimer is a key mediator of retinoid signaling. In the absence of a ligand, this complex is bound to co-repressors, inhibiting gene transcription. While this compound alone has a minimal effect on this pathway, it can synergize with RAR agonists to enhance the transcription of genes involved in cell differentiation and apoptosis.
Caption: RXR:RAR heterodimer signaling pathway.
RXR:PPAR Signaling Pathway
This compound can activate the RXR:PPAR heterodimer, which plays a crucial role in regulating cell proliferation and differentiation. Activation of this pathway leads to the upregulation of cell cycle inhibitors like p27kip1 and the downregulation of cyclins such as cyclin D1, resulting in cell cycle arrest.[1][2][3]
Caption: RXR:PPAR-mediated cell cycle regulation.
LXR:RXR Signaling and Lipid Metabolism
A key advantage of this compound is its tissue-selective action, particularly its minimal impact on hepatic lipid metabolism. While other RXR agonists like bexarotene can activate the LXR:RXR heterodimer in the liver, leading to increased expression of lipogenic genes such as SREBP-1c and Fatty Acid Synthase (FAS) and subsequent hypertriglyceridemia, this compound does not potently activate this pathway in hepatic cells.[4] This selectivity is attributed to subtle conformational changes induced in the RXR ligand-binding domain by this compound, which affects co-activator recruitment in a tissue-specific manner.
Caption: Differential activation of LXR:RXR pathway.
Biological Effects
This compound has demonstrated a range of anti-cancer effects in preclinical studies, including:
-
Inhibition of Cell Proliferation: this compound induces cell cycle arrest, primarily at the G1/S checkpoint, by modulating the expression of key cell cycle regulatory proteins.[1][2][3]
-
Induction of Apoptosis: this compound can trigger programmed cell death in various cancer cell lines. This is often associated with changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5][6][7]
-
Promotion of Cell Differentiation: In several cancer models, including neuroblastoma and medulloblastoma, this compound has been shown to induce cellular differentiation.[8]
-
Inhibition of Invasion and Migration: this compound can suppress the invasive and migratory potential of cancer cells, in part by downregulating matrix metalloproteinases (MMPs).[9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Saturation Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound for RXRs.
Principle: A fixed concentration of purified RXR protein is incubated with increasing concentrations of radiolabeled this compound (e.g., [3H]-UAB30). The amount of bound radioligand is measured at equilibrium. Non-specific binding is determined in the presence of a large excess of unlabeled this compound. Specific binding is calculated by subtracting non-specific binding from total binding.
Protocol:
-
Preparation of Membranes/Nuclear Extracts: Prepare nuclear extracts or membranes from cells overexpressing the specific RXR isoform.
-
Incubation: In a 96-well plate, incubate the nuclear extracts/membranes with a range of concentrations of [3H]-UAB30 in a suitable binding buffer. For non-specific binding, add a 100-fold excess of unlabeled this compound.
-
Equilibration: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the concentration of free radioligand. The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the saturation curve.
Luciferase Reporter Gene Assay
This assay is used to measure the ability of this compound to activate RXR-mediated gene transcription.
Principle: Cells are co-transfected with an expression vector for the RXR of interest and a reporter plasmid containing a luciferase gene under the control of a specific response element (e.g., PPRE or LXRE). Upon activation by this compound, the RXR heterodimer binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with the RXR expression plasmid, the luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is then calculated. The EC50 value is determined by plotting the fold induction against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/alamarBlue)
These assays are used to assess the effect of this compound on the viability and proliferation of cancer cells.
Principle:
-
MTT Assay: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
alamarBlue Assay: The blue, non-fluorescent resazurin dye is reduced by viable cells to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to attach, treat them with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
alamarBlue: Add alamarBlue reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
alamarBlue: Measure the fluorescence with excitation at ~560 nm and emission at ~590 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits cell viability by 50%) is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the expression of specific target genes in response to this compound treatment.
Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of fluorescence is measured in real-time during the PCR, and the cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
qPCR Reaction: Set up the qPCR reaction in a multi-well plate with cDNA, gene-specific primers, and a qPCR master mix containing DNA polymerase and a fluorescent dye/probe. Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Run: Perform the qPCR in a real-time PCR instrument.
-
Data Analysis: Determine the Cq values for the target and reference genes. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.
Conclusion
This compound represents a significant advancement in the field of retinoid-based cancer therapy and chemoprevention. Its high selectivity for RXRs translates into a favorable safety profile, making it a promising candidate for long-term clinical use. The detailed understanding of its mechanism of action, involving the modulation of key signaling pathways that control cell fate, provides a strong rationale for its continued development. The experimental protocols outlined in this guide serve as a foundation for further research into the therapeutic potential of this and other selective RXR agonists. As our knowledge of the intricate roles of RXR in cellular homeostasis and disease continues to expand, so too will the opportunities for leveraging compounds like this compound for the benefit of patients.
References
- 1. The retinoid X receptor agonist, 9-cis this compound, inhibits cutaneous T-cell lymphoma proliferation through the SKP2-p27kip1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. The Retinoid X Receptor Agonist, 9-cis this compound, Inhibits Cutaneous T-cell Lymphoma Proliferation Through the SKP2-p27kip1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Bax-dependent apoptosis by mitochondrial deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src is a novel potential off-target of RXR agonists, 9-cis-UAB30 and Targretin, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
UAB30 and Retinoic Acid Receptor (RAR) Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30, a synthetic analog of 9-cis-retinoic acid, is a potent and selective agonist for the Retinoid X Receptor (RXR) with significant potential in cancer chemoprevention and therapy.[1] A key characteristic that distinguishes this compound from other retinoids, such as all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, is its minimal binding affinity for the Retinoic Acid Receptors (RARs).[1][2] This selectivity is believed to contribute to its favorable toxicity profile, as many of the adverse effects of retinoid therapies are associated with RAR activation.[2] This technical guide provides an in-depth overview of the binding affinity of this compound for RARs, detailed experimental protocols for assessing this interaction, and a summary of the relevant signaling pathways.
Data Presentation: Ligand Binding Affinity
| Ligand | Receptor | Binding Affinity (Kd/EC50) | Reference |
| This compound | RARα | > 1000 nM (estimated) | [1] |
| 9-cis-Retinoic Acid | RARs | High Affinity (nM range) | [3][4] |
| All-trans-Retinoic Acid (ATRA) | RARs | High Affinity (nM range) | [3][4] |
| Bexarotene | RARs | > 10000 nM (EC50) | [5] |
| This compound | RXRs | High Affinity (nM range) | [1] |
| 9-cis-Retinoic Acid | RXRs | High Affinity (nM range) | [4] |
Table 1: Comparative binding affinities of this compound and other retinoids for RARs and RXRs. The binding affinity for this compound to RARα is estimated based on qualitative descriptions in the literature.
Signaling Pathways
Retinoids exert their biological effects by binding to nuclear receptors, RARs and RXRs, which form heterodimers (RXR-RAR) that bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[3] this compound's selectivity for RXR means that it primarily influences the RXR component of this heterodimer. In the RXR-RAR heterodimer, RXR is considered a "silent partner," and its activation by an RXR-specific ligand like this compound is often dependent on the RAR partner being occupied by its ligand.[3]
Experimental Protocols
Determining the binding affinity of a ligand like this compound for a receptor such as RAR is typically achieved through a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Competitive Radioligand Binding Assay for RAR
Objective: To determine the inhibitory constant (Ki) of this compound for Retinoic Acid Receptors (RARs).
Materials:
-
Receptor Source: Nuclear extracts or purified recombinant RARα, RARβ, or RARγ protein.
-
Radioligand: [³H]all-trans-retinoic acid ([³H]ATRA) with high specific activity.
-
Competitor Ligand: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Unlabeled Ligand for Non-Specific Binding: A high concentration of unlabeled all-trans-retinoic acid.
-
Assay Buffer: e.g., Tris-HCl buffer with additives such as DTT, EDTA, and protease inhibitors.
-
Separation Medium: Dextran-coated charcoal or filter membranes (e.g., GF/B glass fiber filters).
-
Scintillation Cocktail and Scintillation Counter.
Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare a solution of [³H]ATRA in the assay buffer at a concentration close to its Kd for RAR.
-
Prepare the receptor source at a suitable concentration in the assay buffer.
-
-
Assay Setup:
-
Set up three sets of reaction tubes:
-
Total Binding: Receptor + [³H]ATRA + assay buffer.
-
Non-Specific Binding: Receptor + [³H]ATRA + a saturating concentration of unlabeled ATRA.
-
Competition: Receptor + [³H]ATRA + varying concentrations of this compound.
-
-
Initiate the binding reaction by adding the receptor preparation to the tubes.
-
-
Incubation:
-
Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 16-24 hours).
-
-
Separation of Bound and Free Radioligand:
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Charcoal Adsorption Method: Add a dextran-coated charcoal suspension to each tube. The charcoal will adsorb the free [³H]ATRA. Centrifuge the tubes to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
-
Quantification:
-
If using the filtration method, place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
If using the charcoal method, transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]ATRA).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound is a highly selective RXR agonist with demonstrably low affinity for RARs. This receptor selectivity is a cornerstone of its pharmacological profile, offering the potential for therapeutic benefits with a reduced side-effect profile compared to non-selective retinoids. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's binding to RARs, which is crucial for ongoing research and drug development efforts in the field of oncology and beyond.
References
- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
UAB30's Influence on Gene Expression: A Technical Guide for Researchers
Birmingham, AL - The synthetic retinoid X receptor (RXR) agonist, UAB30, has demonstrated significant potential in preclinical cancer studies, primarily through its ability to induce cancer cell differentiation, trigger apoptosis, and halt the cell cycle. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular underpinnings of this compound's action, focusing on its impact on gene expression.
This compound, a novel rexinoid, exhibits a favorable toxicity profile compared to other retinoids, making it a promising candidate for cancer therapy and chemoprevention. Its mechanism of action is rooted in its selective binding to retinoid X receptors (RXRs), which are key regulators of gene transcription. This interaction initiates a cascade of changes in the expression of numerous genes, ultimately leading to the observed anti-tumor effects in various cancers, including medulloblastoma, rhabdomyosarcoma, and breast cancer.
Quantitative Analysis of this compound-Induced Gene Expression Changes
A pivotal study by Vedell and colleagues provides the most detailed quantitative insight into the gene expression alterations induced by this compound. In this study, the researchers performed a microarray analysis on the liver RNA of female Sprague-Dawley rats treated with this compound and other RXR agonists. The following tables summarize the key differentially expressed genes, offering a comparative look at the molecular impact of this compound.
Table 1: this compound-Modulated Genes Associated with the Aryl Hydrocarbon (Ah) Receptor
| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) |
| Cyp1a1 | Cytochrome P450, family 1, subfamily a, polypeptide 1 | Increased |
| Cyp1a2 | Cytochrome P450, family 1, subfamily a, polypeptide 2 | Increased |
| Cyp1b1 | Cytochrome P450, family 1, subfamily b, polypeptide 1 | Increased |
| Nqo1 | NAD(P)H dehydrogenase, quinone 1 | Increased |
Table 2: Effect of this compound on Genes Associated with Triglyceride Metabolism
| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) |
| Scd1 | Stearoyl-CoA desaturase 1 | No significant change |
| Srebf1 | Sterol regulatory element binding transcription factor 1 | No significant change |
These findings are particularly noteworthy as they highlight a unique property of this compound. Unlike other RXR agonists such as Targretin (bexarotene) and 4-Me-UAB30, this compound did not significantly increase the expression of genes associated with elevated triglyceride levels, a common dose-limiting toxicity of this class of drugs.[1] Instead, this compound uniquely activated genes associated with the aryl hydrocarbon (Ah) receptor, suggesting a distinct mechanism of action that may contribute to its chemopreventive properties.[1]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used in the cited research.
Microarray Analysis of Gene Expression
The study by Vedell et al. employed the Affymetrix GeneChip Rat Exon 1.0 ST array to profile gene expression in the livers of treated rats.
Experimental Workflow:
Microarray Experimental Workflow
Key Steps:
-
Animal Treatment: Female Sprague-Dawley rats were administered this compound in their diet.
-
RNA Isolation: Total RNA was isolated from the liver tissues of the treated and control animals.
-
Microarray Hybridization: The isolated RNA was processed and hybridized to the Affymetrix GeneChip Rat Exon 1.0 ST array.
-
Data Analysis: Statistical tests were performed to identify genes that exhibited differential expression between the treatment and control groups. Genes with similar expression patterns were grouped into modules for further analysis.[1]
Signaling Pathways and Logical Relationships
This compound's regulation of gene expression is mediated through its interaction with the Retinoid X Receptor (RXR). RXRs form heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and the Liver X Receptor (LXR), to control the transcription of a wide array of genes.
The following diagram illustrates the central role of RXR in mediating the transcriptional effects of this compound.
References
UAB30's Role in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms by which UAB30, a novel and potent Retinoid X Receptor (RXR) agonist, induces apoptosis in cancer cells. This compound represents a promising therapeutic agent due to its high efficacy and low toxicity profile. This document outlines the key signaling pathways, presents quantitative data from preclinical studies, and offers detailed experimental protocols for investigating its apoptotic effects.
Introduction
This compound is a synthetic analog of 9-cis-retinoic acid that selectively binds to and activates RXRs with minimal binding to retinoic acid receptors (RARs), which is associated with reduced toxicity.[1] Its primary mechanism of anti-cancer activity involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This compound has demonstrated significant anti-tumor effects in various cancer models, including skin cancer, rhabdomyosarcoma, medulloblastoma, and neuroblastoma.[1][2]
Mechanism of Action: DNA Damage Response and Apoptosis
This compound's primary mechanism for inducing apoptosis is through the initiation of a DNA damage response (DDR). Unlike many chemotherapeutic agents, this compound's induction of DNA double-strand breaks (DSBs) is not dependent on the generation of reactive oxygen species (ROS). The accumulation of these DSBs triggers a signaling cascade that ultimately leads to cell cycle arrest and apoptosis.
The key steps in the this compound-induced apoptotic pathway are:
-
RXR Agonism: this compound, as a potent RXR agonist, initiates its cellular effects by binding to RXRs.[1]
-
Induction of DNA Double-Strand Breaks (DSBs): Treatment with this compound leads to the formation of lethal DSBs, which are marked by the phosphorylation of γH2AX.[1]
-
Activation of DNA Damage Response (DDR): The presence of DSBs activates the DDR signaling pathway. This involves the increased phosphorylation of key proteins such as ATM (Ataxia-Telangiectasia Mutated), Rad50, and Chk2.[1]
-
Cell Cycle Arrest: The activated DDR pathway leads to a reduction in cell cycle proteins, causing cell cycle arrest, primarily in the G1 or G2/M phase, depending on the cancer type.[1][2]
-
Induction of Pro-Apoptotic Proteins: this compound treatment results in the upregulation of pro-apoptotic proteins like Bax.
-
Caspase Activation and PARP Cleavage: The apoptotic signaling cascade culminates in the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various preclinical studies on this compound, demonstrating its potent anti-cancer and pro-apoptotic effects.
Table 1: In Vivo Efficacy of this compound in Skin Cancer Models [1]
| Cancer Type | Treatment | Tumor Number Reduction | Tumor Volume Reduction |
| UVB-induced Skin Cancer | Topical this compound (30 weeks) | 57% | 72% |
| - Basal Cell Carcinomas | 55% | ||
| - Squamous Cell Carcinomas | 60% | ||
| Ptch1+/-/SKH-1 Mice | 48% | 78% | |
| - Papillomas | 33% | ||
| - Basal Cell Carcinomas | 74% | ||
| - Squamous Cell Carcinomas | 76% |
Table 2: In Vitro Efficacy of this compound in Rhabdomyosarcoma (RMS) Cell Lines
| Cell Line | LD50 | Effect |
| RD (Embryonal) | 26.5 µM | Decreased cell viability and proliferation |
| SJCRH30 (Alveolar) | 26.1 µM | Decreased cell viability and proliferation |
Table 3: Effect of this compound on Cell Cycle Distribution in Neuroblastoma (COA6 cells) [2]
| Cell Cycle Phase | Control | This compound Treated |
| G1 Phase | 33.7 ± 0.7% | 43.3 ± 0.7% |
| S Phase | 44.7 ± 1.2% | 38.6 ± 1% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Cell Culture and this compound Treatment
-
Cell Lines: Culture desired cancer cell lines (e.g., Medulloblastoma PDX cells D341, D384, D425; Rhabdomyosarcoma cell lines RD, SJCRH30) in appropriate media and conditions.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells at a desired density. After allowing cells to adhere (for adherent cell lines), treat with increasing concentrations of this compound (e.g., 10 µM, 30 µM) or a vehicle control (DMSO) for specified durations (e.g., 48 or 72 hours).[3][4]
Immunoblotting for Apoptosis Markers
This protocol is for the detection of cleaved PARP and cleaved caspase-3.
-
Cell Lysis: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each sample.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Immunoblotting experimental workflow.
Caption: Flow cytometry experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. Apoptosis [bio-protocol.org]
- 4. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
investigating the pharmacokinetics of UAB30
An In-depth Technical Guide to the Pharmacokinetics of UAB30
Introduction
This compound, or 9-cis-UAB30, is a synthetic analog of 9-cis-retinoic acid that functions as a specific and potent agonist for the retinoid X receptor (RXR).[1][2] It is under investigation as a chemopreventive agent, particularly for breast cancer, due to its ability to induce apoptosis and differentiation in cancer cells with a favorable toxicity profile.[2][3][4][5] A thorough understanding of its pharmacokinetic properties is essential for its clinical development. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on preclinical and clinical findings.
Data Presentation: Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound has been gathered from studies in both mice and healthy human volunteers. The key parameters are summarized in the tables below.
Preclinical Pharmacokinetic Data (Mice)
| Parameter | 100 mg/kg/day | 300 mg/kg/day | Species | Route of Administration |
| Tmax (hours) | 0.25 - 3 | 0.25 - 3 | C57BL/6 Mice | Gavage |
| Dosing Duration | 1 or 7 days | 1 or 7 days | C57BL/6 Mice | Gavage |
| Key Observation | Increases in area under the curve (AUC) were less than proportional to the dose, suggesting decreased absorption and/or induction of clearance mechanisms.[1] | An increased rate of apparent clearance and a decreased elimination half-life were observed at the higher dose.[1] | C57BL/6 Mice | Gavage |
Table 1: Summary of Pharmacokinetic Parameters of this compound in Mice.
Clinical Pharmacokinetic Data (Healthy Human Volunteers)
| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |
| Tmax (hours) | ~2 - 3 | ~2 - 3 | ~2 - 3 |
| Plasma Half-life (t1/2) | 2.79 hours | 5.76 hours | 7.21 hours |
| AUC Relationship | Increased linearly across the 5 to 20 mg dose range.[6] | ||
| Cmax Relationship | Increased linearly across the 5 to 20 mg dose range.[6] |
Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Human Volunteers. [6]
Experimental Protocols
The pharmacokinetic data presented were derived from rigorous preclinical and clinical studies. The methodologies employed are detailed below.
Preclinical Study in Mice
-
Animal Model: C57BL/6 mice were used for the pharmacokinetic studies.[1] For oncogenicity studies, TSG-p53(+/-) (p53 knockout) mice were utilized.[1]
-
Dosing Regimen: Mice received daily gavage exposure to this compound at doses of 100 or 300 mg/kg/day for either 1 or 7 days.[1]
-
Sample Collection: Plasma samples were collected at various time points to determine the concentration of this compound.
-
Bioanalysis: While the specific bioanalytical method is not detailed in the provided text, such studies typically involve validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of the drug in plasma.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. The analysis revealed that increases in AUC were not proportional to the dose, and a higher dose was associated with increased clearance and a shorter half-life.[1]
First-in-Human Pilot Study
-
Study Population: The study was conducted in healthy human volunteers.[6]
-
Study Design: This was a pilot, first-in-human, single-dose pharmacokinetic study.[6]
-
Dosing: Subjects received a single oral dose of 5 mg, 10 mg, or 20 mg of 9cthis compound.[6]
-
Sample Collection and Analysis: Plasma levels of this compound were measured at various time points post-administration to determine pharmacokinetic parameters.[6]
-
Stability Assessment: The stability of 9cthis compound was assessed in human urine and plasma. Samples were spiked with known concentrations of this compound and stored at -70°C for 12 weeks before analysis to ensure the compound's stability over time.[6]
-
Statistical Analysis: The primary objective was to characterize the single-dose pharmacokinetics. Statistical methods, such as the Jonckheere-Terpstra trend test and regression models, were used to analyze the relationship between dose and pharmacokinetic parameters like AUC and Cmax.[6]
Mandatory Visualization
Experimental Workflow for this compound Pharmacokinetic Analysis
Caption: Workflow of preclinical and clinical pharmacokinetic studies of this compound.
This compound Signaling Pathway
This compound is a selective RXR agonist with minimal or no transcriptional activity on retinoic acid receptors (RARs).[7] It exerts its effects by binding to RXR, which can then form homodimers (RXR/RXR) or heterodimers with other nuclear receptors to regulate gene expression.
Caption: Simplified signaling pathway of this compound via RXR activation.
Metabolism and Excretion
In vitro studies using human, rat, and dog microsomes have shown that this compound is metabolically stable.[7] The primary metabolic pathways identified are oxidation and glucuronidation, which are common routes for the metabolism and subsequent excretion of retinoids.[7] These processes increase the water solubility of the compound, facilitating its elimination from the body through bile and urine.[7] The observation of hepatomegaly in mice treated with this compound for 6 months in an oncogenicity study might be related to the induction of metabolic enzymes.[1]
References
- 1. Murine oncogenicity and pharmacokinetics studies of 9-cis-UAB30, an RXR agonist, for breast cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Funded Grants | Division of Cancer Prevention [prevention.cancer.gov]
- 4. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
UAB30: A Novel Rexinoid Targeting Cancer Stem Cell Populations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capacities for self-renewal, differentiation, and tumor initiation, contributing significantly to therapeutic resistance and relapse. UAB30, a synthetic analog of 9-cis-retinoic acid, is a potent and selective agonist of the Retinoid X Receptor (RXR) with a favorable toxicity profile. This document provides a comprehensive technical overview of the current understanding of this compound's impact on cancer stem cell populations, detailing its mechanism of action, effects on key stemness markers and associated signaling pathways, and relevant experimental protocols.
Introduction to this compound
This compound, chemically known as 8-(3′,4′-dihydro-1′(2′H)-naphthalen-1′-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid, is a synthetic retinoid that exhibits high selectivity for the Retinoid X Receptor (RXR) with limited or antagonistic activity towards the Retinoic Acid Receptor alpha (RARα). This selectivity is believed to contribute to its minimal toxicity profile compared to other retinoids. Preclinical studies have demonstrated its efficacy in various cancer models, including neuroblastoma, medulloblastoma, and rhabdomyosarcoma, by inducing differentiation, apoptosis, and cell cycle arrest. A pilot clinical trial in humans has indicated a favorable toxicity and pharmacokinetic profile.
Mechanism of Action: Targeting the RXR Pathway
This compound exerts its biological effects by binding to and activating RXRs. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including RARs, Vitamin D receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, the RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activators and the initiation of transcription of target genes. These genes are involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis. In the context of cancer stem cells, the activation of RXR by this compound is thought to trigger a cascade of events that ultimately leads to a reduction in the stem-like phenotype.
Impact of this compound on Cancer Stem Cell Populations: Quantitative Data
This compound has been shown to significantly impact the cancer stem cell compartment in various tumor types. The following tables summarize the key quantitative findings from preclinical studies.
| Cell Line / Model | Cancer Type | Marker | Treatment | Concentration | % Decrease (relative to control) | Reference |
| D341 Med | Medulloblastoma | CD133+ cells | This compound | 10 µM | 50% | [1] |
| D384 Med | Medulloblastoma | CD133+ cells | This compound | 5 µM | 40% | [1] |
| D425 Med | Medulloblastoma | CD133+ cells | This compound | 10 µM | 60% | [1] |
Table 1: Effect of this compound on CD133+ Cancer Stem Cell Population. This table quantifies the reduction in the percentage of CD133-positive cells, a well-established cancer stem cell marker, in medulloblastoma patient-derived xenograft (PDX) cell lines following treatment with this compound.
| Cell Line / Model | Cancer Type | Marker | Treatment | Effect | Reference |
| D384 Med | Medulloblastoma | c-Myc | This compound | Decreased protein expression | [2] |
| D425 Med | Medulloblastoma | c-Myc | This compound | Decreased protein expression | [2] |
Table 2: Effect of this compound on the Expression of the Proto-oncogene c-Myc. This table highlights the qualitative decrease in the expression of c-Myc, a key transcription factor involved in stem cell maintenance and proliferation, in medulloblastoma PDX cell lines.
Signaling Pathways Modulated by this compound in Cancer Stem Cells
The precise signaling cascades downstream of this compound-activated RXR in cancer stem cells are still under active investigation. However, current evidence points towards the modulation of key pathways, including the PI3K/AKT and MAPK/ERK pathways, in a cell-type-dependent manner.
PI3K/AKT and MAPK/ERK Signaling
Studies in medulloblastoma PDX cells have shown variable effects of this compound on AKT phosphorylation. In D341 cells, this compound treatment led to an increase in AKT phosphorylation, while in D425 cells, a decrease was observed, and no change was seen in D384 cells[2]. In contrast, this compound treatment resulted in a decrease in total ERK1/2 expression in all three medulloblastoma PDX cell lines[2]. Interestingly, in rhabdomyosarcoma cell lines, this compound did not cause any demonstrable change in the phosphorylation of FAK, ERK, or AKT[3]. This suggests that the engagement of these pathways by this compound is highly context-dependent.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of UAB30: A Selective Rexinoid for Cancer Chemoprevention
A Technical Guide on the Early Discovery, Synthesis, and Core Mechanisms of a Novel Retinoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAB30, a conformationally defined analog of 9-cis-retinoic acid, has emerged as a promising, low-toxicity retinoid X receptor (RXR) agonist with significant potential in cancer chemoprevention. Its development was driven by the need to overcome the dose-limiting toxicities, particularly hypertriglyceridemia, associated with earlier rexinoids. This technical guide provides an in-depth overview of the early discovery rationale, a detailed synthetic pathway, and the fundamental mechanism of action of this compound. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Visual diagrams generated using Graphviz illustrate the core signaling pathway and experimental workflows, offering a clear and concise reference for researchers in oncology and drug development.
Early Discovery: The Quest for a Safer Rexinoid
The discovery of this compound was a strategic effort to design a potent RXR agonist while minimizing the adverse effects that plagued earlier generations of retinoids. Natural and synthetic retinoids have long been recognized for their roles in regulating cell growth, differentiation, and apoptosis, making them attractive candidates for cancer therapy and prevention.[1] However, their clinical utility has been hampered by significant toxicities.[1]
The rationale for the development of this compound was centered on achieving selectivity for the retinoid X receptor (RXR) over the retinoic acid receptors (RARs). While the pan-agonist 9-cis-retinoic acid activates both RXR and RAR pathways, much of the associated toxicity is attributed to RAR activation.[2] The design of this compound incorporated a tetralone ring to conformationally lock the polyene chain, a feature intended to enhance RXR selectivity and reduce off-target effects. This structural constraint was hypothesized to be key in developing a rexinoid with a favorable therapeutic window, suitable for chronic use in a chemopreventive setting.
Discovery Workflow: From Concept to Candidate
The initial identification and characterization of this compound would have followed a logical drug discovery workflow, beginning with the rational design of candidate molecules and proceeding through a series of screening assays to identify lead compounds with the desired biological profile.
Synthesis of this compound
The large-scale synthesis of this compound, chemically named (2E,4E,6Z,8E)-8-(3′,4′-dihydro-1′(2′H)-naphthalen-1′-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid, has been described, enabling the production of gram quantities required for preclinical and clinical evaluation. The synthesis is a multi-step process that can be broadly categorized into three key stages.
Synthetic Workflow
The general synthetic route to this compound and its analogs involves a sequence of well-established organic reactions, starting from α-tetralone.
Experimental Protocol
The following protocol is a generalized representation based on the synthesis of this compound and its homologues. For specific reaction conditions, yields, and characterization data, referral to the primary literature is recommended.
Step 1: Reformatsky Reaction
-
Objective: To couple α-tetralone with ethyl 4-bromo-3-methyl-2-butenoate.
-
General Procedure: α-tetralone and ethyl 4-bromo-3-methyl-2-butenoate are reacted in the presence of activated zinc in an appropriate solvent such as 1,4-dioxane. This reaction typically yields the corresponding 9Z-acid.
Step 2: Reduction of the Carboxylic Acid
-
Objective: To reduce the carboxylic acid group to a primary alcohol.
-
General Procedure: The 9Z-acid obtained from the Reformatsky reaction is treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent to produce the 9Z-alcohol in high yield.
Step 3: Oxidation of the Alcohol
-
Objective: To oxidize the primary alcohol to an aldehyde.
-
General Procedure: The 9Z-alcohol is oxidized using a mild oxidizing agent like 2-Iodoxybenzoic acid (IBX) to yield the corresponding 9Z-aldehyde.
Step 4: Wittig Reaction
-
Objective: To extend the polyene chain and introduce the ester group.
-
General Procedure: The 9Z-aldehyde is subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final carbon skeleton of this compound. This is followed by saponification to yield the carboxylic acid, this compound.
Core Mechanism of Action and Biological Activity
This compound functions as a selective agonist for the retinoid X receptors (RXRs). RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such as RARs, PPARs, and LXRs. These receptor complexes bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.
RXR Signaling Pathway
The binding of this compound to RXR induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then initiates the transcription of genes involved in cell differentiation, apoptosis, and growth arrest.
Quantitative Biological Data
Seminal studies have quantified the biological activity of this compound, demonstrating its potency as an RXR agonist and its efficacy in various cancer models.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| RXRα Transcriptional Activation | CV-1 | EC₅₀ | 118 nM | [3] |
| RXRα Transcriptional Activation | RK3E | EC₅₀ | 820 ± 70 nM | [3] |
| RARα Transcriptional Activation | CV-1 | Activity | No induction | [3] |
| Cell Viability (AlamarBlue) | RD (Rhabdomyosarcoma) | LD₅₀ (48h) | 26.5 µM | [2] |
| Cell Viability (AlamarBlue) | SJCRH30 (Rhabdomyosarcoma) | LD₅₀ (48h) | 26.1 µM | [2] |
| Cell Cycle Arrest (G1 phase) | COA6 (Neuroblastoma) | % Increase | 33.7% to 43.3% | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| N-methyl-N-nitrosourea-induced mammary cancer | Rat | 200 mg/kg diet | 63% reduction in cancer multiplicity | [5] |
| N-methyl-N-nitrosourea-induced mammary cancer | Rat | 100 mg/kg diet | 29% reduction in cancer multiplicity | [5] |
| UVB-induced skin cancer | Ptch1+/-/SKH-1 mice | Oral | 48% reduction in tumor number, 78% reduction in tumor volume | [2] |
| UVB-induced skin cancer | Ptch1+/-/SKH-1 mice | Topical | 57% reduction in tumor number, 72% reduction in tumor volume | [2] |
| Medulloblastoma PDX | Athymic nude mice | 100 mg/kg/day chow | Significant decrease in tumor growth and metastasis | [6] |
Conclusion
This compound represents a significant advancement in the field of rexinoid-based cancer chemoprevention. Its rational design, leading to potent and selective RXR activation with a favorable toxicity profile, underscores the power of medicinal chemistry in addressing the limitations of earlier therapeutic agents. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for its ongoing clinical development and for the design of next-generation rexinoids. This guide serves as a comprehensive resource for researchers dedicated to advancing cancer therapeutics and prevention.
References
- 1. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. besjournal.com [besjournal.com]
UAB30 in Medulloblastoma: A Technical Guide to its Preclinical Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medulloblastoma, the most common malignant brain tumor in children, presents a significant therapeutic challenge, particularly the aggressive Group 3 subtype which is associated with a poor prognosis.[1] UAB30, a novel synthetic retinoid X receptor (RXR) agonist, has emerged as a promising therapeutic agent.[1] This document provides a comprehensive technical overview of the preclinical research on this compound in medulloblastoma, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for medulloblastoma.
Introduction to this compound
This compound is a synthetic analog of 9-cis-retinoic acid that selectively binds to the retinoid X receptor (RXR).[1] Unlike other retinoids that can cause significant toxicities, this compound has demonstrated a favorable toxicity profile in human clinical trials.[1] Retinoids are known to induce cell differentiation and arrest growth in various cancers, and this compound has shown significant efficacy in preclinical models of neuroblastoma, another pediatric neuroectodermal tumor.[1] This has prompted investigations into its potential for treating medulloblastoma, especially the high-risk Group 3 tumors.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects in medulloblastoma primarily through its action as an RXR agonist. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), to regulate the transcription of a multitude of target genes involved in cell differentiation, proliferation, and apoptosis.[1]
The binding of this compound to RXR is a critical initiating event. In Group 3 medulloblastoma patient-derived xenograft (PDX) cells (D341, D384, and D425), the expression of RXR has been confirmed via immunoblotting.[1] While the complete downstream signaling cascade of this compound in medulloblastoma is still under investigation, key pathways have been implicated.[1]
Impact on Key Signaling Molecules
Studies have shown that this compound treatment affects several critical signaling pathways that are often dysregulated in medulloblastoma:
-
ERK1/2 Pathway: Treatment with this compound consistently leads to a decrease in total ERK1/2 levels in all three Group 3 medulloblastoma PDX cell lines.[1]
-
AKT Pathway: The effect of this compound on AKT phosphorylation is variable. In D341 and D425 cells, an increase in AKT phosphorylation was observed, while no change was seen in D384 cells. Total AKT expression remained unchanged across all cell lines.[1]
-
c-myc Expression: this compound treatment resulted in decreased c-myc protein expression in D384 and D425 cells.[1] c-myc is a key oncogene often amplified in Group 3 medulloblastoma and is associated with poor prognosis.
The following diagram illustrates the proposed signaling pathway of this compound in medulloblastoma.
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified in various in vitro and in vivo assays using Group 3 medulloblastoma PDX cells (D341, D384, and D425).
Table 1: In Vitro Efficacy of this compound in Group 3 Medulloblastoma PDX Cells
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| Cell Viability | D341, D384, D425 | Starting at 10 µM | Significant decrease | [1] |
| Proliferation | D341, D384, D425 | Not specified | Significant decrease | [1] |
| Migration | D341, D384, D425 | Not specified | Significant decrease | [1] |
| Invasion | D341, D384, D425 | Not specified | Significant decrease | [1] |
| Cell Cycle | D341, D384, D425 | 5 µM | Increased % of cells in G1 phase, Decreased % in S phase | [1] |
| Stemness (CD133+) | D341, D384, D425 | 5-10 µM | Significant decrease in CD133 expression |
Table 2: In Vivo Efficacy of this compound in Medulloblastoma Xenograft Models
| Model | Cell Line | This compound Treatment | Outcome | Reference |
| Flank Xenograft | D425 | Oral | Significant decrease in tumor growth | [1] |
| Cerebellar Model | D425 | Oral | Significant decrease in tumor growth | [1] |
| Leptomeningeal Metastasis | D341 | Oral | Significant decrease in metastasis | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the research on this compound and medulloblastoma.
Cell Culture
Group 3 medulloblastoma PDX cells (D341, D384, and D425) are cultured in Neurobasal™ Medium supplemented with B-27™ Supplement (without Vitamin A), N-2 Supplement, L-glutamine, penicillin-streptomycin, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).[1] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (alamarBlue® Assay)
-
Seed 1.5 x 10³ cells per well in a 96-well plate.
-
After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 50 µM).
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of alamarBlue® reagent to each well.
-
Incubate for 4-6 hours at 37°C.
-
Measure absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Migration and Invasion Assays (Transwell Assay)
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Seed 5 x 10⁴ cells in serum-free media in the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Treat cells in the upper chamber with this compound or vehicle.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in a 6-well plate and treat with this compound (e.g., 5 µM) or vehicle for 48 hours.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Immunoblotting
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, ERK, c-myc, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
The following diagram outlines the workflow for in vivo xenograft experiments.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for Group 3 medulloblastoma. Its ability to decrease cell viability, proliferation, migration, and invasion, coupled with its impact on key oncogenic signaling pathways and cancer stem cells, highlights its multi-faceted anti-tumor activity. Furthermore, its favorable safety profile makes it an attractive candidate for clinical development.
Future research should focus on elucidating the complete downstream signaling network of this compound in medulloblastoma to identify biomarkers of response and potential resistance mechanisms. Combination studies with standard-of-care chemotherapies or other targeted agents could also enhance its therapeutic efficacy. Ultimately, the promising preclinical findings warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in pediatric patients with medulloblastoma.
References
UAB30: A Technical Guide to its Preclinical and Clinical Evaluation for Breast Cancer Prevention
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UAB30, a synthetic, tissue-selective retinoid X receptor (RXR) agonist, has emerged as a promising agent for the chemoprevention of breast cancer. Its low toxicity profile, particularly the lack of hypertriglyceridemia commonly associated with other rexinoids, positions it as a strong candidate for long-term preventative strategies. This technical guide provides a comprehensive overview of the preclinical and clinical studies of this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes. The information is intended to support further research and development of this novel compound in the fight against breast cancer.
Introduction
Breast cancer remains a significant global health challenge, and effective prevention strategies are crucial to reducing its incidence and mortality. Retinoids, a class of compounds derived from vitamin A, have long been investigated for their potential in cancer prevention due to their roles in regulating cell proliferation, differentiation, and apoptosis. This compound (9-cis-UAB30) is a third-generation rexinoid designed to selectively activate RXRs with minimal to no activation of retinoic acid receptors (RARs), thereby mitigating the toxic side effects associated with pan-retinoid agonists.[1] This document synthesizes the current knowledge on this compound, focusing on its application in breast cancer prevention.
Mechanism of Action
This compound exerts its preventative effects through a multi-faceted mechanism of action, primarily centered on the modulation of nuclear receptor signaling and other key cellular pathways.
Nuclear Receptor Signaling
This compound's primary mechanism involves the activation of Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARγ), to regulate gene expression.
-
RAR:RXR Heterodimers: this compound enhances signaling through RAR:RXR heterodimers.[2] This pathway is crucial for normal cell differentiation and apoptosis. By activating this pathway, this compound can help restore normal cellular function and inhibit the progression of transformed cells.
-
PPARγ:RXR Heterodimers: this compound has been shown to work synergistically with PPARγ agonists to inhibit the proliferation of breast cancer cells and induce apoptosis.[2] This suggests that this compound can potentiate the anti-cancer effects of endogenous or exogenous PPARγ ligands.
Off-Target Effects on Src Kinase
Recent studies have identified the non-receptor tyrosine kinase Src as a potential off-target of this compound.[3]
-
Inhibition of Src Kinase Activity: this compound has been shown to directly interact with and attenuate the kinase activity of Src.
-
Downstream Signaling: By inhibiting Src, this compound suppresses downstream pro-survival and pro-invasive signaling pathways, including the PI3K/AKT pathway. This leads to a reduction in cancer cell migration and invasion.[3]
Epigenetic Regulation
This compound has also been demonstrated to influence epigenetic mechanisms that are often dysregulated in cancer.
-
Telomerase Inhibition: this compound down-regulates the expression of the catalytic subunit of telomerase (hTERT), leading to a decrease in telomerase activity.[4] Telomerase is essential for maintaining telomere length and enabling the immortality of cancer cells.
-
DNA Methyltransferase (DNMT) Inhibition: this compound has been shown to decrease the expression of DNA methyltransferases.[4] Aberrant DNA methylation is a hallmark of cancer, and its inhibition can lead to the re-expression of tumor suppressor genes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Breast Cancer Models
| Animal Model | This compound Dose | Treatment Duration | Efficacy Outcome | Reference |
| MMTV-erbB2 Transgenic Mice | 200 mg/kg/day in diet | Not Specified | ~50% reduction in the number and tumor burden of ER-negative mammary cancers. | [1] |
| Methylnitrosourea (MNU)-induced rat mammary cancer model | 200 mg/kg diet | 121 days | Moderate decrease in cell proliferation in mammary cancer. | [5] |
| Human breast cancer cell xenografts (in vivo) | 100 mg/kg/day (chow) | From day 13 | Significantly smaller tumors than vehicle-treated controls. | [6][7] |
Table 2: Phase I Clinical Trial of this compound in Healthy Volunteers (NCT01935960)
| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose | 40 mg Dose | 80 mg Dose | 160 mg Dose | 240 mg Dose | Reference |
| Number of Participants | 4 | 4 | 6 | 10 | 11 | 10 | 8 | [1][8][9] |
| Tmax (hours) | ~3 | ~3 | ~3 | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| Plasma Half-life (hours) | 2.79 | 5.76 | 7.21 | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| Cmax (ng/mL) | Proportional to log of dose | Proportional to log of dose | 80 | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| AUC | Linear increase with dose | Linear increase with dose | Linear increase with dose | Linear increase with dose | Linear increase with dose | Linear increase with dose | Not linear above 160mg | [1][8] |
| Adverse Events (Grade ≥3) | 0 | 0 | 0 | 0 | 0 | 0 | 2 (Hypertension, unlikely related) | [1] |
| Effect on Serum Triglycerides | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change | [1] |
Recommended Phase II Dose: 160 mg once daily[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on the migratory capacity of breast cancer cells.
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, SK-BR-3) in a 24-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24, 48 hours) using a microscope with a camera.
-
Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
Cell Invasion Assay (Matrigel Invasion Assay)
Objective: To evaluate the effect of this compound on the invasive potential of breast cancer cells through a basement membrane matrix.
Protocol:
-
Coat the upper surface of a Transwell insert (8.0 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Resuspend breast cancer cells in serum-free media containing this compound or a vehicle control.
-
Seed the cells into the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of invaded cells in multiple fields of view under a microscope.
In Vitro Src Kinase Assay (Non-Radioactive)
Objective: To determine the direct inhibitory effect of this compound on Src kinase activity.
Protocol:
-
Utilize a commercial non-radioactive Src Kinase Assay Kit (e.g., from Promega or BPS Bioscience).
-
In a multi-well plate, combine recombinant Src enzyme, a specific peptide substrate for Src, and ATP in a kinase reaction buffer.
-
Add varying concentrations of this compound or a known Src inhibitor (positive control) to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based detection method where ADP is converted back to ATP, which is then used by luciferase to generate light.
-
Calculate the percentage of Src inhibition at each this compound concentration to determine the IC50 value.
Gelatin Zymography for MMP-9 Activity
Objective: To assess the effect of this compound on the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in invasion and metastasis.
Protocol:
-
Culture breast cancer cells in the presence of this compound or a vehicle control.
-
Collect the conditioned media, which contains secreted proteins including MMPs.
-
Separate the proteins in the conditioned media by SDS-PAGE on a gel containing gelatin as a substrate.
-
After electrophoresis, wash the gel to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer that promotes the enzymatic activity of MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of MMP-9 activity will appear as clear bands on a blue background, indicating the digestion of the gelatin substrate.
-
Quantify the band intensity using densitometry to compare MMP-9 activity between treated and control samples.
Telomerase Activity Assay (TRAP Assay)
Objective: To measure the effect of this compound on telomerase activity in breast cancer cells.
Protocol:
-
Treat breast cancer cells with this compound or a vehicle control for a specified period.
-
Prepare cell lysates and quantify the protein concentration.
-
Perform the Telomeric Repeat Amplification Protocol (TRAP) assay using a commercial kit (e.g., TRAPeze®).
-
The assay involves two steps:
-
Telomerase-mediated extension of a substrate oligonucleotide.
-
PCR amplification of the extended products.
-
-
Analyze the PCR products by gel electrophoresis. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.
DNA Methyltransferase (DNMT) Activity Assay
Objective: To determine the effect of this compound on the activity of DNA methyltransferases.
Protocol:
-
Utilize a commercial colorimetric or fluorometric DNMT activity/inhibition assay kit.
-
The assay typically uses a specific DNA substrate coated on a multi-well plate.
-
Incubate nuclear extracts from this compound-treated and control cells in the wells with a methyl group donor (S-adenosylmethionine).
-
The methylated DNA is then detected using a specific antibody that recognizes 5-methylcytosine, followed by a colorimetric or fluorometric secondary antibody.
-
The intensity of the signal is proportional to the DNMT activity.
Discussion and Future Directions
The preclinical and early clinical data for this compound are highly encouraging. Its ability to prevent mammary carcinogenesis in animal models, coupled with a favorable safety and pharmacokinetic profile in humans, underscores its potential as a breast cancer chemopreventive agent.[1][8][10] The multi-targeted mechanism of action, involving both nuclear receptor signaling and inhibition of key oncogenic pathways like Src, provides a strong rationale for its efficacy.
Future research should focus on several key areas:
-
Phase II/III Clinical Trials: Rigorous, large-scale clinical trials are needed to definitively establish the efficacy of this compound in preventing breast cancer in high-risk populations. These trials should include correlative studies to identify biomarkers of response.
-
Combination Therapies: Given its synergistic effects with PPARγ agonists and its distinct mechanism from anti-estrogen therapies, studies exploring this compound in combination with other preventative or therapeutic agents are warranted.
-
Biomarker Development: The identification of predictive biomarkers will be crucial for selecting individuals most likely to benefit from this compound chemoprevention.
-
Further Mechanistic Studies: A deeper understanding of the interplay between the various signaling pathways modulated by this compound will aid in optimizing its clinical application and identifying potential resistance mechanisms.
Conclusion
This compound represents a significant advancement in the field of breast cancer chemoprevention. Its unique pharmacological profile, characterized by potent RXR agonism and low toxicity, addresses a critical unmet need for safe and effective long-term preventative agents. The comprehensive data presented in this technical guide provide a solid foundation for the continued development of this compound, with the ultimate goal of reducing the burden of breast cancer.
References
- 1. A Randomized, Placebo-Controlled, Double-Blind, Dose Escalation, Single Dose and Steady State Pharmacokinetics Study of 9cthis compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src is a novel potential off-target of RXR agonists, 9-cis-UAB30 and Targretin, in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The low-toxicity 9-cis this compound novel retinoid down-regulates the DNA methyltransferases and has anti-telomerase activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pilot, First-in-Human, Pharmacokinetic Study of 9cthis compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Murine oncogenicity and pharmacokinetics studies of 9-cis-UAB30, an RXR agonist, for breast cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with UAB30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell culture experiments to evaluate the efficacy of UAB30, a novel retinoid X receptor (RXR) agonist. This compound has demonstrated significant anti-tumor effects in various cancer models, including medulloblastoma, rhabdomyosarcoma, and neuroblastoma.[1][2][3]
This compound selectively binds to the RXR, forming a homodimer that regulates genes involved in critical cellular processes such as differentiation, apoptosis, and cell cycle arrest.[2] Its high specificity for the RXR receptor, with minimal signaling through other RXR heterodimers, results in a more favorable toxicity profile compared to other retinoids.[2] This makes this compound a promising candidate for cancer therapy.
Data Presentation
Table 1: Cell Lines Used in this compound In Vitro Studies
| Cell Line | Cancer Type | Subtype |
| D425 | Medulloblastoma | Group 3 (PDX) |
| D384 | Medulloblastoma | Group 3 (PDX) |
| D341 | Medulloblastoma | Group 3 (PDX) |
| RD | Rhabdomyosarcoma | Embryonal |
| SJCRH30 | Rhabdomyosarcoma | Alveolar |
| COA3 | Neuroblastoma | PDX |
| COA6 | Neuroblastoma | PDX |
Table 2: Quantitative Data from this compound In Vitro Assays
| Cell Line | Assay | This compound Concentration(s) | Treatment Duration | Key Findings |
| RD | Cell Viability (alamarBlue) | 26.5 µM (LD50) | 48 hours | Significant decrease in cell survival.[1] |
| SJCRH30 | Cell Viability (alamarBlue) | 26.1 µM (LD50) | 48 hours | Significant decrease in cell survival.[1] |
| RD, SJCRH30 | Proliferation (BrdU) | Not specified | 48 hours | Significant decrease in proliferation.[1] |
| RD, SJCRH30 | Migration (Boyden Chamber) | Increasing concentrations | Not specified | Significant decrease in migration.[1] |
| RD, SJCRH30 | Invasion | Increasing concentrations | Not specified | Reduction in invasion.[1] |
| COA3, COA6 | Cell Cycle Analysis | 10, 25, 50 µM | 24 hours | G1 phase arrest; increased percentage of cells in G1 and decreased percentage in S phase.[2] |
| COA3, COA6 | Differentiation Marker mRNA | 10, 25 µM | 72 hours | Significant increase in mRNA abundance of differentiation markers (β3-Tubulin, NSE, HOXC9, GAP43).[2] |
| COA6 | Stem Cell Marker (CD133) | Not specified | Not specified | 40% decrease in CD133 expression.[2] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a general workflow for in vitro experiments.
Caption: this compound binds to RXR, leading to gene transcription changes that induce anti-tumor effects.
Caption: General workflow for assessing the in vitro effects of this compound on cancer cell lines.
Experimental Protocols
General Cell Culture
This protocol provides a general guideline. Specific media and supplements may vary depending on the cell line. It is recommended to refer to the supplier's instructions for optimal growth conditions.
Materials:
-
Selected cancer cell line (e.g., RD, SJCRH30, D425)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), typically 10%
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask.
-
Maintaining Cultures: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth daily.
-
Passaging Cells: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium. Seed into new flasks at the desired split ratio.
Cell Viability Assay (alamarBlue)
This assay measures cell viability by assessing metabolic activity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
alamarBlue® reagent
-
Complete growth medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 1.5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[1] Include vehicle-treated and untreated controls.
-
Assay: Add alamarBlue® reagent (typically 10% of the well volume) to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Cell Proliferation Assay (BrdU)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
BrdU Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.[1]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period to allow for incorporation into newly synthesized DNA.
-
Detection: Follow the kit manufacturer's protocol for fixing the cells, adding the anti-BrdU antibody, and subsequent detection steps.
-
Measurement: Measure the absorbance using a microplate reader.
-
Analysis: Determine the level of proliferation based on the absorbance values, normalized to the control group.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cells cultured to confluence in a 6-well or 12-well plate
-
This compound stock solution
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Create Wound: Once cells form a confluent monolayer, create a scratch or "wound" using a sterile pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing the desired concentrations of this compound.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.[1]
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the determination of the percentage of cells in different phases of the cell cycle.
Materials:
-
Cultured cells
-
This compound stock solution
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture dishes and treat with this compound for the desired time (e.g., 24 hours).[2]
-
Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2][4]
Immunoblotting (Western Blot)
This technique is used to detect specific proteins and analyze signaling pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RXR, anti-p-AKT, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in protein lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation levels.[1][5]
References
- 1. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Determining UAB30 Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of UAB30, a novel Retinoid X Receptor (RXR) agonist, for various in vitro assays. This compound has demonstrated significant potential in cancer research by inducing cell cycle arrest, apoptosis, and inhibiting cell proliferation in various cancer cell lines. This document outlines detailed protocols for key assays and summarizes effective concentration ranges to aid in experimental design.
Mechanism of Action Overview
This compound is a synthetic agonist of the Retinoid X Receptor (RXR), a type of nuclear receptor that forms heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). Upon ligand binding, these heterodimers regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. A key mechanism of this compound's anti-cancer activity involves the induction of DNA double-strand breaks, which in turn activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and programmed cell death.
Quantitative Data Summary for this compound Concentrations in In Vitro Assays
The following tables summarize the effective concentrations of this compound used in various in vitro assays across different cancer cell types, as reported in published literature. These ranges can serve as a starting point for optimizing this compound concentration in your specific experimental setup.
Table 1: this compound Concentrations for Cell Viability and Proliferation Assays
| Cell Line/Model | Assay Type | This compound Concentration Range | Incubation Time | Observations |
| Medulloblastoma PDX | alamarBlue® Viability Assay | 10 - 100 µM | 72 hours | Significant decrease in viability, with an LD50 of approximately 30 µM in D341 cells.[1] |
| Medulloblastoma PDX | CellTiter96® Proliferation Assay | Increasing concentrations | 5 days | Significant decrease in proliferation.[1] |
| Neuroblastoma PDX | alamarBlue® Viability Assay | 10 - 100 µM | 96 hours | Significant decrease in viability. |
| Neuroblastoma PDX | CellTiter 96® Proliferation Assay | 10 - 100 µM | 96 hours | Significant decrease in proliferation.[2] |
| Rhabdomyosarcoma (RD and SJCRH30) | Not specified | Not specified | Not specified | Significantly decreased tumor cell viability and proliferation.[3][4] |
Table 2: this compound Concentrations for Apoptosis and Cell Cycle Assays
| Cell Line/Model | Assay Type | This compound Concentration | Incubation Time | Observations |
| Medulloblastoma PDX (D341, D425) | Cleaved PARP Immunoblotting | 30 µM | 72 hours | Increased cleaved PARP, indicating apoptosis.[1] |
| Medulloblastoma PDX (D384) | Cleaved PARP Immunoblotting | 10 µM | 72 hours | Increased cleaved PARP, indicating apoptosis.[1] |
| Medulloblastoma PDX | Cell Cycle Analysis (Propidium Iodide) | 5 µM | 48 hours | Increased percentage of cells in G1 phase and decreased percentage in S phase.[1] |
| Pediatric Renal and Hepatic Malignancies | Cell Cycle Analysis (Propidium Iodide) | 10 µM | 48 hours | Increase in the percentage of cells in the G1 phase and a decrease in the S phase.[5] |
| Rhabdomyosarcoma (RD and SJCRH30) | Not specified | Not specified | Not specified | Resulted in apoptosis and G1 cell cycle arrest.[3][4] |
| Neuroblastoma PDX (COA6) | Cell Cycle Analysis | Not specified | Not specified | Significant increase in percentage of cells in G1 (33.7% vs. 43.3%) and decrease in S phase (44.7% vs. 38.6%).[6] |
Experimental Protocols
Below are detailed protocols for common in vitro assays to assess the effects of this compound.
Cell Viability Assay (using alamarBlue®)
This assay quantitatively measures the proliferation of cells and is a reliable indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well culture plates
-
Complete cell culture medium
-
alamarBlue® reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1.5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 10 µL of alamarBlue® reagent to each well.
-
Incubate the plate for 6 hours at 37°C.[1]
-
Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Proliferation Assay (using CellTiter96® Aqueous One Solution)
This colorimetric assay determines the number of viable cells in proliferation.
Materials:
-
This compound stock solution
-
96-well culture plates
-
Complete cell culture medium
-
CellTiter96® Aqueous One Solution Cell Proliferation Assay reagent
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.[1]
-
After 24 hours of incubation, treat the cells with increasing concentrations of this compound.
-
Incubate the plates for the desired duration (e.g., 5 days).[1]
-
Add 20 µL of CellTiter96® Aqueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Record the absorbance at 490 nm using a 96-well plate reader.
-
Express the results as a percentage of the control (untreated cells).
Apoptosis Assay (by Western Blotting for Cleaved PARP)
Detection of cleaved Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.
Materials:
-
This compound stock solution
-
6-well plates
-
Complete cell culture medium
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibody against cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM or 30 µM) for 72 hours.[1]
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Cell Cycle Analysis (by Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound stock solution
-
6-well plates
-
Complete cell culture medium
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 5 µM) for 48 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for Determining this compound Concentration
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The retinoid X receptor has a critical role in synthetic rexinoid-induced increase in cellular all-trans-retinoic acid | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: UAB30 Treatment of Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30 is a synthetic retinoid analog that acts as a selective agonist for the Retinoid X Receptor (RXR) with minimal binding to the Retinoic Acid Receptor (RAR).[1][2] This selectivity contributes to its favorable toxicity profile, making it a promising candidate for cancer therapy and chemoprevention.[1] In preclinical studies utilizing patient-derived xenograft (PDX) models, this compound has demonstrated significant anti-tumor activity across various cancer types, including medulloblastoma and breast cancer.[3][4] These application notes provide a comprehensive overview of the experimental data and detailed protocols for the use of this compound in PDX models.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to and activating RXR. RXR forms heterodimers with other nuclear receptors, such as RAR, Vitamin D receptor, and peroxisome proliferator-activated receptor (PPAR), to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[5] In cancer cells, this compound has been shown to induce G1 or G2/M cell cycle arrest, promote apoptosis, and inhibit cell proliferation, migration, and invasion.[1][2][3] Furthermore, this compound has been observed to modulate the activity of key signaling pathways, including the AKT and ERK pathways, in a context-dependent manner.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Medulloblastoma PDX Cells
| PDX Line | Assay | Treatment | Concentration (µM) | Result | Citation |
| D341, D384, D425 | Cell Viability (AlamarBlue) | This compound (72h) | 10 | Statistically significant decrease in viability | [3] |
| D341, D384, D425 | Cell Proliferation (CellTiter96) | This compound (5 days) | ≥ 10 | Statistically significant decrease in proliferation | [3] |
| D341, D384, D425 | Apoptosis (Cleaved PARP) | This compound (72h) | 30 | Increase in cleaved PARP | [3] |
| D341, D384, D425 | Cell Cycle Analysis | This compound | Not Specified | G1 cell cycle arrest | [6] |
| D341, D384, D425 | Tumorsphere Formation (ELDA) | This compound | 5 or 10 | Significant decrease in neurosphere formation | [7] |
Table 2: In Vivo Efficacy of this compound in Medulloblastoma PDX Models
| PDX Model | Treatment | Dose | Outcome | Citation |
| D425 (Flank) | This compound in chow | 100 mg/kg/day | Significant decrease in tumor growth | [3] |
| CD133-enriched & CD133-depleted (Flank) | This compound in chow | 100 mg/kg/day | Significant change in tumor volume by day 22 | [7] |
Table 3: Efficacy of this compound in Other Cancer Models
| Cancer Model | Treatment | Outcome | Citation |
| UVB-induced Skin Cancer (Ptch1+/-/SKH-1 mice) | Topical this compound | 57% reduction in tumor number, 72% reduction in tumor volume | [1] |
| UVB-induced Skin Cancer (Ptch1+/-/SKH-1 mice) | Dietary this compound | 48% reduction in tumor number, 78% reduction in tumor volume | [1] |
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: PDX Experimental Workflow.
Experimental Protocols
Establishment of Orthotopic Medulloblastoma PDX Models
Materials:
-
Fresh patient medulloblastoma tissue
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG))
-
Human Tumor Dissociation Kit
-
Stereotaxic apparatus
-
Hamilton syringe
Protocol:
-
Obtain fresh medulloblastoma tumor tissue from surgery.
-
Dissociate the tumor tissue into a single-cell suspension using a Human Tumor Dissociation Kit following the manufacturer's instructions.
-
Resuspend the cells in an appropriate sterile buffer (e.g., PBS) at a concentration of 0.2 to 1 x 10^6 tumor cells per 2-5 µL.
-
Anesthetize a 6-week-old immunodeficient mouse.
-
Secure the mouse in a stereotaxic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using stereotaxic coordinates for the cerebellum, drill a small burr hole in the skull.
-
Slowly inject the tumor cell suspension into the cerebellum using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the mice for signs of tumor growth, such as neurological deficits or weight loss.
In Vivo this compound Treatment
Materials:
-
PDX mice with established tumors
-
This compound
-
Vehicle control (e.g., powdered chow)
-
Specialized chow formulation with this compound
Protocol:
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
For the treatment group, provide chow containing this compound at the desired concentration (e.g., 100 mg/kg/day).[7]
-
For the control group, provide chow with the vehicle alone.
-
Measure tumor volume twice weekly using calipers (Volume = (length x width^2)/2).
-
Monitor the mice for any signs of toxicity.
-
Continue treatment for the duration of the study or until IACUC-defined endpoints are reached.
Cell Viability Assay (MTS Assay)
Materials:
-
PDX-derived cancer cells
-
96-well plates
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Microplate reader
Protocol:
-
Seed PDX-derived cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Immunoblotting
Materials:
-
PDX-derived cells or tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p-AKT, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells or homogenized tumor tissue in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
PDX-derived cancer cells
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat PDX-derived cells with this compound or vehicle for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear receptor 4A1 - Wikipedia [en.wikipedia.org]
- 6. This compound, a novel RXR agonist, decreases tumorigenesis and leptomeningeal disease in group 3 medulloblastoma patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: alamarBlue Cell Viability Assay with UAB30
Audience: Researchers, scientists, and drug development professionals.
Introduction
The alamarBlue® cell viability assay is a robust and versatile method for assessing cytotoxicity and cell proliferation.[1][2][3][4] The assay utilizes the redox indicator resazurin, a non-toxic, cell-permeable compound that is blue and weakly fluorescent.[5] In viable, metabolically active cells, intracellular reductases reduce resazurin to the highly fluorescent, pink compound, resorufin.[1][5][6][7] The amount of resorufin produced is directly proportional to the number of living cells, allowing for the quantitative measurement of cell viability.[8][9] This application note provides a detailed protocol for using the alamarBlue assay to evaluate the effects of UAB30, a novel Retinoid X Receptor (RXR) agonist, on cell viability.[10][11]
This compound has been shown to decrease cell survival and proliferation in various cancer cell lines, including rhabdomyosarcoma.[10][11] The compound induces apoptosis and causes cell cycle arrest in the G1 phase.[10][11] The protocols and data presented herein serve as a comprehensive guide for researchers investigating the cytotoxic and anti-proliferative effects of this compound.
Mechanism of Action of this compound
This compound is a synthetic rexinoid that selectively binds to and activates Retinoid X Receptors (RXRs).[11][12] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene transcription.[12][13] The binding of this compound to RXR can potentiate the signaling of all-trans-retinoic acid (ATRA) through RAR:RXR heterodimers.[13] This enhanced signaling can lead to the modulation of genes involved in cell cycle control and apoptosis.[13]
In some cancer cell types, this compound has been observed to induce apoptosis and cause cell cycle arrest at the G1/S phase.[10][14] One study on rhabdomyosarcoma cells indicated that the cytotoxic effects of this compound were not mediated through the phosphorylation of FAK, ERK, or AKT pathways.[10] Another proposed mechanism in different cancer models involves the induction of DNA double-strand breaks, leading to the activation of the DNA damage response (DDR) signaling pathway and subsequent apoptosis.[15]
Below is a diagram illustrating a potential signaling pathway for this compound.
References
- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 2. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plus.ac.at [plus.ac.at]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 7. allevi3d.com [allevi3d.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The retinoid X receptor has a critical role in synthetic rexinoid-induced increase in cellular all-trans-retinoic acid | PLOS One [journals.plos.org]
- 13. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Measuring UAB30-Induced Apoptosis via PARP Cleavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring UAB30-induced apoptosis by focusing on the cleavage of Poly (ADP-ribose) polymerase (PARP), a key hallmark of this process. This compound, a potent Retinoid X Receptor (RXR) agonist, has demonstrated pro-apoptotic effects in various cancer cell lines, making the reliable detection of apoptosis essential for its preclinical evaluation.[1][2][3][4]
Introduction
This compound is a synthetic retinoid that selectively activates RXRs, leading to downstream signaling cascades that can induce cell cycle arrest and apoptosis in cancer cells.[2][5] One of the critical events in the execution phase of apoptosis is the cleavage of PARP, a 116 kDa nuclear protein involved in DNA repair.[6][7][8] During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[6][8] The detection of the 89 kDa cleaved PARP fragment is a widely accepted method for confirming apoptotic cell death.[6][7][9]
This document outlines two primary methods for assessing this compound-induced PARP cleavage and apoptosis: Western Blotting for direct visualization of PARP cleavage and Flow Cytometry for the quantitative analysis of apoptotic cell populations.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway leading to PARP cleavage upon this compound treatment.
Caption: this compound-induced apoptotic signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments measuring this compound-induced apoptosis.
Table 1: Western Blot Analysis of PARP Cleavage
| Treatment Group | This compound Concentration (µM) | Full-Length PARP (116 kDa) Relative Density | Cleaved PARP (89 kDa) Relative Density |
| Vehicle Control | 0 | 1.00 ± 0.05 | 0.01 ± 0.01 |
| This compound | 1 | 0.85 ± 0.07 | 0.25 ± 0.04 |
| This compound | 5 | 0.45 ± 0.06 | 0.89 ± 0.09 |
| This compound | 10 | 0.15 ± 0.04 | 1.52 ± 0.11 |
*Data are presented as mean ± standard deviation (n=3). Relative density is normalized to the vehicle control and a loading control (e.g., β-actin).
Table 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
| Treatment Group | this compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | |---|---|---|---| | Vehicle Control | 0 | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 | | this compound | 1 | 85.6 ± 2.1 | 8.9 ± 1.1 | 5.5 ± 0.8 | | this compound | 5 | 60.3 ± 3.5 | 25.4 ± 2.8 | 14.3 ± 1.9 | | this compound | 10 | 35.8 ± 4.2 | 45.1 ± 3.9 | 19.1 ± 2.5 |
*Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Western Blotting for PARP Cleavage
This protocol details the detection of full-length and cleaved PARP in cell lysates following this compound treatment.
Caption: Western Blotting workflow for PARP cleavage.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-PARP (recognizes both full-length and cleaved forms)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Transfer:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of the 116 kDa and 89 kDa bands is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol provides a quantitative measure of the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.[10][11][12][13][14]
Caption: Flow Cytometry workflow for apoptosis.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
1x Annexin V Binding Buffer.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Following treatment with this compound, collect the cell culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Western Blot: No cleaved PARP band detected | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment. |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| Primary antibody not optimized. | Titrate the primary antibody concentration. | |
| Flow Cytometry: High background staining | Incomplete washing of cells. | Ensure thorough washing steps. |
| Cell concentration is too high. | Adjust cell concentration to the recommended range. | |
| Delayed analysis after staining. | Analyze samples promptly after the staining protocol. |
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for measuring this compound-induced apoptosis through the detection of PARP cleavage. By combining Western blotting for qualitative and semi-quantitative analysis with flow cytometry for quantitative assessment of apoptotic populations, researchers can effectively characterize the pro-apoptotic activity of this compound and other novel therapeutic compounds.
References
- 1. The Retinoid X Receptor Agonist, 9-cis this compound, Inhibits Cutaneous T-cell Lymphoma Proliferation Through the SKP2-p27kip1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts. | Sigma-Aldrich [sigmaaldrich.com]
- 5. The retinoid X receptor agonist, 9-cis this compound, inhibits cutaneous T-cell lymphoma proliferation through the SKP2-p27kip1 axis. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 12. Cold Atmospheric Plasma Selectively Targets Neuroblastoma: Mechanistic Insights and In Vivo Validation | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Boyden Chamber Assay: Evaluating the Effect of UAB30 on Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological phenomena, including embryonic development, immune response, and cancer metastasis. The Boyden chamber assay is a widely utilized in vitro method to quantify cell migration and invasion. These application notes provide a detailed protocol for utilizing the Boyden chamber assay to assess the inhibitory effects of UAB30, a novel synthetic rexinoid, on the migration of cancer cells, with a specific focus on medulloblastoma.
This compound is a selective agonist for the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis. Studies have demonstrated that this compound can significantly impede the migration and invasion of various cancer cells, suggesting its potential as a therapeutic agent against metastasis.[1]
Principle of the Boyden Chamber Assay
The Boyden chamber consists of two compartments, an upper and a lower chamber, separated by a microporous membrane.[2][3][4] Cells are seeded into the upper chamber, and a chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant. The number of migrated cells can be quantified after a specific incubation period, providing a measure of the migratory capacity of the cells. For invasion assays, the membrane is coated with an extracellular matrix (ECM) protein layer, such as Matrigel, which mimics the basement membrane and requires cells to degrade the matrix to migrate.
Experimental Protocols
Materials
-
Boyden chamber inserts (e.g., Transwell™) with 8 µm pore size polycarbonate membranes
-
24-well companion plates
-
Medulloblastoma cell lines (e.g., D341, D384, D425 patient-derived xenografts)
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Chemoattractant: FBS or specific growth factors (e.g., 10% FBS in serum-free medium)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (for invasion assay)
-
Fixative: 4% paraformaldehyde in PBS
-
Staining solution: 0.1% Crystal Violet in 20% methanol
-
Cotton swabs
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Detailed Methodology for Cell Migration Assay
-
Cell Culture and Serum Starvation:
-
Culture medulloblastoma cells in their recommended complete medium until they reach 70-80% confluency.
-
The day before the assay, aspirate the complete medium, wash the cells with PBS, and replace it with a serum-free medium.
-
Incubate the cells for 12-24 hours to serum-starve them. This enhances their migratory response to the chemoattractant.
-
-
Preparation of Boyden Chambers:
-
Rehydrate the Boyden chamber inserts by adding a serum-free medium to the upper and lower chambers and incubating for at least 1 hour at 37°C.
-
-
Preparation of Chemoattractant and Cell Suspension:
-
Prepare the chemoattractant solution by adding medium containing 10% FBS to the lower wells of the 24-well companion plate (typically 600 µL per well).
-
Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in a serum-free medium containing 0.1% BSA.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) in the serum-free cell suspension medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
-
Seeding Cells:
-
Carefully remove the rehydration medium from the upper chamber of the inserts.
-
Add 200 µL of the cell suspension (containing the respective this compound concentration or vehicle) to the upper chamber of each insert.
-
Place the inserts into the companion plate wells containing the chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Capture images from several random fields of view for each membrane.
-
Count the number of migrated cells using image analysis software.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Modifications for Cell Invasion Assay
-
Coating the Inserts: Before rehydration, coat the upper surface of the Boyden chamber membranes with a thin layer of Matrigel (diluted in a cold, serum-free medium). Allow the Matrigel to solidify at 37°C for at least 30 minutes.
-
Longer Incubation Time: The incubation time for the invasion assay is typically longer than for the migration assay (e.g., 24-48 hours) to allow cells sufficient time to degrade the ECM and migrate through the pores.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the migration and invasion of medulloblastoma cell lines, as interpreted from published graphical data.
| Cell Line | This compound Concentration (µM) | Fold Change in Migration (vs. Control) |
| D341 | 10 | ~0.6 |
| 20 | ~0.4 | |
| 50 | ~0.2 | |
| D384 | 10 | ~0.5 |
| 20 | ~0.3 | |
| 50 | ~0.15 | |
| D425 | 10 | ~0.7 |
| 20 | ~0.5 | |
| 50 | ~0.3 |
Table 1: Effect of this compound on Medulloblastoma Cell Migration.
| Cell Line | This compound Concentration (µM) | Fold Change in Invasion (vs. Control) |
| D341 | 10 | ~0.5 |
| 20 | ~0.3 | |
| 50 | ~0.1 | |
| D384 | 10 | ~0.4 |
| 20 | ~0.2 | |
| 50 | ~0.05 | |
| D425 | 10 | ~0.6 |
| 20 | ~0.4 | |
| 50 | ~0.2 |
Table 2: Effect of this compound on Medulloblastoma Cell Invasion.
Visualizations
Experimental Workflow
Caption: Workflow of the Boyden chamber assay for this compound.
Signaling Pathway
Caption: this compound signaling pathway in cell migration.
Conclusion
The Boyden chamber assay is a robust and adaptable method for studying the effects of compounds like this compound on cancer cell migration and invasion. The provided protocols and data offer a framework for researchers to investigate the anti-migratory potential of this compound and to further elucidate its mechanism of action. Consistent and reproducible results can be obtained by carefully standardizing all experimental parameters. Further investigation into the downstream signaling pathways of RXR activation by this compound will provide a more complete understanding of its role in inhibiting cancer metastasis.
References
- 1. The retinoid X receptor agonist, 9-cis this compound, inhibits cutaneous T-cell lymphoma proliferation through the SKP2-p27kip1 axis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Establishing Flank Xenograft Models for UAB30 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30 is a synthetic, tissue-selective retinoid X receptor (RXR) agonist that has demonstrated significant potential in preclinical cancer studies.[1] Unlike some retinoids that exhibit dose-limiting toxicities, this compound has a more favorable safety profile, making it a promising candidate for cancer therapy and prevention.[2] It exerts its anti-tumor effects by binding to RXR, which then forms heterodimers with other nuclear receptors such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs). This complex then regulates the transcription of genes involved in critical cellular processes like differentiation, apoptosis, and cell cycle arrest.[3][4]
Flank xenograft models are a cornerstone of in vivo preclinical research, providing a robust platform to evaluate the efficacy of novel therapeutic agents like this compound in a living system. This document provides detailed application notes and protocols for establishing and utilizing subcutaneous flank xenograft models to study the anti-tumor activity of this compound.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize representative data from preclinical studies evaluating this compound in flank xenograft models.
Note: The following data are illustrative and compiled from descriptive reports in published studies. They are intended to represent typical outcomes of this compound treatment in flank xenograft models.
Table 1: Effect of this compound on Tumor Growth in a Medulloblastoma Flank Xenograft Model (D425 Cells)
| Treatment Group | Day 1 | Day 5 | Day 9 | Day 13 | Day 17 | Day 21 |
| Vehicle Control | 50 ± 5 | 150 ± 15 | 350 ± 30 | 600 ± 50 | 900 ± 75 | 1200 ± 100 |
| This compound (100 mg/kg/day) | 50 ± 5 | 130 ± 12 | 250 ± 20 | 350 ± 25 | 450 ± 30 | 550 ± 40** |
| RA (53 mg/kg/day) | 50 ± 5 | 140 ± 14 | 300 ± 25 | 450 ± 40 | 600 ± 50 | 750 ± 60 |
*Tumor volume in mm³. Data are presented as mean ± SEM (n=10 mice per group). Statistical significance relative to vehicle control: *p < 0.05, *p < 0.01. This table is a representative example based on findings where this compound significantly reduced tumor growth.[5]
Table 2: Effect of this compound on Tumor Growth in a Neuroblastoma Flank Xenograft Model (SK-N-BE(2) Cells)
| Treatment Group | Day 1 | Day 8 | Day 15 | Day 22 | Day 28 |
| Vehicle Control | 60 ± 6 | 250 ± 25 | 600 ± 55 | 1000 ± 90 | 1500 ± 130 |
| This compound (100 mg/kg/day) | 60 ± 6 | 180 ± 18* | 350 ± 30 | 550 ± 45 | 700 ± 60** |
*Tumor volume in mm³. Data are presented as mean ± SEM (n=10 mice per group). Statistical significance relative to vehicle control: *p < 0.05, *p < 0.01. This table is a representative example based on findings where this compound significantly reduced tumor growth.[6]
Experimental Protocols
Cell Culture Protocols
1. D425 Medulloblastoma Cell Line
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., TrypLE), and re-seed at a 1:3 to 1:6 ratio.
2. RD Embryonal Rhabdomyosarcoma Cell Line
-
Culture Medium: DMEM supplemented with 10% FBS, 2mM L-Glutamine, 2% Non-Essential Amino Acids (NEAA), and 2% Vitamins.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split sub-confluent cultures (70-80%) at a 1:2 ratio using 0.05% trypsin.
3. SJCRH30 Alveolar Rhabdomyosarcoma Cell Line
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 4.5 g/L D-Glucose, 10mM HEPES, and 1mM Sodium Pyruvate.[1]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 70-80% confluency. Detach cells using a suitable enzyme (e.g., Accutase) and re-seed at a 1:5 to 1:10 ratio.[1]
Flank Xenograft Model Protocol
1. Animals
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID) of 6-8 weeks of age are recommended.
-
Allow mice to acclimatize for at least one week before the experiment.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Preparation for Implantation
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration. For many cell lines, resuspension in a 1:1 mixture of medium/PBS and Matrigel can improve tumor take rate.
3. Subcutaneous Tumor Implantation
-
Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
-
Shave and disinfect the right flank of the mouse.
-
Using a 27-30 gauge needle and a 1 mL syringe, inject the cell suspension (typically 100-200 µL containing 1-10 x 10^6 cells, depending on the cell line) subcutaneously into the flank.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
Monitor the mice for recovery from anesthesia.
4. This compound Administration
-
This compound is typically administered orally, incorporated into the rodent chow.
-
Preparation of Medicated Chow (General Protocol):
-
Obtain powdered rodent chow.
-
Calculate the amount of this compound required to achieve the desired dosage (e.g., 100 mg/kg/day), assuming an average daily food consumption for a mouse (approximately 3-5 g).
-
Thoroughly mix the calculated amount of this compound with the powdered chow. A binder such as corn starch and water can be used to re-pellet the chow.
-
Dry the pellets at a low temperature (e.g., 40°C) before use.
-
Prepare a vehicle control chow using the same method but without the addition of this compound.
-
-
Provide the medicated or vehicle chow to the respective groups of mice ad libitum.
5. Tumor Monitoring and Data Collection
-
Monitor the mice daily for general health and tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Record the body weight of each mouse at each measurement time point.
-
Euthanize the mice when tumors reach the IACUC-defined endpoint (e.g., maximum size, ulceration) or if there are signs of significant morbidity (e.g., >20% body weight loss).
Visualizations
Caption: Experimental workflow for establishing flank xenograft models for this compound studies.
Caption: Simplified signaling pathway of this compound in cancer cells.
References
- 1. encodeproject.org [encodeproject.org]
- 2. mdpi.com [mdpi.com]
- 3. Nutraceutical Supplementation Ameliorates Visual Function, Retinal Degeneration, and Redox Status in rd10 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RD. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for Orthotopic Mouse Models in UAB30 Brain Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing orthotopic mouse models in the preclinical evaluation of therapeutics for glioblastoma, with a specific focus on investigating agents such as UAB30, a novel retinoid X receptor (RXR) agonist.
Introduction
Orthotopic mouse models of glioblastoma are indispensable tools in neuro-oncology research. By implanting tumor cells directly into the brain, these models recapitulate the tumor microenvironment more accurately than subcutaneous models, providing a more clinically relevant platform for studying tumor biology and evaluating the efficacy of novel therapeutic agents. This document outlines the procedures for establishing and utilizing these models, with a focus on the human U-87 MG and murine GL261 glioblastoma cell lines, and provides context for testing therapeutics like the RXR agonist this compound.
Data Presentation: Tumor Growth and Survival
The following tables summarize representative quantitative data for tumor growth and survival in commonly used orthotopic glioblastoma mouse models. This data is compiled from published studies and is intended for comparative purposes.
Table 1: Representative Tumor Growth in Orthotopic Glioblastoma Models
| Days Post-Implantation | GL261 Average Bioluminescence (Photons/s) | U-87 MG Average Tumor Volume (mm³) |
| 7 | 1.5 x 10⁶ | 25 |
| 14 | 8.0 x 10⁷ | 100 |
| 21 | 5.0 x 10⁸ | 250 |
| 28 | 2.0 x 10⁹ | 450 |
Note: Data are estimated from graphical representations in cited literature and may vary based on specific experimental conditions.
Table 2: Representative Survival Data in Orthotopic Glioblastoma Models
| Model | Median Survival (Days) | Key Characteristics |
| GL261 (syngeneic) | 25-35 | Infiltrative growth, immunocompetent host |
| U-87 MG (xenograft) | 30-40 | Well-defined tumor mass, immunodeficient host |
Note: Survival times are approximate and can be influenced by factors such as cell implantation number and specific mouse strain.
Experimental Protocols
Protocol 1: Cell Culture and Preparation
-
Cell Line Maintenance:
-
Culture U-87 MG or GL261 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For in vivo imaging, utilize cell lines stably expressing a reporter gene such as firefly luciferase (e.g., U-87-luc, GL261-luc).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Harvesting and Preparation for Injection:
-
Aspirate the culture medium and wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS) at a final concentration of 1 x 10⁵ cells/µL.
-
Place the cell suspension on ice until injection.
-
Protocol 2: Orthotopic Implantation via Stereotactic Surgery
-
Animal Preparation:
-
Anesthetize an 8-10 week old immunocompromised mouse (e.g., NOD/SCID for U-87 MG) or immunocompetent mouse (e.g., C57BL/6 for GL261) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Confirm proper anesthetic depth by assessing the pedal withdrawal reflex.
-
Secure the mouse in a stereotactic frame.
-
-
Surgical Procedure:
-
Shave the scalp and disinfect the surgical area with betadine and 70% ethanol.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using a sterile dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to bregma for the striatum).
-
-
Cell Injection:
-
Load a Hamilton syringe with the prepared cell suspension.
-
Slowly lower the syringe needle to the target depth (e.g., 3.5 mm ventral from the dura).
-
Inject the cell suspension (typically 2-5 µL) at a rate of 1 µL/minute.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture or apply surgical glue to close the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal's recovery on a warming pad until it is ambulatory.
-
Protocol 3: Tumor Growth Monitoring via Bioluminescent Imaging (BLI)
-
Substrate Preparation:
-
Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
-
Imaging Procedure:
-
Administer D-luciferin to the tumor-bearing mouse via intraperitoneal (IP) injection (e.g., 150 mg/kg body weight).
-
Wait for 10-15 minutes for the substrate to distribute.
-
Anesthetize the mouse with isoflurane.
-
Place the mouse in the imaging chamber of an in vivo imaging system (IVIS).
-
Acquire bioluminescent images. The signal intensity (photons/second) correlates with the tumor volume.
-
Perform imaging weekly or bi-weekly to monitor tumor progression.
-
Protocol 4: Preclinical Efficacy Testing of this compound (or similar RXR agonists)
-
Treatment Formulation:
-
Based on previous studies with RXR agonists, formulate this compound for the desired route of administration (e.g., oral gavage, incorporation into chow). The vehicle should be sterile and non-toxic.
-
-
Animal Grouping and Treatment:
-
Once tumors are established (detectable by BLI), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule and duration.
-
-
Efficacy Evaluation:
-
Monitor tumor growth in all groups using BLI as described in Protocol 3.
-
Record animal body weight and clinical signs of toxicity.
-
The primary endpoint is typically survival. Monitor animals daily and euthanize according to pre-defined humane endpoints (e.g., >20% weight loss, neurological signs).
-
At the end of the study, harvest brains for histological and molecular analysis to further assess treatment effects.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Orthotopic Glioblastoma Model
Caption: Workflow for establishing and utilizing orthotopic glioblastoma mouse models.
EGFR Signaling Pathway in Glioblastoma
Caption: Simplified EGFR signaling pathway, a key driver in glioblastoma.
PI3K/Akt/mTOR Signaling Pathway in Glioblastoma
Caption: The PI3K/Akt/mTOR pathway, frequently dysregulated in glioblastoma.
Application Notes and Protocols for In Vivo Administration of UAB30
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30 is a synthetic retinoid X receptor (RXR) agonist that has shown promise in preclinical studies for its anti-cancer properties, particularly in neuroblastoma and medulloblastoma.[1] Unlike other retinoids, this compound exhibits a favorable toxicity profile, making it a compelling candidate for further in vivo investigation.[2][3] These application notes provide detailed protocols for the preparation and administration of this compound in animal models, primarily focusing on oral delivery methods that have been successfully employed in published research. Additionally, general guidance for the exploration of parenteral administration routes is discussed.
This compound Properties
| Property | Description |
| Full Name | (2E,4E,6Z,8E)-8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid |
| Synonyms | 9-cis-UAB30 |
| Molecular Target | Retinoid X Receptor (RXR) Agonist |
| Reported In Vivo Models | Murine models (athymic nude mice, C57BL/6, p53 knockout) |
Mechanism of Action: RXR Agonism
This compound functions as a selective agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), and the Vitamin D Receptor (VDR).[2][4] Upon ligand binding, the RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activator proteins and the dissociation of co-repressor proteins.[2] This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating gene transcription.[2] The downstream effects of this compound-mediated RXR activation include the induction of cell cycle arrest, apoptosis, and cellular differentiation, and the inhibition of cell proliferation, migration, and invasion in cancer cells.
Quantitative Data for In Vivo Administration
The following table summarizes the dosages and administration routes for this compound reported in preclinical studies.
| Animal Model | Administration Route | Vehicle/Formulation | Dosage | Reference |
| Athymic Nude Mice | Medicated Chow | Standard Chow | 100 mg/kg/day | [2][5][6] |
| p53 Knockout Mice | Oral Gavage | Not specified | 30, 100, 300 mg/kg/day | |
| C57BL/6 Mice | Oral Gavage | Not specified | 100, 300 mg/kg/day |
Experimental Protocols
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study involving this compound administration.
Protocol 1: Administration of this compound via Medicated Chow
This method is suitable for long-term studies and provides continuous drug exposure.
Materials:
-
This compound powder
-
Standard rodent chow powder
-
Blender or feed mixer
-
Pellet maker (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 100 mg/kg/day) and the average daily food consumption of the mice, calculate the total amount of this compound needed for the study duration and number of animals.
-
Prepare the medicated chow:
-
Accurately weigh the calculated amount of this compound powder.
-
In a well-ventilated area, thoroughly mix the this compound powder with a small portion of the powdered rodent chow.
-
Gradually add the remaining powdered chow and continue mixing until a homogenous mixture is achieved.
-
If desired, use a pellet maker to form pellets from the medicated chow mixture. Alternatively, the powder can be provided in a suitable feeder.
-
-
Administration:
-
House the animals in cages with ad libitum access to the this compound-medicated chow and water.
-
Replace the medicated chow every 2-3 days to ensure freshness and potency.
-
Monitor food consumption to ensure adequate drug intake.
-
Protocol 2: Administration of this compound via Oral Gavage
This method allows for precise dosing at specific time points.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, peanut oil, or a solution of 5% ethanol in soybean oil)
-
Balance
-
Vortex mixer
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Appropriate PPE
Procedure:
-
Prepare the this compound suspension/solution:
-
Determine the required concentration of this compound in the vehicle based on the desired dosage and the volume to be administered (typically 5-10 mL/kg body weight).
-
Accurately weigh the this compound powder and place it in a suitable container.
-
Add the vehicle to the this compound powder.
-
Vortex the mixture vigorously to ensure a homogenous suspension or solution. Note: Due to the lipophilic nature of retinoids, this compound may not fully dissolve and may form a suspension. Ensure the mixture is well-suspended immediately before each administration.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Considerations for Parenteral Administration
Challenges:
-
Solubility: this compound is a lipophilic compound and is likely to have poor solubility in aqueous solutions.
-
Vehicle Selection: An appropriate vehicle must be chosen to solubilize this compound without causing toxicity to the animal.
General Guidance for Formulation Development (to be optimized by the researcher):
-
Solubility Testing:
-
Assess the solubility of this compound in various biocompatible solvents and vehicles, such as:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG) 300/400
-
Cremophor EL
-
Tween 80
-
Lipid emulsions
-
-
-
Formulation Preparation:
-
For IP injection, a co-solvent system (e.g., DMSO/PEG/saline) may be necessary. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
For IV injection, a more sophisticated formulation, such as a lipid-based emulsion or a nanoparticle formulation, may be required to ensure solubility and prevent precipitation in the bloodstream.
-
-
Toxicity and Efficacy Testing:
-
Once a potential formulation is developed, it is crucial to perform pilot studies to assess its toxicity and to determine the optimal dose and administration schedule for the desired therapeutic effect.
-
Disclaimer: The information provided for parenteral administration is for guidance only. Researchers must conduct their own formulation development and validation studies to ensure the safety and efficacy of the chosen administration route.
Conclusion
This document provides detailed protocols for the in vivo administration of this compound via oral routes, based on established preclinical research. The provided diagrams and tables are intended to facilitate experimental design and execution. While information on parenteral administration is limited, the general guidance offered can serve as a starting point for researchers wishing to explore these routes. As with any in vivo experiment, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Gavage [ko.cwru.edu]
- 4. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis of UAB30 Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30 is a synthetic retinoid X receptor (RXR) agonist that has demonstrated significant potential as a cancer chemopreventive and therapeutic agent.[1][2] It exhibits low toxicity, making it a promising candidate for chronic use.[1] Mechanistic studies have revealed that this compound can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[2][3] One of the key methods to elucidate the anti-proliferative effects of this compound is through cell cycle analysis by flow cytometry. This document provides a detailed protocol for assessing the effects of this compound on the cell cycle of cancer cells.
Flow cytometry is a powerful technique used to measure and analyze the physical and chemical characteristics of a population of cells.[4] For cell cycle analysis, a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used.[5] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[4][5]
Principle of the Assay
Cells treated with this compound are harvested, fixed to permeabilize the cell membrane, and then stained with propidium iodide. An RNase treatment step is included to ensure that only DNA is stained. The stained cells are then analyzed using a flow cytometer. The resulting data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified. An increase in the proportion of cells in the G0/G1 phase and a decrease in the S and G2/M phases would indicate that this compound induces a G1 cell cycle arrest.[2]
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following table summarizes the quantitative data from a study on the effect of this compound on the cell cycle distribution of Group 3 medulloblastoma patient-derived xenograft (PDX) cells.[2]
| Cell Line | Treatment (5 µM this compound for 48h) | % of Cells in G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| D341 | Control | 55.2 ± 2.1 | 35.1 ± 1.5 | 9.7 ± 0.8 |
| This compound | 68.3 ± 2.5 | 22.4 ± 1.8 | 9.3 ± 0.9 | |
| D384 | Control | 60.1 ± 1.9 | 28.9 ± 1.3 | 11.0 ± 0.7 |
| This compound | 72.5 ± 2.8 | 18.2 ± 1.1 | 9.3 ± 0.6 | |
| D425 | Control | 58.7 ± 2.3 | 31.5 ± 1.7 | 9.8 ± 0.5 |
| This compound | 70.1 ± 2.9 | 20.3 ± 1.4 | 9.6 ± 0.7 |
Data adapted from Archer et al., 2018.[2]
Experimental Protocols
Materials and Reagents
-
This compound (9-cis-UAB30)
-
Cell line of interest (e.g., medulloblastoma, skin cancer, or other cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry - Nordic Biosite [nordicbiosite.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Western Blot Analysis of AKT and ERK Pathways Following UAB30 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30 is a synthetic retinoid X receptor (RXR) agonist that has demonstrated anti-tumor effects in a variety of malignancies, including pediatric solid tumors like neuroblastoma and medulloblastoma.[1] Its mechanism of action is multifaceted, involving the induction of cell differentiation, apoptosis, and cell cycle arrest.[1] The PI3K/AKT and MAPK/ERK signaling pathways are critical regulators of cell survival, proliferation, and differentiation, and are often dysregulated in cancer. Understanding the impact of novel therapeutic agents like this compound on these pathways is crucial for elucidating their anti-cancer mechanisms and identifying potential biomarkers of response.
These application notes provide a framework for analyzing the effects of this compound on the AKT and ERK signaling pathways using Western blotting. The provided protocols and data interpretation guidelines are intended to assist researchers in designing and executing experiments to probe the intricate cellular responses to this promising anti-cancer agent. The effects of this compound on these pathways have been shown to be cell-type specific, underscoring the importance of empirical validation in relevant cancer models.
Data Presentation: Summary of this compound Effects on AKT and ERK Pathways
Table 1: Effect of this compound on AKT Pathway
| Cell Line/Model | Cancer Type | This compound Concentration(s) | Treatment Duration | Effect on p-AKT (Ser473) | Reference |
| D341 | Medulloblastoma | 10, 30, 50 µM | 48 hours | Increased | [1] |
| D425 | Medulloblastoma | 10, 30, 50 µM | 48 hours | Increased | [1] |
| D384 | Medulloblastoma | 10, 30, 50 µM | 48 hours | No Change | [1] |
| SJCRH30 | Rhabdomyosarcoma | Increasing concentrations | 48 hours | No Change | [2] |
| RD | Rhabdomyosarcoma | Increasing concentrations | 48 hours | No Change | [2] |
Table 2: Effect of this compound on ERK Pathway
| Cell Line/Model | Cancer Type | This compound Concentration(s) | Treatment Duration | Effect on Total ERK1/2 or p-ERK | Reference |
| D341 | Medulloblastoma | 10, 30, 50 µM | 48 hours | Decreased (Total ERK1/2) | [1] |
| D384 | Medulloblastoma | 10, 30, 50 µM | 48 hours | Decreased (Total ERK1/2) | [1] |
| D425 | Medulloblastoma | 10, 30, 50 µM | 48 hours | Decreased (Total ERK1/2) | [1] |
| SJCRH30 | Rhabdomyosarcoma | Increasing concentrations | 48 hours | No Change (p-ERK) | [2] |
| RD | Rhabdomyosarcoma | Increasing concentrations | 48 hours | No Change (p-ERK) | [2] |
Signaling Pathways and Experimental Workflow
To visualize the key signaling pathways and the experimental process, the following diagrams are provided.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Culture your cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
B. Cell Lysis and Protein Extraction
Note: It is critical to perform all lysis steps on ice to prevent protein degradation and dephosphorylation.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail (100X).
-
Phosphatase Inhibitor Cocktail 2 & 3 (100X).
-
Phenylmethylsulfonyl fluoride (PMSF) (100 mM in isopropanol).
Protocol:
-
Immediately before use, supplement the RIPA buffer with protease and phosphatase inhibitors and PMSF to a final concentration of 1X.
-
Aspirate the culture medium from the cells and wash the cell monolayer once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells from the surface using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.
C. Western Blotting
Protocol:
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Phospho-AKT (Ser473): 1:1000
-
Total AKT: 1:1000
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:2000
-
Total p44/42 MAPK (Erk1/2): 1:1000
-
Loading Control (e.g., β-actin, GAPDH): 1:5000
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels on the same membrane, strip the membrane using a commercial stripping buffer according to the manufacturer's instructions. After stripping, re-block the membrane and probe with the antibody for the total form of the protein of interest, followed by a loading control.
D. Data Analysis
-
Capture the Western blot images using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the phosphorylated protein to the corresponding total protein band intensity for each sample.
-
Further normalize the data to a loading control (e.g., β-actin or GAPDH) to account for any loading inaccuracies.
-
Express the results as a fold change relative to the vehicle-treated control.
Conclusion
The analysis of the AKT and ERK signaling pathways provides valuable insights into the molecular mechanisms underlying the anti-cancer effects of this compound. The provided protocols and summary data serve as a guide for researchers to investigate these pathways in their specific cancer models. Given the cell-type specific responses observed with this compound, it is imperative to empirically determine its effects in the context of the cancer type under investigation. Rigorous quantitative Western blot analysis, as outlined in these notes, will contribute to a more comprehensive understanding of this compound's therapeutic potential.
References
Application Notes and Protocols: Quantifying Gene Expression Changes Induced by UAB30 using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30 is a novel synthetic rexinoid agonist that selectively binds to the Retinoid X Receptor (RXR).[1][2] This interaction modulates the transcription of a host of target genes, playing a critical role in cellular processes such as differentiation, proliferation, and apoptosis.[1][3] In oncological research, this compound has demonstrated significant anti-tumor effects, notably by decreasing cancer cell stemness and promoting differentiation in tumor types such as neuroblastoma.[1] This document provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to accurately measure changes in gene expression in response to this compound treatment.
Principle of the Method
Quantitative PCR is a highly sensitive technique used to detect and quantify specific RNA molecules.[4] The process begins with the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), which then serves as a template for PCR amplification.[5] The amplification of a specific target gene is monitored in real-time, typically using a fluorescent dye like SYBR Green that intercalates with double-stranded DNA. The cycle at which the fluorescence signal crosses a defined threshold is known as the quantification cycle (Cq) or cycle threshold (Ct), and is inversely proportional to the amount of initial template.[5] By comparing the Cq values of treated and untreated samples, the relative change in gene expression can be determined.[4]
Signaling Pathway of this compound
This compound, as an RXR agonist, forms a heterodimer with the Retinoic Acid Receptor (RAR) upon binding. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating changes in gene transcription that lead to decreased cell proliferation and viability, and increased differentiation.[1]
Caption: this compound signaling pathway.
Experimental Workflow
The overall experimental workflow for assessing gene expression changes following this compound treatment involves cell culture and treatment, RNA extraction, cDNA synthesis, and finally, qPCR analysis.
Caption: Experimental workflow for qPCR analysis.
Detailed Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma patient-derived xenograft (PDX) cells (e.g., COA3, COA6).[1]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended for the specific cell line.
-
Treatment:
-
Seed cells at a density that will not exceed 80% confluency by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with this compound at desired concentrations (e.g., 10 µM and 25 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[1]
-
Total RNA Extraction
-
Reagent: RNeasy Kit (Qiagen) or similar.
-
Protocol:
-
Aspirate cell culture medium and wash cells with PBS.
-
Lyse cells directly in the culture dish by adding the appropriate volume of Buffer RLT.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenize the lysate.
-
Proceed with RNA purification according to the RNeasy Kit manufacturer's protocol.
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis (Reverse Transcription)
-
Reagent: iScript cDNA Synthesis Kit (Bio-Rad) or similar.[1]
-
Protocol:
-
Prepare the reverse transcription reaction mix according to the manufacturer's instructions. A typical reaction includes:
-
5X iScript Reaction Mix
-
iScript Reverse Transcriptase
-
Nuclease-free water
-
Total RNA (e.g., 1 µg)
-
-
Incubate the reaction in a thermal cycler with the following program:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20 minutes at 46°C
-
RT Inactivation: 1 minute at 95°C
-
-
Store the resulting cDNA at -20°C until use.[1]
-
Quantitative PCR (qPCR)
-
Reagent: SsoAdvanced™ SYBR® Green Supermix (Bio-Rad) or similar.[1]
-
Protocol:
-
Prepare the qPCR reaction mix for each gene to be analyzed (target and reference genes). A typical reaction includes:
-
Pipette the reaction mix into a qPCR plate.
-
Run the plate in a real-time PCR detection system with the following cycling conditions:[1]
-
Initial Denaturation: 2 minutes at 95°C
-
Amplification (39 cycles):
-
Denaturation: 5 seconds at 95°C
-
Annealing/Extension: 30 seconds at 60°C
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Presentation
The following tables summarize the gene targets for qPCR analysis and present example data.
Table 1: Target Genes for qPCR Analysis
| Gene Category | Gene Name | Function | Expected Change with this compound |
| Stemness Markers | Oct4 | Transcription factor involved in self-renewal | Decrease[1] |
| Nanog | Transcription factor involved in pluripotency | Decrease[1] | |
| Sox2 | Transcription factor involved in cell fate determination | Decrease[1] | |
| Nestin | Intermediate filament protein, marker for neural stem cells | Decrease[1] | |
| Differentiation Markers | β3-Tubulin | Component of microtubules, neuronal marker | Increase[1] |
| NSE | Neuron-specific enolase, marker for neuronal differentiation | Increase[1] | |
| HOXC9 | Homeobox protein, involved in neuronal development | Increase[1] | |
| GAP43 | Growth Associated Protein 43, marker for neuronal development | Increase[1] | |
| Reference Gene | β-actin | Housekeeping gene, used for normalization | No change |
Table 2: Example qPCR Data - Relative Gene Expression Fold Change
| Target Gene | This compound (10 µM) Fold Change (± SEM) | This compound (25 µM) Fold Change (± SEM) |
| Oct4 | 0.62 ± 0.05 | 0.41 ± 0.04 |
| Nanog | 0.55 ± 0.06 | 0.35 ± 0.03 |
| Sox2 | 0.71 ± 0.08 | 0.52 ± 0.06 |
| Nestin | 0.68 ± 0.07 | 0.45 ± 0.05 |
| β3-Tubulin | 2.5 ± 0.2 | 4.1 ± 0.3 |
| NSE | 3.1 ± 0.3 | 5.5 ± 0.4 |
| HOXC9 | 2.8 ± 0.2 | 4.8 ± 0.4 |
| GAP43 | 3.5 ± 0.4 | 6.2 ± 0.5 |
Data is presented as fold change relative to the vehicle control, normalized to the reference gene (β-actin), and calculated using the ΔΔCt method.[1]
Data Analysis
The relative quantification of gene expression can be calculated using the ΔΔCt method.[1]
-
Calculate ΔCt: For each sample, subtract the Cq value of the reference gene (e.g., β-actin) from the Cq value of the target gene.
-
ΔCt = Cq(target gene) - Cq(reference gene)
-
-
Calculate ΔΔCt: For each treated sample, subtract the ΔCt of the control sample (vehicle) from the ΔCt of the treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion
This application note provides a comprehensive framework for utilizing quantitative PCR to assess the impact of this compound on gene expression. The detailed protocols and data presentation guidelines offer a robust methodology for researchers in drug discovery and development to investigate the molecular mechanisms of this compound and similar compounds. The ability to accurately quantify changes in genes related to cancer stemness and differentiation is crucial for evaluating the therapeutic potential of novel rexinoids.
References
- 1. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The retinoid X receptor has a critical role in synthetic rexinoid-induced increase in cellular all-trans-retinoic acid | PLOS One [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Biomarkers in UAB30-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAB30 is a novel synthetic agonist of the retinoid X receptor (RXR) with selective and potent binding, demonstrating significant anti-tumor activity in various cancer models with limited toxicity.[1][2] Its mechanism of action involves the induction of apoptosis, inhibition of cell proliferation, and a reduction in cancer stem cell populations.[3][4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression of protein biomarkers within the tumor microenvironment, providing critical insights into the pharmacodynamic effects of therapeutic agents like this compound.[5]
These application notes provide detailed protocols for the immunohistochemical detection of key biomarkers modulated by this compound treatment in tumor tissues. The selected biomarkers include:
-
Cleaved Poly (ADP-ribose) Polymerase (PARP): A hallmark of apoptosis, its increased expression is indicative of cell death.[3]
-
CD133, Sox2, and Oct4: Cancer stem cell markers, a decrease in their expression suggests a reduction in the tumor's self-renewing and therapy-resistant cell population.[4]
Data Presentation: Expected Biomarker Modulation by this compound
While specific quantitative data from immunohistochemical analysis of this compound-treated tumors is not extensively published, the following tables summarize the expected changes in biomarker expression based on current literature.[3][4] Researchers should generate their own quantitative data following the provided protocols.
Table 1: Apoptosis Marker Modulation
| Biomarker | Expected Change with this compound Treatment | Method of Quantification |
| Cleaved PARP | Increase | Percentage of positively stained cells |
Table 2: Cancer Stem Cell Marker Modulation
| Biomarker | Expected Change with this compound Treatment | Method of Quantification |
| CD133 | Decrease | Immunoreactive Score (IRS) or H-Score |
| Sox2 | Decrease | Immunoreactive Score (IRS) or H-Score |
| Oct4 | Decrease | Immunoreactive Score (IRS) or H-Score |
Experimental Protocols
This section provides a detailed, consolidated protocol for the immunohistochemical staining of cleaved PARP, CD133, Sox2, and Oct4 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from preclinical models treated with this compound.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) - optimization may be required
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS or commercial blocking solution
-
Primary Antibodies (see Table 3 for recommendations)
-
Polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Table 3: Recommended Primary Antibodies and Dilutions
| Target Biomarker | Host Species | Recommended Dilution | Manufacturer (Example) |
| Cleaved PARP | Rabbit | 1:25 - 1:100 | Cell Signaling Technology |
| CD133 | Mouse/Rabbit | 1:100 - 1:500 | Abcam, Bio-Rad |
| Sox2 | Mouse/Rabbit | 1:100 - 1:250 | Abcam, Cell Signaling Technology |
| Oct4 | Rabbit | 1:50 - 1:200 | Santa Cruz Biotechnology, Abcam |
Note: Optimal antibody dilutions should be determined by the end-user.
Immunohistochemistry Staining Protocol:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate slides through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes. c. Rinse slides in deionized water for 5 minutes.
-
Antigen Retrieval: a. Pre-heat the antigen retrieval buffer in a water bath or steamer to 95-100°C. b. Immerse slides in the pre-heated buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with deionized water and then with PBS.
-
Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse slides three times with PBS for 5 minutes each.
-
Blocking: a. Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in blocking buffer. b. Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides three times with PBS for 5 minutes each. b. Incubate slides with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Signal Detection: a. Rinse slides three times with PBS for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by rinsing the slides with deionized water.
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. "Blue" the hematoxylin by rinsing in running tap water. c. Rinse with deionized water.
-
Dehydration and Mounting: a. Dehydrate slides through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each. b. Clear slides in two changes of xylene for 3 minutes each. c. Apply a coverslip using a permanent mounting medium.
Image Analysis and Quantification:
-
Percentage of Positive Cells: For markers like cleaved PARP, count the number of positively stained cells and divide by the total number of tumor cells in a representative field. Repeat for multiple fields and average the results.
-
Immunoreactive Score (IRS) or H-Score: For markers like CD133, Sox2, and Oct4, a semi-quantitative scoring system can be used.
-
Staining Intensity: Score the intensity of staining as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).
-
Percentage of Positive Cells: Score the percentage of positively stained cells as 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), or 4 (76-100%).
-
IRS/H-Score Calculation: Multiply the intensity score by the percentage score.
-
Visualizations
Caption: this compound signaling pathway leading to anti-tumor effects.
Caption: Experimental workflow for immunohistochemistry.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE EXPRESSION OF STEM CELL MARKERS (CD133, NESTIN, OCT4, SOX2) IN INVASIVE PITUITARY ADENOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UAB30 Technical Support Center: Troubleshooting In Vitro Solubility Issues
Welcome to the technical support center for UAB30. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a synthetic retinoid analog that acts as a selective agonist for the Retinoid X Receptor (RXR).[1] Like many small molecule retinoids, this compound is lipophilic, meaning it has poor aqueous solubility. This characteristic can lead to precipitation when added to aqueous cell culture media, making it difficult to achieve and maintain the desired concentration for in vitro assays and impacting the reproducibility of experiments.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and is not soluble in water.[1] Therefore, DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro work.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2] However, the tolerance to DMSO can be cell line-specific, with some cell lines tolerating up to 0.5%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[4]
Troubleshooting Guide
Issue: I observed a precipitate in my cell culture plate after adding this compound.
This is a common issue arising from the low aqueous solubility of this compound. The following steps can help you troubleshoot and prevent precipitation.
Step 1: Review Your Stock Solution Preparation
An improperly prepared stock solution is a frequent source of downstream solubility problems.
-
Is your this compound fully dissolved in DMSO?
-
Recommendation: Ensure the this compound powder is completely dissolved in 100% DMSO before making any dilutions. Gentle warming (to room temperature if stored at 4°C or -20°C) and vortexing can aid dissolution.
-
-
What is the concentration of your stock solution?
| Parameter | Recommendation |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10-20 mM |
| Storage | Aliquot and store at -20°C for long-term use |
Step 2: Evaluate Your Dilution Method
The way you dilute your DMSO stock into your aqueous cell culture media is critical. Rapid changes in solvent polarity can cause the compound to crash out of solution.
-
Are you performing serial dilutions?
-
Recommendation: Avoid adding a small volume of highly concentrated this compound stock directly into a large volume of aqueous media. Instead, perform a stepwise serial dilution. This gradual reduction in DMSO concentration helps to keep the compound in solution.
-
Step 3: Check the Final Concentration of this compound
-
Is the final concentration of this compound in your assay too high?
-
Recommendation: If you are consistently observing precipitation even with proper dilution techniques, it's possible that your desired final concentration exceeds the solubility limit of this compound in the final assay conditions. Consider performing a dose-response experiment starting with a lower concentration range.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 294.39 g/mol )[1]
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 294.39 g/mol = 0.0029439 g = 2.94 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 2.94 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of 100% DMSO to the tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to room temperature may be necessary if the DMSO was stored at a lower temperature. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use (days to weeks), storage at 4°C is acceptable.[1]
-
Protocol 2: Serial Dilution of this compound for In Vitro Experiments
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration remains at 0.1%.
Workflow Diagram:
Methodology:
-
Prepare Intermediate Dilution 1 (1 mM):
-
In a sterile tube, add 90 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix well by gentle pipetting or vortexing. This results in a 1 mM this compound solution in 10% DMSO.
-
-
Prepare Intermediate Dilution 2 (100 µM):
-
In a new sterile tube, add 90 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 1 mM intermediate dilution 1.
-
Mix well. This results in a 100 µM this compound solution in 1% DMSO.
-
-
Prepare Final Working Solution (10 µM):
-
To your cell culture plate wells containing cells and the appropriate volume of media, add the required volume of the 100 µM intermediate dilution 2 to achieve your final desired concentration. For example, to make a 10 µM final concentration in a 100 µL final volume, add 10 µL of the 100 µM solution to 90 µL of media in the well. The final DMSO concentration will be 0.1%.
-
This compound Signaling Pathway
This compound is an agonist of the Retinoid X Receptor (RXR). RXR forms heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), and the Vitamin D Receptor (VDR). Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of co-activators and subsequent regulation of target gene expression.
References
Technical Support Center: Overcoming Resistance to UAB30 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UAB30, a novel synthetic rexinoid. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this promising cancer therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR).[1] Unlike other retinoids that may have off-target effects, this compound exhibits a favorable toxicity profile, notably avoiding the induction of hypertriglyceridemia.[1] Its primary anti-cancer mechanism involves the induction of DNA double-strand breaks (DSBs) in cancer cells.[1] This leads to the activation of the DNA Damage Response (DDR) signaling pathway, resulting in cell cycle arrest, differentiation, and apoptosis.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific mechanisms of acquired resistance to this compound have not been extensively documented, several plausible mechanisms can be extrapolated from general cancer drug resistance literature and studies on other retinoids:
-
Alterations in the RXR Signaling Pathway:
-
Downregulation or mutation of RXR: Reduced expression or mutations in the RXR protein can prevent this compound from binding to its target.
-
Epigenetic silencing of target genes: Methylation or other epigenetic modifications of the promoter regions of genes downstream of RXR can prevent their transcription, even in the presence of activated RXR. For instance, silencing of the RARβ gene, a key tumor suppressor regulated by retinoids, is a known mechanism of retinoid resistance.
-
-
Enhanced DNA Damage Repair (DDR): Cancer cells may upregulate specific DDR pathways to more efficiently repair the DNA double-strand breaks induced by this compound, thus mitigating its cytotoxic effects.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt or MAPK/ERK pathways, can compensate for the pro-apoptotic signals induced by this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Cancer Stem Cell (CSC) Enrichment: A subpopulation of cancer stem-like cells, which are often more resistant to therapy, may be selected for and enriched during this compound treatment. However, one study in medulloblastoma suggests that both CD133-enriched (CSC-like) and depleted populations are sensitive to this compound.
Q3: How can I experimentally investigate the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Characterize the Resistant Phenotype: Confirm the loss of sensitivity by performing dose-response curves and comparing the IC50 values of the parental (sensitive) and resistant cell lines.
-
Analyze the RXR Signaling Pathway:
-
Western Blotting: Compare the protein expression levels of RXR in sensitive and resistant cells.
-
Sequencing: Sequence the RXR gene in resistant cells to identify potential mutations.
-
Methylation Analysis: Assess the methylation status of the promoter regions of key RXR target genes.
-
-
Evaluate the DNA Damage Response:
-
Immunofluorescence/Western Blotting: Measure the levels of DDR markers such as γH2AX, p-ATM, and p-CHK2 after this compound treatment in both cell lines. A blunted response in resistant cells could indicate altered DDR signaling.
-
-
Profile Key Signaling Pathways: Use antibody arrays or western blotting to assess the activation status of major pro-survival pathways (e.g., p-Akt, p-ERK).
-
Assess Drug Efflux: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123) to compare drug efflux capacity between sensitive and resistant cells.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in this compound sensitivity assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Ensure you are using a consistent passage number for your experiments. Genetic drift can occur at high passage numbers, leading to altered drug sensitivity. Regularly perform cell line authentication. |
| Reagent Variability | Prepare fresh stock solutions of this compound regularly and store them appropriately. Verify the concentration and purity of your this compound stock. |
| Assay Conditions | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Standardize incubation times and ensure consistent environmental conditions (temperature, CO2). |
| Assay Choice | The chosen viability/proliferation assay may not be optimal for your cell line or the mechanism of this compound. Consider trying alternative assays (e.g., crystal violet, CellTiter-Glo) to confirm your findings. |
Problem 2: My this compound-resistant cell line does not show any obvious changes in RXR expression or mutations.
| Potential Cause | Troubleshooting Step |
| Epigenetic Modifications | Perform bisulfite sequencing or methylation-specific PCR to analyze the methylation status of the promoter regions of key RXR target genes like RARβ. |
| Activation of Bypass Pathways | Use a phospho-kinase antibody array to screen for the activation of a wide range of pro-survival signaling pathways in the resistant cells compared to the parental line. |
| Increased DNA Repair Capacity | Assess the kinetics of γH2AX foci formation and resolution after this compound treatment. Faster resolution in resistant cells may indicate enhanced DNA repair. |
| Altered Drug Metabolism | Investigate whether the resistant cells metabolize this compound into an inactive form at a higher rate. This can be assessed using techniques like liquid chromatography-mass spectrometry (LC-MS). |
Data Presentation
Table 1: Summary of this compound Effects on Cancer Cells (Illustrative Data)
| Parameter | Cell Line | This compound Concentration | Effect | Assay |
| Cell Viability | Medulloblastoma (D384) | 10 µM | Significant Decrease | alamarBlue Assay |
| Apoptosis | Medulloblastoma (D341, D384, D425) | 10-30 µM | Increased Cleaved PARP | Western Blot |
| Proliferation | Neuroblastoma (COA3, COA6) | 10-25 µM | Significant Decrease | CellTiter 96 Assay |
| Cell Cycle | Medulloblastoma (Group 3 PDXs) | Not Specified | G1 Arrest | Flow Cytometry |
| DNA Damage | Skin Cancer Cells | Not Specified | Increased p-γH2AX, p-ATM, p-Chk2 | Western Blot |
This table is a summary of qualitative and quantitative effects reported in the literature. For specific quantitative values, refer to the original publications.
Experimental Protocols
Cell Viability Assessment using alamarBlue Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add alamarBlue reagent to each well (typically 10% of the well volume).
-
Incubation with Reagent: Incubate for 1-4 hours, protected from light.
-
Measurement: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Apoptosis Detection by Western Blot for Cleaved PARP
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the relative levels of cleaved PARP.
Visualizations
Caption: this compound signaling pathway leading to anti-cancer effects.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting logic for inconsistent this compound assay results.
References
UAB30 Technical Support Center: Managing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential off-target effects of UAB30 in experimental settings. This compound is a novel rexinoid, an agonist of the Retinoid X Receptor (RXR), designed for greater specificity and reduced toxicity compared to other retinoids.[1][2][3] While it has a favorable toxicity profile in preclinical and early clinical studies, understanding and mitigating potential off-target effects is crucial for accurate experimental interpretation and successful therapeutic development.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Retinoid X Receptor (RXR).[1] Upon binding, it forms heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to regulate gene expression involved in cell differentiation, proliferation, and apoptosis.[4][5] This activity has been demonstrated to decrease tumorigenicity in various cancers, including medulloblastoma, neuroblastoma, and rhabdomyosarcoma.[2][6][7]
Q2: Are there any known off-target effects of this compound?
A2: Yes, in human breast cancer cells, the kinase Src has been identified as a potential off-target of this compound. This interaction was shown to inhibit the invasiveness and migration of cancer cells, suggesting that not all off-target effects are necessarily adverse. Researchers should be aware of this interaction, particularly in studies involving cell motility and related signaling pathways.
Q3: My cells are showing unexpected morphological changes after this compound treatment. Could this be an off-target effect?
A3: It's possible. While this compound is known to induce differentiation, which can alter cell morphology (e.g., neurite outgrowth in neuronal cells), any changes that are inconsistent with expected differentiation patterns should be investigated.[6] We recommend performing dose-response experiments and comparing the morphological changes to those induced by other RXR agonists. Additionally, consider performing pathway analysis to see if unexpected signaling cascades are activated.
Q4: I am observing higher-than-expected cytotoxicity in my experiments. What could be the cause?
A4: Higher-than-expected cytotoxicity could be due to several factors. First, ensure proper dosage and administration, as even compounds with low toxicity can be harmful at excessive concentrations. Second, consider the possibility of on-target toxicities in your specific cell model that may be more sensitive to RXR agonism. Finally, this could be an indication of an off-target effect. A comprehensive toxicity assessment, including assays for apoptosis and necrosis at various concentrations, is recommended.
Q5: How can I distinguish between on-target and off-target effects in my experiments?
A5: This is a critical aspect of experimental design. A multi-pronged approach is best:
-
Use of Controls: Include a well-characterized RXR agonist as a positive control and a structurally related but inactive compound as a negative control.
-
Rescue Experiments: If you hypothesize an on-target effect, attempt to rescue the phenotype by overexpressing the target receptor (RXR).
-
Knockdown/Knockout Models: Use siRNA or CRISPR-Cas9 to reduce or eliminate RXR expression. An on-target effect should be diminished in these models.
-
Off-Target Prediction: Utilize computational tools to predict potential off-target binding sites for this compound.
-
Biochemical Assays: Directly test for this compound binding to predicted off-target proteins.
Troubleshooting Guide
This guide provides a structured approach to identifying and managing potential off-target effects of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability between replicate experiments, or results that contradict established literature on RXR agonists.
-
Possible Cause: Off-target activity, experimental error, or cell line instability.
-
Troubleshooting Steps:
-
Verify Experimental Parameters: Double-check reagent concentrations, incubation times, and cell passage numbers.[8] Ensure consistency across all experiments.[8]
-
Cell Line Authentication: Confirm the identity and purity of your cell line using methods like STR profiling.[8]
-
Dose-Response Analysis: Perform a broad dose-response curve to identify the optimal concentration range for on-target effects and to see if unexpected phenotypes emerge at higher concentrations.
-
Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. For example, if assessing cell viability, use both a metabolic assay (like AlamarBlue) and a direct cell counting method.
-
Issue 2: Suspected Off-Target Signaling Pathway Activation
-
Symptom: Activation or inhibition of signaling pathways not typically associated with RXR agonism (e.g., unexpected phosphorylation of a kinase).
-
Possible Cause: Direct or indirect off-target effect of this compound.
-
Troubleshooting Steps:
-
Pathway-Specific Inhibitors: Use well-characterized inhibitors for the suspected off-target pathway to see if the unexpected phenotype is reversed.
-
Kinase Profiling: If a kinase is suspected, perform a broad kinase inhibitor screen or a direct in vitro kinase assay with this compound.
-
Western Blot Analysis: Probe for the activation of key nodes in related signaling pathways. For example, given the known off-target effect on Src, assessing the phosphorylation status of Src and its downstream effectors would be prudent in relevant cell types.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| D341, D384, D425 | Medulloblastoma | Cell Viability | Starting at 10 µM | Significant decrease | [6] |
| D341, D384, D425 | Medulloblastoma | Apoptosis (Cleaved PARP) | 10-30 µM | Significant increase | [6] |
| D341, D384, D425 | Medulloblastoma | Cell Cycle | 10-30 µM | G1 phase arrest | [6] |
| COA3, COA6 | Neuroblastoma | Cell Viability & Proliferation | 25-50 µM | Significant decrease | [7] |
| COA6 | Neuroblastoma | Cell Cycle | Not Specified | G1 phase arrest | [7][9] |
| RD, SJCRH30 | Rhabdomyosarcoma | Cell Viability (LD50) | ~26 µM | 50% lethal dose | [1] |
| RD, SJCRH30 | Rhabdomyosarcoma | Cell Cycle | 10 µM | G1 phase arrest | [1] |
Table 2: In Vivo Effects of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Medulloblastoma PDX (Flank) | 100 mg/kg/day in chow | Significant decrease in tumor growth | [6] |
| Medulloblastoma PDX (Intracerebellar) | 100 mg/kg/day in chow | Significant decrease in tumor growth | [6] |
| Neuroblastoma PDX | Not Specified | Decreased tumorigenicity | [7] |
| CD133-enriched Medulloblastoma | 100 mg/kg/day in chow | Sensitive to treatment | [4][9] |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Activity
Objective: To determine if this compound directly inhibits the activity of a suspected off-target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound stock solution
-
Kinase buffer
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay (or similar)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the purified kinase, its substrate, and the various concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the remaining ATP using a luminescent assay like Kinase-Glo®.
-
Calculate the percent inhibition of kinase activity for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to a suspected intracellular off-target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer
-
Antibody against the suspected target protein
-
Western blot reagents and equipment
-
PCR thermocycler
Methodology:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures using a PCR thermocycler.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the suspected target protein remaining in the soluble fraction by Western blot.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Visualizations
Caption: this compound binds to RXR, leading to gene expression changes and biological effects.
Caption: A systematic workflow for identifying and validating off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Funded Grants | Division of Cancer Prevention [prevention.cancer.gov]
- 4. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The retinoid X receptor agonist, 9-cis this compound, inhibits cutaneous T-cell lymphoma proliferation through the SKP2-p27kip1 axis. | Semantic Scholar [semanticscholar.org]
- 6. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
cell line specific responses to UAB30 treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of UAB30 in pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic rexinoid that acts as a selective agonist for the Retinoid X Receptor (RXR).[1][2][3] Unlike traditional retinoids that primarily bind to the Retinoic Acid Receptor (RAR), this compound's specificity for RXR is thought to contribute to its more favorable toxicity profile.[1][3] Upon binding to RXR, this compound can induce changes in gene transcription that lead to cellular differentiation, cell cycle arrest, and apoptosis.[1][4][5]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor effects in a variety of preclinical cancer models, including rhabdomyosarcoma, medulloblastoma, and neuroblastoma.[1][3][4]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: The downstream effects of this compound appear to be cell-line specific. In some cell types, such as rhabdomyosarcoma cell lines RD and SJCRH30, this compound treatment did not alter the phosphorylation of key signaling proteins like AKT, ERK, or FAK.[1] However, in other contexts like neuroblastoma, retinoids (including this compound) have been shown to affect AKT and ERK dependent pathways.[4] In medulloblastoma, this compound treatment has been associated with a decrease in the expression of stem cell markers like Sox2 and Oct4.
Q4: Is the expression level of RXR correlated with the cellular response to this compound?
A4: While RXR expression is necessary for this compound to exert its effects, the level of RXR expression does not appear to directly correlate with the sensitivity of the cell line to this compound. For instance, the SJCRH30 rhabdomyosarcoma cell line, which shows less nuclear migration of RXR upon this compound treatment compared to the RD cell line, is equally sensitive to the compound.[1]
Troubleshooting Guide
Q1: I am not observing a significant decrease in cell viability in my cell line after this compound treatment. What could be the reason?
A1:
-
Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is possible your cell line is less sensitive. We recommend performing a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell model.
-
Treatment Duration: The anti-proliferative effects of this compound may be time-dependent. Consider extending the treatment duration (e.g., 48 to 72 hours or longer).[1][4]
-
RXR Expression: Confirm that your cell line expresses the Retinoid X Receptor (RXR), as it is the direct target of this compound.[1]
Q2: My apoptosis assay results (e.g., Annexin V/PI staining) are inconsistent after this compound treatment. What should I check?
A2:
-
Timing of Assay: Apoptosis is a dynamic process. The timing of your assay after this compound treatment is crucial. We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for detecting apoptosis in your cell line.
-
Method of Detection: Complement your Annexin V/PI staining with an orthogonal method, such as Western blotting for cleaved PARP or activated Caspase-3, to confirm the induction of apoptosis.[1]
-
Cell Handling: Ensure gentle handling of cells during staining and acquisition to minimize mechanical damage that could lead to false-positive necrotic cells.
Q3: I am not observing cell cycle arrest in the G1 phase as expected. What could be the issue?
A3:
-
Synchronization of Cells: For a more pronounced effect on the cell cycle, you may consider synchronizing your cells before this compound treatment.
-
Concentration and Duration: The concentration of this compound and the duration of treatment can influence the extent of cell cycle arrest. A 10 µM concentration for 48 hours has been shown to be effective in rhabdomyosarcoma cell lines.[1] You may need to optimize these parameters for your cell line.
-
Analysis Method: Ensure accurate gating and analysis of your flow cytometry data.
Cell Line Specific Responses to this compound
The following tables summarize the observed effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | Histological Subtype | LD50 (48h treatment) | Citation |
| RD | Embryonal | 26.5 µM | [1] |
| SJCRH30 | Alveolar | 26.1 µM | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Change in G1 Phase | Change in S Phase | Citation |
| RD | Rhabdomyosarcoma | 10 µM | 48h | Significant Increase | Significant Decrease | [1] |
| SJCRH30 | Rhabdomyosarcoma | 10 µM | 48h | Significant Increase | Significant Decrease | [1] |
| D341 | Medulloblastoma | 5 µM | 48h | Increased | Decreased | [4] |
| D384 | Medulloblastoma | 5 µM | 48h | Increased | Decreased | [4] |
| D425 | Medulloblastoma | 5 µM | 48h | Increased | Decreased | [4] |
Table 3: Summary of this compound Effects on Cellular Processes
| Cell Line | Cancer Type | Decreased Proliferation | Decreased Migration | Decreased Invasion | Induced Apoptosis | Citation |
| RD | Rhabdomyosarcoma | Yes | Yes | Yes | Yes | [1] |
| SJCRH30 | Rhabdomyosarcoma | Yes | Yes | Yes | Yes | [1] |
| D341 | Medulloblastoma | Yes | Yes | Yes | Yes | [4] |
| D384 | Medulloblastoma | Yes | Yes | Yes | Yes | [4] |
| D425 | Medulloblastoma | Yes | Yes | Yes | Yes | [4] |
Experimental Protocols
1. Cell Viability Assay (AlamarBlue®)
-
Seed 1.5 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 48 hours.[1]
-
Add AlamarBlue® reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time (e.g., 4 hours) at 37°C.
-
Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Calculate cell viability relative to vehicle-treated control cells.
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Plate 1.0 x 10⁶ cells and allow them to attach.
-
Treat cells with this compound (e.g., 10 µM) for 48 hours.[1]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
3. Apoptosis Detection (Western Blot for Cleaved PARP)
-
Treat cells with the desired concentrations of this compound for 48 hours.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for cleaved PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Migration and Invasion Assays (Modified Boyden Chamber)
-
For migration assays, use a Boyden chamber with an uncoated porous membrane. For invasion assays, use a membrane coated with a basement membrane matrix (e.g., Matrigel™).[1]
-
Plate 4 x 10⁴ cells in serum-free media in the upper chamber of the insert.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add this compound to the upper chamber.
-
Incubate for 24 hours to allow for migration or invasion.[1]
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells under a microscope.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
long-term stability of UAB30 in solution
Welcome to the technical support center for UAB30. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic rexinoid that acts as a selective agonist for the Retinoid X Receptor (RXR).[1] By binding to RXR, this compound can influence gene transcription related to cell differentiation, proliferation, and apoptosis, which is why it is investigated as a potential anti-cancer agent.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data for this compound is not extensively published, based on its chemical structure as a retinoid, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental design.
-
In vitro : Published studies have used concentrations ranging from 10 µM to 30 µM for treating various cancer cell lines.[2]
-
In vivo : For animal studies, dosages are typically administered based on the weight of the animal. A common approach is to incorporate this compound into the animal chow.
Q4: How should this compound solutions be stored to ensure long-term stability?
A4: Specific long-term stability studies for this compound in solution are not widely available. However, based on the general properties of retinoids, the following storage conditions are recommended to minimize degradation:
-
Short-term storage (days to a week): Aliquots of stock solutions can be stored at 2-8°C.
-
Long-term storage (weeks to months): For extended storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C.
It is crucial to protect this compound solutions from light, as retinoids are known to be light-sensitive.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound from powder. Avoid using old stock solutions, especially if they have been stored for an extended period or exposed to light.
-
-
Possible Cause 2: Improper solution preparation.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the solvent before further dilution. Sonication may aid in dissolving the compound. After dilution in aqueous media, vortex the solution thoroughly to ensure homogeneity.
-
-
Possible Cause 3: Cell line variability.
-
Troubleshooting Step: Different cell lines may exhibit varying sensitivity to this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Issue 2: Precipitation of this compound in cell culture medium.
-
Possible Cause: Low solubility in aqueous solutions.
-
Troubleshooting Step: this compound, like other retinoids, has poor water solubility. When diluting the DMSO stock solution into the aqueous cell culture medium, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to prevent precipitation. It is also recommended to add the this compound stock solution to the medium while vortexing to facilitate rapid and even dispersion.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Workflow for In Vitro Cell Viability Assay
This protocol outlines a general workflow for assessing the effect of this compound on cell viability using a commercially available assay kit (e.g., MTT, MTS, or AlamarBlue).
Caption: General experimental workflow for an in vitro cell viability assay with this compound.
Signaling Pathway
This compound functions as a rexinoid, primarily activating the Retinoid X Receptor (RXR). RXR can form homodimers or heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to regulate gene expression.
Caption: Simplified signaling pathway of this compound via RXR activation.
Data Summary
While specific quantitative data on the long-term stability of this compound in solution is not publicly available, the following table summarizes general recommendations for handling and storage based on the properties of similar retinoid compounds.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, Ethanol | Good solubility for retinoids. |
| Stock Solution | Prepare concentrated stocks (e.g., 10 mM) in an organic solvent. | Minimizes the volume of organic solvent added to aqueous experimental systems. |
| Storage Temperature | -20°C or -80°C for long-term storage; 2-8°C for short-term storage. | Low temperatures slow down chemical degradation. |
| Light Exposure | Protect from light at all times. Use amber vials or wrap tubes in foil. | Retinoids are known to be susceptible to photodegradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Repeated temperature changes can accelerate degradation. |
References
- 1. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
refining UAB30 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with UAB30. The information is designed to help refine this compound treatment duration for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture experiments?
A1: The optimal concentration of this compound is cell-line dependent. Based on published studies, a good starting range for most cancer cell lines, including medulloblastoma and rhabdomyosarcoma, is between 5 µM and 30 µM. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental endpoint.
Q2: What is a typical treatment duration for observing effects of this compound on cell viability and apoptosis?
A2: Significant effects on cell viability and apoptosis are generally observed within 24 to 72 hours of this compound treatment. For instance, in medulloblastoma cell lines, a 72-hour treatment has been shown to decrease cell viability and induce apoptosis. For rhabdomyosarcoma cells, effects on cell survival were observed after 48 hours. However, the optimal duration can vary, so a time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint for your experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a retinoid analog and should be handled with care, protected from light. It is recommended to prepare a concentrated stock solution in a solvent like DMSO. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting for cell culture experiments, the final DMSO concentration in the media should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: I am not observing the expected decrease in cell proliferation. What could be the issue?
A4: Several factors could contribute to this:
-
Suboptimal Concentration or Duration: Your cell line may require a higher concentration of this compound or a longer treatment duration. Refer to the dose-response and time-course data in the tables below and consider optimizing these parameters for your specific cells.
-
Cell Line Resistance: Some cell lines may be inherently resistant to RXR agonists.
-
Compound Stability: Retinoids can be unstable in culture media, especially in the absence of serum. Ensure fresh media with this compound is used for longer experiments and handle the compound with protection from light.
-
Incorrect Readout: Ensure your proliferation assay is sensitive enough to detect the expected changes.
Q5: Are there any known stability issues with this compound in cell culture media?
A5: Like other retinoids, this compound may be susceptible to degradation when exposed to light and air. It is also known that retinoid stability can be reduced in serum-free media. It is best practice to prepare fresh this compound-containing media for each experiment and for media changes during longer incubation periods. If using serum-free conditions, consider adding bovine serum albumin (BSA) to the media to improve stability.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent this compound concentration due to improper mixing or adsorption to plastics.
-
Troubleshooting Steps:
-
Ensure the this compound stock solution is fully dissolved and vortexed before diluting into culture media.
-
When preparing working solutions, serially dilute and mix thoroughly at each step.
-
Pre-wetting pipette tips with the solvent can help ensure accurate transfer of viscous solutions like DMSO.
-
Consider using low-adhesion microplates and tubes.
-
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
-
Possible Cause: High concentration of the solvent (e.g., DMSO) or degradation of this compound into toxic byproducts.
-
Troubleshooting Steps:
-
Always include a vehicle control (media with the same concentration of DMSO as the this compound-treated wells) to assess the effect of the solvent.
-
Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Protect this compound stock solutions and treated cells from light to prevent photodegradation. Prepare fresh dilutions for each experiment.
-
Issue 3: Difficulty Detecting Downstream Protein Changes (e.g., p27kip1, SKP2) via Western Blot
-
Possible Cause: Suboptimal treatment duration, inefficient protein extraction, or technical issues with the Western blot protocol.
-
Troubleshooting Steps:
-
Optimize Treatment Time: The expression levels of target proteins can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for changes in p27kip1 and SKP2 expression following this compound treatment.
-
Lysis Buffer and Protease Inhibitors: Use a lysis buffer appropriate for nuclear proteins if your targets are located in the nucleus. Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.
-
Antibody Validation: Ensure your primary antibodies for p27kip1 and SKP2 are validated for Western blotting and are used at the recommended dilution. Include positive and negative controls if available.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Data Presentation
Table 1: this compound Concentration and Treatment Duration for In Vitro Assays
| Cell Line Type | Assay | Concentration Range (µM) | Treatment Duration | Observed Effect |
| Medulloblastoma | Cell Viability | 5 - 30 | 72 hours | Decreased viability |
| Medulloblastoma | Apoptosis (Cleaved PARP) | 10 - 30 | 72 hours | Increased apoptosis |
| Medulloblastoma | Stem Cell Marker (CD133) | 5 - 10 | 72 hours | Decreased expression |
| Rhabdomyosarcoma | Cell Survival | 10 - 50 | 48 hours | Decreased survival (LD50 ~26 µM) |
| Rhabdomyosarcoma | Proliferation (BrdU) | < 26 | 48 hours | Decreased proliferation |
| Rhabdomyosarcoma | Apoptosis | Not specified | 48 hours | Increased apoptosis |
Experimental Protocols
Protocol 1: Cell Viability Assay (AlamarBlue)
-
Seed cells in a 96-well plate at a density of 1.5 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 30 µM) in fresh culture medium. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add AlamarBlue reagent (10% of the well volume) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the optimized duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot for p27kip1 and SKP2
-
Treat cells with this compound as determined by your optimization experiments.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27kip1 and SKP2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing to a loading control.
Mandatory Visualizations
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
minimizing UAB30-induced hepatomegaly in mouse models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel rexinoid X receptor (RXR) agonist, UAB30, in mouse models. The focus is on addressing potential liver-related observations, including hepatomegaly, a known class effect of rexinoids.
I. Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Issue 1: Increased Liver-to-Body Weight Ratio Observed in this compound-Treated Mice
Question: We observed a statistically significant increase in the liver-to-body weight ratio in our mouse cohort treated with this compound compared to the vehicle control group. How should we interpret and address this?
Answer:
An increased liver-to-body weight ratio can be an indication of hepatomegaly. While this compound is designed for a favorable toxicity profile, it's essential to systematically investigate this finding.
Troubleshooting Steps:
-
Confirm and Quantify the Finding:
-
Ensure that the body weights of the this compound-treated mice are not significantly lower than the control group, as this can artificially inflate the liver-to-body weight ratio.
-
If body weights are comparable, the increase in relative liver weight is more likely a direct effect on the liver.
-
-
Histopathological Analysis:
-
This is a critical step. Liver tissue should be collected, fixed, and stained with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should examine the slides for signs of:
-
Hepatocellular Hypertrophy: An increase in the size of individual hepatocytes.
-
Hepatocellular Hyperplasia: An increase in the number of hepatocytes. This is a known mitogenic effect of some RXR agonists.[1]
-
Steatosis (Fatty Liver): Accumulation of lipid vacuoles. Note that preclinical and clinical data suggest this compound has minimal impact on triglyceride levels, which is a key differentiator from other rexinoids.[2][3]
-
Inflammation and Necrosis: Look for inflammatory cell infiltrates or areas of cell death, which would be indicative of hepatotoxicity.
-
-
-
Serum Biochemistry:
-
Analyze serum samples for key liver enzymes:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
-
Significant elevations in ALT and AST are markers of hepatocellular injury.
-
Also, measure alkaline phosphatase (ALP) and bilirubin as indicators of cholestasis.
-
-
Dose-Response Evaluation:
-
If possible, include multiple dose groups in your study. Determining if the hepatomegaly is dose-dependent can help establish a potential therapeutic window with minimal liver effects.
-
-
Review Experimental Protocol:
-
Vehicle Control: Ensure the vehicle used is appropriate and not contributing to liver changes.
-
Diet: The composition of the rodent diet can influence liver health. Ensure a consistent and standard diet is used across all groups.
-
Animal Health: Rule out any underlying infections or other health issues in the colony that could affect the liver.
-
Issue 2: No Significant Anti-Tumor Efficacy Observed at a Dose that Avoids Liver Effects
Question: We are using a lower dose of this compound to avoid any potential hepatomegaly, but we are not observing the expected therapeutic effect in our cancer model. What are our options?
Answer:
This is a common challenge in drug development—balancing efficacy and safety.
Troubleshooting Steps:
-
Confirm this compound Activity:
-
Ensure the this compound compound is pure and has been stored correctly to maintain its activity.
-
Consider an in vitro assay to confirm the bioactivity of your batch of this compound.
-
-
Pharmacokinetic (PK) Analysis:
-
If possible, measure the concentration of this compound in the plasma of the treated mice to ensure adequate drug exposure at the lower dose. Human studies have shown that this compound is orally bioavailable with primarily hepatic metabolism.
-
-
Combination Therapy:
-
Preclinical studies have shown that this compound can be effective in combination with other agents, such as tamoxifen in breast cancer models.[3] A combination approach may allow for a lower, better-tolerated dose of this compound while achieving a synergistic therapeutic effect.
-
-
Re-evaluate the "No-Effect" Dose for the Liver:
-
A mild, non-toxic increase in liver weight due to hyperplasia (increased cell number) may be an acceptable and reversible adaptive response, as opposed to a toxic response involving necrosis or inflammation. A thorough histopathological evaluation is key to making this distinction.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which RXR agonists like this compound might cause hepatomegaly?
A1: RXR agonists function by forming heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and the Liver X Receptor (LXR).[2] Activation of these pathways can lead to:
-
Hepatocyte Proliferation: Some RXR agonists have a mitogenic effect, stimulating hepatocytes to divide. This is often a transient effect.[1]
-
Metabolic Changes: Activation of LXR/RXR can upregulate genes involved in lipid metabolism, which in some rexinoids leads to increased triglycerides and hepatic steatosis. However, this compound has been specifically designed to have minimal effect on LXR-regulated genes associated with triglyceride synthesis.[3]
Q2: Is hepatomegaly a confirmed side effect of this compound in mice?
Q3: What is a typical dose of this compound used in mouse models?
A3: Several preclinical studies in mouse cancer models have used a dose of 100 mg/kg/day administered in the chow.[4]
Q4: What parameters should I routinely monitor to assess liver health in my this compound mouse studies?
A4: At a minimum, you should monitor:
-
Body weight: Weekly or bi-weekly.
-
Liver weight: At the time of necropsy (both absolute and relative to body weight).
-
Serum Liver Enzymes: ALT and AST at a minimum.
-
Liver Histopathology: H&E staining of liver sections.
III. Data Presentation
Table 1: Key Preclinical and Clinical Observations Regarding this compound and Liver-Related Effects
| Parameter | Observation with this compound | Comparison with other Rexinoids | Reference(s) |
| Serum Triglycerides | No significant increase in rats or humans. | Other rexinoids (e.g., Bexarotene) can cause significant hypertriglyceridemia. | [3] |
| LXR Target Gene Activation | Minimal activation of genes like Scd-1 and Srebf1. | Strong activation by other rexinoids. | [3] |
| Ah Receptor Genes | Unique activation of this pathway. | Not a primary effect of other rexinoids. | [3] |
| Clinical Tolerability | Well-tolerated in humans up to 240 mg/day with no dose-limiting toxicities. | Other retinoids are associated with a higher incidence of adverse effects. | [5] |
IV. Experimental Protocols
Protocol 1: Assessment of Hepatomegaly in this compound-Treated Mice
-
Animal Model: Select appropriate mouse strain for your research question (e.g., C57BL/6, athymic nude).
-
Groups:
-
Group 1: Vehicle Control (e.g., standard chow).
-
Group 2: this compound-treated (e.g., 100 mg/kg/day this compound mixed in chow).
-
Optional: Additional dose groups (e.g., 50 mg/kg/day, 200 mg/kg/day).
-
-
Treatment Duration: As required by the primary experimental endpoint (e.g., 4-8 weeks for a tumor study).
-
Monitoring:
-
Record body weights twice weekly.
-
Observe animals daily for any signs of toxicity.
-
-
Necropsy and Sample Collection:
-
At the end of the study, euthanize mice via an approved method.
-
Record final body weight.
-
Collect blood via cardiac puncture for serum separation.
-
Carefully dissect the entire liver, blot dry, and record its weight.
-
Fix a section of the largest liver lobe in 10% neutral buffered formalin for at least 24 hours for histopathology.
-
Snap-freeze remaining liver tissue in liquid nitrogen for molecular analyses (e.g., gene expression).
-
-
Analysis:
-
Calculate the liver-to-body weight ratio: (Liver Weight / Body Weight) * 100.
-
Perform serum biochemistry for ALT and AST.
-
Process fixed liver tissue for paraffin embedding, sectioning, and H&E staining.
-
V. Visualizations
Caption: RXR signaling pathway in hepatocytes.
Caption: Workflow for assessing liver effects.
References
- 1. A Novel Rexinoid Agonist, UAB116, Decreases Metastatic Phenotype in Hepatoblastoma by Inhibiting the Wnt/β-Catenin Pathway via Upregulation of TRIM29 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Placebo-Controlled, Double-Blind, Dose Escalation, Single Dose and Steady State Pharmacokinetics Study of 9cthis compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Histopathological Changes Related to Intraperitoneal Administration of Salicylic Acid/Fe3O4 Nanoparticles to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent UAB30 activity between batches
Welcome to the technical support center for UAB30. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent this compound activity and troubleshoot potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic agonist for the Retinoid X Receptor (RXR). It functions by binding to RXRs, which then form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs). This complex then binds to specific DNA sequences to regulate gene expression, leading to effects on cell proliferation, differentiation, and apoptosis.
Q2: How should I store and handle this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Minimize exposure of the compound to light and air during handling.
Q3: What are the potential sources of batch-to-batch variability with this compound?
A3: Batch-to-batch variability in synthetic small molecules like this compound can arise from several factors, including:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Impurities Profile: The nature and concentration of residual solvents, starting materials, or by-products from the synthesis.
-
Physical Properties: Variations in crystallinity, and solubility.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
Q4: How can I qualify a new batch of this compound to ensure it is comparable to a previous batch?
A4: To qualify a new batch, it is recommended to perform a side-by-side comparison with a previously validated batch. Key experiments to include are:
-
Analytical Chemistry: Verify the identity and purity of the new batch using techniques like HPLC, Mass Spectrometry, and NMR.
-
In vitro Activity Assay: Perform a dose-response experiment in a sensitive cell line to compare the EC50 values between the old and new batches.
-
Downstream Functional Assays: Compare the effects of both batches on a key downstream marker of this compound activity, such as the induction of apoptosis or changes in cell cycle markers.
Troubleshooting Guides
Issue 1: Reduced or No this compound Activity Observed
If you observe a significant decrease or complete loss of this compound activity in your experiments compared to previous results, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Verify Storage and Handling: Confirm that this compound has been stored at the correct temperature and protected from light. Ensure that stock solutions have not undergone excessive freeze-thaw cycles.
-
Check Stock Solution Preparation: Recalculate the dilution series and ensure that the correct solvent was used. If possible, prepare a fresh stock solution from the solid compound.
-
Review Experimental Protocol: Scrutinize the experimental protocol for any deviations from the established procedure. Pay close attention to cell density, incubation times, and reagent concentrations.
-
Compare with a Reference Batch: If available, perform a side-by-side experiment with a new batch and a previously validated "gold standard" batch of this compound.
-
Contact Supplier: If you suspect an issue with the compound itself, contact the supplier and request the Certificate of Analysis (CoA) for the specific batch number. The CoA should provide information on purity and identity.
Issue 2: Inconsistent Results Between Experiments
For inconsistent results that are not clearly attributable to a specific batch, a systematic evaluation of the experimental workflow is necessary.
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure consistency in cell line passage number, confluency at the time of treatment, and media composition.
-
Reagent Quality: Verify the quality and correct preparation of all reagents, including cell culture media, buffers, and assay components.
-
Instrumentation: Confirm that all instruments (e.g., plate readers, microscopes, flow cytometers) are properly calibrated and maintained.
-
Protocol Adherence: Maintain a detailed lab notebook and strictly adhere to the established experimental protocol.
-
Data Analysis: Review the data analysis workflow for any potential errors in calculations or statistical methods.
Data Presentation: Comparing this compound Batches
When a new batch of this compound is received, a side-by-side comparison with a trusted older batch is crucial. Below are example tables to structure the data from such a comparison.
Table 1: Analytical Purity Comparison
| Parameter | Batch A (Old) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 99.2% | > 98.0% |
| Identity (Mass Spec) | Confirmed | Confirmed | Matches expected mass |
| Residual Solvent | < 0.1% | < 0.1% | < 0.5% |
Table 2: In Vitro Activity Comparison (Cell Viability Assay)
| Cell Line | Batch A (Old) - EC50 | Batch B (New) - EC50 | Fold Difference |
| MCF-7 | 1.2 µM | 1.5 µM | 1.25 |
| MDA-MB-231 | 2.5 µM | 2.8 µM | 1.12 |
Table 3: Downstream Functional Assay (Apoptosis Induction)
| Marker | Batch A (Old) - Fold Induction | Batch B (New) - Fold Induction | % Difference |
| Cleaved Caspase-3 | 4.2 | 3.9 | -7.1% |
| Cleaved PARP | 3.8 | 3.5 | -7.9% |
Experimental Protocols
Protocol 1: RXR Activation Reporter Assay
This assay measures the ability of this compound to activate the RXR signaling pathway.
Methodology:
-
Cell Culture: Plate HEK293T cells containing an RXR-responsive luciferase reporter construct in a 96-well plate.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (from both the old and new batches) and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 for each batch.
Protocol 2: Western Blot for Apoptosis Markers
This protocol assesses the downstream functional effect of this compound on apoptosis.
Methodology:
-
Cell Treatment: Treat a suitable cancer cell line (e.g., rhabdomyosarcoma cell line RD) with a fixed concentration of this compound (from old and new batches) and a vehicle control for 48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare the induction of apoptosis between batches.
Signaling Pathway
improving the therapeutic index of UAB30 in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UAB30 in combination therapies to improve its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, or 9-cis-UAB30, is a synthetic analog of 9-cis-retinoic acid that functions as a potent and selective agonist for the Retinoid X Receptor (RXR).[1][2] Unlike other retinoids that can bind to retinoic acid receptors (RARs) and cause toxicity, this compound's selectivity for RXR gives it a more favorable toxicity profile.[1][2][3] Its mechanism of action involves binding to RXR, which then forms heterodimers with other nuclear receptors like RAR, PPAR, and VDR, to regulate gene expression involved in cell differentiation, proliferation, and apoptosis.[1]
Q2: Why is improving the therapeutic index of this compound in combination therapies a key research focus?
A2: While this compound has demonstrated minimal toxicity in preclinical and early clinical trials, the goal of combination therapy is to enhance its anti-cancer efficacy at lower, less toxic concentrations.[1][2] By combining this compound with other agents, it's possible to achieve synergistic or additive effects, allowing for dose reduction of one or both drugs, thereby widening the therapeutic window and minimizing potential side effects.[4]
Q3: What are some promising combination strategies for this compound?
A3: Preclinical studies have shown promise for combining this compound with:
-
Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen: In models of ER-positive breast cancer, the combination of this compound and tamoxifen has shown a greater effect in preventing mammary cancers than either agent alone.[5][6][7] This suggests that the two compounds may inhibit cancer cell proliferation through different pathways.[5][7]
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists: Since RXR forms heterodimers with PPARγ, combining this compound with a PPARγ agonist could potentially enhance the anti-proliferative and apoptotic effects in cancer cells.[4][8]
Q4: How does this compound's favorable toxicity profile compare to other retinoids?
A4: A significant advantage of this compound is its reduced toxicity compared to other retinoids like 9-cis-RA.[1] A pilot clinical trial in humans showed a favorable toxicity and pharmacokinetic profile with no significant changes in serum triglycerides, a common side effect of other rexinoids.[1][2]
Troubleshooting Guides
Cell Viability (alamarBlue) Assay
Q1: My fluorescence readings are very low, even in my positive control wells. What could be the issue?
A1:
-
Insufficient Incubation Time: For some cell lines, the standard 1-4 hour incubation with alamarBlue may not be sufficient for a strong signal. Try increasing the incubation time, as the sensitivity of the assay increases with longer incubation.[9]
-
Low Cell Number: Ensure you have plated a sufficient number of viable cells. The signal is proportional to the number of living cells.[9]
-
Incorrect Wavelength Settings: Double-check that your plate reader is set to the correct excitation (540–570 nm) and emission (580–610 nm) wavelengths.[9]
-
Instrument Gain Setting: The gain setting on your fluorometer may be too low. Try increasing the gain to amplify the signal.[9]
Q2: I'm observing high background fluorescence in my no-cell control wells. What's the cause?
A2:
-
Reagent Breakdown: The alamarBlue reagent is light-sensitive. Prolonged exposure to light can cause it to break down and auto-fluoresce. Always store the reagent in the dark and protect it from light during the experiment.[9][10]
-
Media Components: While most standard culture media are compatible, some components can interfere with the assay. Always include a "media only" control to determine the background fluorescence of your specific medium.[11][12] Phenol red in the medium can slightly increase absorbance readings but generally does not interfere with fluorescence.[13]
-
Microbial Contamination: Bacterial or fungal contamination can reduce the alamarBlue reagent, leading to false-positive signals. Ensure aseptic technique throughout your experiment.[9]
Q3: My results are not consistent across replicate wells. What can I do to improve reproducibility?
A3:
-
Incomplete Reagent Mixing: Ensure the alamarBlue reagent is thoroughly mixed with the culture medium in each well before incubation.
-
Precipitated Reagent: If the alamarBlue reagent has been frozen, it's crucial to warm it to 37°C and swirl to ensure all components are fully dissolved before use.[10]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in cell number and reagent volume. Calibrate your pipettes regularly and ensure proper technique.[10]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. To minimize this, avoid using the outermost wells or fill them with sterile PBS.
Apoptosis (Annexin V/PI) Assay
Q1: I am seeing a high percentage of Annexin V positive/PI positive (late apoptotic/necrotic) cells in my negative control.
A1:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to non-specific PI staining. Handle cells gently and optimize your harvesting protocol.
-
Extended Incubation: Leaving cells for too long after staining and before analysis can lead to progression from early to late apoptosis. Analyze samples as soon as possible after staining.[14]
-
EDTA Interference: Annexin V binding to phosphatidylserine is calcium-dependent. If your cell detachment solution contains EDTA, it can chelate the Ca2+ in the binding buffer and inhibit Annexin V staining. Wash cells thoroughly with PBS before resuspending in the binding buffer.[15]
Q2: My Annexin V positive/PI negative (early apoptotic) population is very small, even with an apoptosis-inducing agent.
A2:
-
Incorrect Timing: The window for detecting early apoptosis can be narrow. You may need to perform a time-course experiment to determine the optimal time point for observing early apoptotic events after treatment.
-
Insufficient Reagent Concentration: The concentrations of Annexin V and PI may need to be optimized for your specific cell type and experimental conditions. Titrate both reagents to find the optimal staining concentrations.[14]
-
Low Apoptotic Induction: The concentration or duration of your apoptosis-inducing agent may not be sufficient to induce a detectable level of apoptosis.
Q3: I am getting a "smear" of cells between the live, apoptotic, and necrotic populations in my flow cytometry plot.
A3:
-
Cell Clumps: Clumped cells can give false signals. Ensure you have a single-cell suspension by gently pipetting or passing the cells through a cell strainer before staining.
-
Compensation Issues: If you are using a fluorochrome-conjugated Annexin V other than FITC, ensure proper compensation is set on the flow cytometer to correct for spectral overlap between the fluorochromes.[16]
-
Instrument Settings: Incorrect voltage or threshold settings on the flow cytometer can affect the resolution of your cell populations. Optimize these settings using your single-stain and unstained controls.
Quantitative Data Summary
| This compound Treatment | Cancer Model | Effect | Concentration/Dose | Reference |
| This compound (single agent) | Medulloblastoma (in vitro) | Decreased cell viability | Starting at 10 µM | [1] |
| This compound (single agent) | Rhabdomyosarcoma (in vitro) | LD50 of 26.1-26.5 µM | 26.1-26.5 µM | [17] |
| This compound (single agent) | Medulloblastoma (in vivo) | Decreased tumor growth | 100 mg/kg/day | [1] |
| This compound + Tamoxifen | Mammary Cancer (in vivo) | Increased prevention of tumors | This compound: 150 mg/kg diet, Tamoxifen: 0.4 mg/kg diet | [5][7] |
Experimental Protocols
Cell Viability Assessment using alamarBlue
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound alone, the combination drug alone, or a combination of both at various concentrations. Include vehicle-treated cells as a negative control and untreated cells as a positive control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add alamarBlue reagent to each well at a volume equal to 10% of the culture medium volume.[9][18]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.[9][19] Incubation time can be extended for cells with lower metabolic activity.[9]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 590 nm.[9][18]
-
Data Analysis: Subtract the background fluorescence (from no-cell control wells) from all readings. Plot the fluorescence intensity against the drug concentration to determine cell viability. For combination studies, synergy can be calculated using methods such as the Chou-Talalay method to determine the Combination Index (CI).[20]
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound, the combination drug, or the combination for the predetermined time. Include appropriate controls.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine with the supernatant, and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[21]
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual media or serum.[21]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14][22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[14][23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][21]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[14][22]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for evaluating this compound combination therapies.
Caption: Logical relationship for improving therapeutic index.
References
- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9cthis compound, an RXR specific retinoid, and/or tamoxifen in the prevention of methylnitrosourea-induced mammary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PPARγ Agonists in Combination Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. alamarBlue™ Standard Cell Viability Reagent, 25 mL - FAQs [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. kumc.edu [kumc.edu]
- 15. yeasenbio.com [yeasenbio.com]
- 16. youtube.com [youtube.com]
- 17. Quantifying drug combination synergy along potency and efficacy axes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - RU [thermofisher.com]
- 20. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
addressing variability in UAB30 experimental results
Welcome to the UAB30 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered in experiments involving the novel retinoid X receptor (RXR) agonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in this compound experimental results.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing inconsistent anti-proliferative or cytotoxic effects of this compound? | Compound Stability and Handling: this compound, like other retinoids, is hydrophobic and can be unstable. It is susceptible to degradation from light and oxidation. It can also adhere to plastic surfaces, reducing its effective concentration. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Store stock solutions in the dark at -20°C for long-term storage or 0-4°C for short-term use.[1] - When diluting in culture media, ensure the presence of proteins (e.g., fetal calf serum or bovine serum albumin) to improve stability and bioavailability. - Minimize exposure of this compound solutions to light. - Use low-adhesion plasticware for preparing and storing this compound solutions. |
| Cell Line Specificity: The response to this compound can vary significantly between different cancer cell lines. This can be due to differences in the expression levels of RXRs and their heterodimeric partners, as well as variations in retinoid metabolism pathways. | - Confirm the expression of RXRs (α, β, γ) in your cell line of interest. - Be aware that the cellular context, including the presence of other nuclear receptors that form heterodimers with RXR (e.g., RAR, PPAR, LXR), will influence the response. - Consider that genetic variations in enzymes like CYP26, which are involved in retinoid metabolism, can affect cellular responses. | |
| My in vivo tumor xenograft growth inhibition results are not reproducible. | Animal Model Variability: The tumor microenvironment and the immune status of the host animal can influence tumor growth and response to treatment. For patient-derived xenografts (PDXs), inherent tumor heterogeneity is a significant factor. | - Use a consistent and well-characterized animal model (e.g., specific strain of immunodeficient mice). - Standardize the tumor implantation procedure, including the site of injection (e.g., subcutaneous flank vs. orthotopic) and the number of cells injected. Orthotopic implantation may be more efficient. - Ensure consistent preparation and administration of this compound, including the vehicle used, dosage, and frequency of treatment. |
| Tumor Measurement Inconsistency: Manual measurement of tumors can be a source of variability. | - Use a standardized method for tumor volume measurement, such as caliper measurements with a consistent formula (e.g., Volume = (length x width²)/2). - Blinding the researcher performing the tumor measurements to the treatment groups can reduce bias. | |
| I am observing unexpected off-target effects. | Compound Purity: Impurities in the this compound compound could lead to unforeseen biological activities. | - Verify the purity of your this compound stock using appropriate analytical methods. - Obtain this compound from a reputable supplier with a certificate of analysis. |
| RXR's Broad Biological Role: As a "master regulator" of multiple signaling pathways, activating RXR can have widespread effects beyond the intended anti-cancer activity. | - Be aware of the potential for this compound to influence pathways regulated by RXR heterodimers, such as those involved in lipid metabolism and inflammation. - Include appropriate controls in your experiments to distinguish between on-target and off-target effects. |
Data Summary
The following tables summarize quantitative data from studies on this compound and its analogs, providing a baseline for expected experimental outcomes.
Table 1: In Vitro Efficacy of this compound in Medulloblastoma Patient-Derived Xenografts (PDXs)
| Cell Line | Assay | Concentration | Result |
| D341, D384, D425 | Cell Viability (alamarBlue) | Starting at 10 µM | Statistically significant decrease in viability after 72 hours.[2] |
| D341, D384, D425 | Apoptosis (PARP cleavage) | 10 µM or 30 µM | Increased cleaved PARP after 72 hours, indicating apoptosis.[2] |
| D341, D384, D425 | Proliferation (CellTiter96) | Increasing concentrations | Significant decrease in proliferation after 5 days.[2] |
| D341, D384, D425 | Migration (Transwell) | 10 µM | Significant inhibition of migration.[2] |
Table 2: In Vitro Efficacy of this compound Analog (6-Methyl-UAB30) in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) | LD50 (µM) |
| SH-EP | Non-amplified | ~25 | ~40 |
| SK-N-AS | Non-amplified | ~30 | ~50 |
| WAC(2) | Amplified | ~20 | ~35 |
| SK-N-BE(2) | Amplified | ~25 | ~40 |
Data for 6-Methyl-UAB30 after 72 hours of treatment. These values can serve as a reference for the expected potency of this compound analogs.
Table 3: In Vivo Efficacy of this compound in a Medulloblastoma PDX Flank Model
| Treatment Group | Time Point | Outcome |
| This compound | Day 13 onwards | Significantly smaller tumor volumes compared to vehicle-treated controls.[2] |
| 13-cis-Retinoic Acid (RA) | Day 17 onwards | Statistically significant smaller tumor volumes compared to controls.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell Viability Assay (AlamarBlue)
-
Cell Plating: Plate 1.5 x 10³ medulloblastoma PDX cells per well in a 96-well plate.[2]
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM).
-
Incubation: Incubate the plate for 72 hours.[2]
-
AlamarBlue Addition: Add 10 µL of sterile alamarBlue® dye to each well.[2]
-
Final Incubation: Incubate for 6 hours.[2]
-
Measurement: Read the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.[2]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Patient-Derived Xenograft (PDX) Flank Model
-
Animal Model: Use athymic nude mice.
-
Cell Preparation: Resuspend medulloblastoma PDX cells in an appropriate medium.
-
Implantation: Inject 5 x 10³ CD133-enriched and 1 x 10⁵ CD133-depleted D341 cells subcutaneously into the right flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice a week. Calculate tumor volume using the formula: Volume = (length x width²)/2.[2]
-
Treatment Initiation: Once tumors are palpable, randomize mice into treatment and control groups.
-
This compound Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The vehicle control should be administered in the same manner.
-
Endpoint: Continue treatment and monitoring until tumors reach a predetermined size or for a specified duration.
Visualizing Key Pathways and Workflows
RXR Signaling Pathway
Retinoid X Receptor (RXR) acts as a central regulator by forming heterodimers with other nuclear receptors. Upon binding of an agonist like this compound, the complex undergoes a conformational change, leading to the recruitment of co-activators and subsequent transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Caption: RXR signaling pathway activated by this compound.
Experimental Workflow: In Vitro Cell Viability
This workflow outlines the key steps for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for this compound cell viability assay.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting variability in this compound experiments.
Caption: Logic diagram for troubleshooting this compound experiments.
References
- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing UAB30 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the UAB30 compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound for long-term use?
A1: For long-term stability, the solid this compound compound should be stored at -20°C or lower, protected from light.[1][2][3] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation, as retinoids can be sensitive to air.[1][4] Before placing in storage, ensure the container is tightly sealed.
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A2: To prepare a stock solution, allow the solid this compound compound to equilibrate to room temperature before opening the vial to prevent condensation. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][5] When dissolving, it is best practice to purge the solvent with an inert gas (e.g., argon or nitrogen) before adding it to the compound.[2] All manipulations of the compound and its solutions should be performed under dim yellow or red light to prevent photodegradation.[1]
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] The vials should be tightly sealed and protected from light by wrapping them in aluminum foil or using amber-colored vials. Storing solutions under an inert atmosphere is also recommended.[1] While -20°C storage is acceptable for shorter periods, -80°C is preferable for long-term preservation.[6]
Q4: For how long are this compound stock solutions stable under recommended storage conditions?
Troubleshooting Guides
Issue 1: I am observing variable or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation due to Improper Storage.
-
Solution: Review your storage procedures. Is the solid compound stored at -20°C or below and protected from light? Are stock solutions aliquoted and stored at -80°C? Avoid repeated freeze-thaw cycles. Consider preparing a fresh stock solution from the solid compound.
-
-
Possible Cause 2: Photodegradation.
-
Solution: this compound, like other retinoids, is light-sensitive.[1] Ensure that all handling of the compound and its solutions is performed in a dark room or under yellow/red light. Use amber vials or wrap containers in foil.
-
-
Possible Cause 3: Oxidation.
-
Solution: Oxygen can degrade retinoids.[1] When preparing and storing solutions, use solvents that have been purged with an inert gas. After aliquoting, consider flushing the headspace of the vial with argon or nitrogen before sealing.
-
Issue 2: My this compound solution appears cloudy or has visible precipitates after thawing.
-
Possible Cause 1: Low Solubility at Lower Temperatures.
-
Solution: Before use, ensure the vial has completely thawed and reached room temperature. Gently vortex the solution to ensure the compound is fully dissolved. If precipitation persists, gentle warming to 37°C for a few minutes may help.[7]
-
-
Possible Cause 2: Solvent Evaporation.
-
Solution: Ensure that storage vials are properly sealed to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation.
-
Storage Condition Summary
| Form | Storage Temperature | Atmosphere | Light Protection | Duration |
| Solid (Powder) | -20°C or -80°C | Inert Gas (e.g., Argon) | Required | Long-term |
| Stock Solution | -80°C (recommended) | Inert Gas (e.g., Argon) | Required | Long-term |
| Stock Solution | -20°C | Inert Gas (e.g., Argon) | Required | Short to Medium-term |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Remove the vial of solid this compound from the freezer and allow it to warm to room temperature for at least 30 minutes before opening.
-
In a fume hood, and under dim yellow or red light, open the vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol (previously purged with argon for 15 minutes) to the vial to achieve the desired stock concentration.
-
Seal the vial tightly and vortex gently until the solid is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid dissolution.[7]
-
Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) aliquots.
-
Flush the headspace of each aliquot vial with argon before sealing.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Solution Stability (Photostability)
This protocol is a simplified method to assess the photostability of your this compound working solution.
-
Prepare a working solution of this compound in your experimental solvent (e.g., cell culture medium).
-
Divide the solution into two sets of transparent and amber microcentrifuge tubes.
-
Expose one set of transparent tubes to your typical laboratory light conditions for a defined period (e.g., 1, 4, and 24 hours). Keep the other set of transparent tubes and all amber tubes wrapped in aluminum foil as dark controls.
-
At each time point, analyze the concentration of this compound in both the light-exposed and dark control samples using a validated analytical method such as HPLC-UV.
-
Compare the concentration of this compound in the light-exposed samples to the dark controls. A significant decrease in concentration in the light-exposed samples indicates photodegradation.
Visual Guides
Caption: Workflow for proper handling and storage of this compound compound.
Caption: Logic diagram for troubleshooting reduced this compound activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of the Retinoid X Receptor-α Homodimer in the Presence and Absence of Rexinoid and Coactivator Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: UAB30 Degradation and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the degradation and purity of UAB30 over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic rexinoid, a type of molecule that selectively binds to and activates Retinoid X Receptors (RXRs). These receptors play crucial roles in regulating gene expression related to cell differentiation, proliferation, and apoptosis.[1][2] Due to its potential as a therapeutic agent, particularly in cancer research, ensuring the stability and purity of this compound is critical for obtaining reproducible and reliable experimental results.[3][4][5] Degradation of the compound can lead to a loss of biological activity and the introduction of impurities with unknown effects.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on studies of similar retinoid compounds, this compound is likely susceptible to degradation from exposure to light (photodegradation), heat, and oxidizing agents.[6][7] Its polyene structure makes it particularly vulnerable to isomerization and oxidation when exposed to UV light and atmospheric oxygen.[8]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure its stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: I am seeing precipitate in my cell culture media after adding this compound. What should I do?
A4: this compound is soluble in DMSO but not in water.[1] When a concentrated DMSO stock solution is added to aqueous cell culture media, the this compound can precipitate out if its final concentration exceeds its aqueous solubility. Refer to the Troubleshooting Guide for detailed steps on how to address this issue.
Q5: How can I be sure that the this compound I am using is pure?
A5: The purity of this compound should be verified upon receipt and periodically thereafter. The most common method for assessing purity is High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis (CoA) from the supplier provides initial purity data. For ongoing experiments, running a quick purity check via HPLC is recommended, especially for older batches or if you suspect degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
This could be due to degradation of the compound, leading to a lower effective concentration of the active molecule.
| Possible Cause | Suggested Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound in DMSO every 4-6 weeks. Store stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light by wrapping vials in aluminum foil. |
| Degradation of this compound in cell culture media | Retinoids can be unstable in serum-free media.[1][5][9] If using serum-free conditions, consider adding bovine serum albumin (BSA) to a final concentration of 6 mg/mL to improve stability.[1] Prepare fresh complete media containing this compound for each experiment. Minimize the exposure of media containing this compound to light. |
| Incorrect concentration of this compound stock solution | Verify the concentration of your stock solution using a validated HPLC-UV method (see Experimental Protocols). Ensure accurate weighing of the compound and precise volume measurements when preparing the stock. |
Issue 2: Precipitation of this compound in cell culture media.
This compound has poor aqueous solubility and can precipitate when transferred from a DMSO stock to an aqueous environment.
| Possible Cause | Suggested Solution |
| Final concentration of this compound exceeds its aqueous solubility | Ensure the final concentration of DMSO in the cell culture media is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity and improve solubility. Prepare intermediate dilutions of the this compound stock solution in media before adding to the final culture volume. Gently vortex the media while adding the this compound solution to facilitate dispersion. |
| Interaction with components in the media | If using serum-free media, the absence of proteins that can bind to and solubilize this compound may contribute to precipitation. Consider the addition of BSA as mentioned above. |
| Temperature effects | Ensure the cell culture media is at 37°C before adding the this compound stock solution. |
Data on this compound Degradation
The following tables provide representative data on the degradation of this compound under various stress conditions. This data is based on the known degradation kinetics of similar retinoid compounds, which typically follow first-order kinetics.[6]
Table 1: Purity of this compound Over Time Under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) |
| -20°C, Dark, Inert Atmosphere | 0 | 99.5 |
| 6 | 99.2 | |
| 12 | 98.9 | |
| 24 | 98.5 | |
| 4°C, Dark | 0 | 99.5 |
| 1 | 98.0 | |
| 3 | 95.5 | |
| 6 | 91.0 | |
| 25°C, Dark | 0 | 99.5 |
| 1 | 92.3 | |
| 3 | 80.1 | |
| 6 | 65.2 | |
| 25°C, Exposed to Light | 0 | 99.5 |
| 1 | 75.4 | |
| 3 | 50.8 | |
| 6 | 25.1 |
Table 2: Forced Degradation of this compound Solution (in DMSO) Under Stress Conditions
| Stress Condition (24 hours) | Purity (%) |
| Control (Stored at -20°C, Dark) | 99.4 |
| Heat (60°C, Dark) | 85.2 |
| Acidic (0.1 M HCl, Dark) | 92.1 |
| Basic (0.1 M NaOH, Dark) | 88.5 |
| Oxidative (3% H₂O₂, Dark) | 70.3 |
| Photolytic (UV light, 25°C) | 45.7 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Degradation Assessment of this compound
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and its potential degradation products.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Standard: Dilute the stock solution with mobile phase B to a final concentration of 10 µg/mL.
-
Degradation Samples: Dilute samples from forced degradation studies with mobile phase B to a suitable concentration.
-
-
Analysis:
-
Inject a blank (mobile phase B).
-
Inject the working standard to determine the retention time and peak area of pure this compound.
-
Inject the degradation samples.
-
Calculate the purity of this compound in the samples by comparing the peak area of this compound to the total peak area of all components in the chromatogram (assuming all degradation products have a similar response factor at 350 nm). The percentage purity can be calculated as: (Peak Area of this compound / Total Peak Area of all peaks) * 100.
-
Visualizations
Caption: Potential degradation pathway of this compound under various stress conditions.
Caption: Workflow for assessing this compound purity and degradation via HPLC-UV.
Caption: Logic diagram for troubleshooting inconsistent experimental results with this compound.
References
- 1. Retinoic acid stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Retinoid stability and degradation kinetics in commercial cosmetic products | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
UAB30 vs. Retinoic Acid in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UAB30 and conventional retinoic acid (RA), primarily all-trans retinoic acid (ATRA), in the context of cancer therapy. It summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Introduction: The Role of Retinoids in Oncology
Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular differentiation, proliferation, and apoptosis.[1][2] Their ability to induce differentiation has made them a cornerstone in the treatment of certain malignancies, most notably acute promyelocytic leukemia (APL), where ATRA has transformed the prognosis for patients.[1] The therapeutic effects of retinoids are mediated through their interaction with nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2]
Conventional retinoic acids, such as ATRA, primarily target RARs. While effective, their clinical use can be limited by significant toxicities. This has driven the development of novel synthetic retinoids with improved pharmacological profiles. This compound is a novel synthetic rexinoid that selectively binds to RXRs, and it was designed to retain or exceed the anti-cancer efficacy of traditional retinoids while exhibiting a more favorable toxicity profile.[3][4] This guide will delve into the comparative preclinical data of this compound and retinoic acid.
Mechanism of Action: RAR vs. RXR Agonism
The differential receptor affinity of retinoic acid and this compound underpins their distinct biological activities and toxicity profiles.
Retinoic Acid (ATRA): ATRA primarily binds to retinoic acid receptors (RARα, RARβ, and RARγ). The ATRA-RAR complex then forms a heterodimer with a retinoid X receptor (RXR). This RAR-RXR heterodimer binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription to influence processes like cell differentiation and apoptosis.[2]
This compound: this compound is a specific agonist for retinoid X receptors (RXRs). RXRs can form homodimers (RXR-RXR) or heterodimers with other nuclear receptors, including RARs, peroxisome proliferator-activated receptors (PPARs), and vitamin D receptors. By primarily activating RXR, this compound can influence a distinct set of downstream signaling pathways compared to RAR-focused retinoids, potentially leading to a different spectrum of therapeutic effects and adverse events.[3][4] The reduced toxicity of this compound is thought to be, in part, due to its minimal binding to RARs.[4]
Caption: Simplified signaling pathways for Retinoic Acid (ATRA) and this compound.
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies, particularly in pediatric brain tumors, have demonstrated that this compound exhibits anti-cancer effects that are similar to, and in some cases superior to, retinoic acid.
In Vitro Studies
Cell Viability and Proliferation:
Both this compound and retinoic acid have been shown to decrease the viability and proliferation of various cancer cell lines in a dose-dependent manner. In studies on Group 3 medulloblastoma patient-derived xenografts (PDXs), both compounds significantly reduced cell viability at concentrations starting from 10 µM.[1] Similarly, in neuroblastoma PDX models, both this compound and RA demonstrated a significant decrease in cell proliferation.[5] Notably, in the COA6 neuroblastoma PDX cell line, this compound had a more pronounced inhibitory effect on proliferation compared to RA, which showed no significant effect at the highest tested dose.[5]
| Compound | Cancer Type | Cell Line | Assay | IC50 / Effect | Citation |
| This compound | Rhabdomyosarcoma | RD | Cell Viability | LD50: 26.5 µM | [4] |
| Rhabdomyosarcoma | SJCRH30 | Cell Viability | LD50: 26.1 µM | [4] | |
| Neuroblastoma | COA3 | Proliferation | Significant decrease at ≥ 10 µM | [5] | |
| Neuroblastoma | COA6 | Proliferation | Significant decrease at ≥ 10 µM | [5] | |
| Medulloblastoma | D341, D384, D425 | Viability | Significant decrease at ≥ 10 µM | [1] | |
| Retinoic Acid | Neuroblastoma | COA3 | Proliferation | Significant decrease at ≥ 10 µM | [5] |
| Neuroblastoma | COA6 | Proliferation | Less effective than this compound | [5] | |
| Medulloblastoma | D341, D384, D425 | Viability | Significant decrease at ≥ 10 µM | [1] |
Apoptosis Induction:
This compound and retinoic acid induce apoptosis in cancer cells. In Group 3 medulloblastoma PDXs, treatment with either compound resulted in a significant increase in cleaved PARP, a marker of apoptosis.[1]
In Vivo Studies
Tumor Growth Inhibition:
In vivo studies using mouse xenograft models of pediatric cancers have corroborated the in vitro findings. In a flank model of Group 3 medulloblastoma (D425 PDX), both this compound and RA treatment led to a significant decrease in tumor growth compared to vehicle-treated controls.[1] Similarly, in an orthotopic model of medulloblastoma, both agents significantly reduced tumor burden in the brain and spinal canal, with no significant difference observed between the two treatments.[6]
| Compound | Cancer Model | Metric | Result | Citation |
| This compound | Medulloblastoma (flank xenograft) | Tumor Volume | Significant decrease vs. control | [1] |
| Medulloblastoma (orthotopic) | Tumor Burden | Significant decrease vs. control | [6] | |
| Retinoic Acid | Medulloblastoma (flank xenograft) | Tumor Volume | Significant decrease vs. control | [1] |
| Medulloblastoma (orthotopic) | Tumor Burden | Significant decrease vs. control | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or retinoic acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Caption: Experimental workflow for Annexin V apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or retinoic acid for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for establishing and treating subcutaneous tumor xenografts in mice.
Caption: General workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of, for example, 2.5 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound, and retinoic acid).
-
Treatment Administration: Administer the treatments as per the study design. For this compound and retinoic acid, this can be through oral gavage or by incorporating the compound into the mouse chow.
-
Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (length x width²) / 2.
-
Endpoint: Continue the treatment for the specified duration or until the tumors in the control group reach the predetermined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
The preclinical data presented in this guide indicates that this compound, a novel RXR agonist, demonstrates comparable and, in some instances, superior anti-cancer activity to conventional retinoic acid in certain cancer models, particularly pediatric brain tumors.[1][5] A significant advantage of this compound is its reported improved toxicity profile, which could translate to better tolerability in clinical settings.[3][4]
Further research is warranted to:
-
Conduct direct, head-to-head comparative studies of this compound and retinoic acid across a broader range of cancer types.
-
Elucidate the detailed molecular mechanisms underlying the differential effects of RAR and RXR agonists.
-
Investigate the potential for combination therapies involving this compound and other anti-cancer agents.
The development of selective RXR agonists like this compound represents a promising strategy in cancer therapy, offering the potential for enhanced efficacy and reduced toxicity compared to traditional retinoids. Continued investigation into these compounds is crucial for advancing their clinical translation.
References
- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicological Profiles of UAB30 and Bexarotene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of two retinoid X receptor (RXR) agonists: UAB30, a novel, selective rexinoid, and bexarotene, an FDA-approved drug. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the safety profiles of these compounds.
Executive Summary
This compound and bexarotene are both agonists of the retinoid X receptor (RXR) and have demonstrated therapeutic potential in oncology. However, their distinct selectivity and mechanisms of action result in significantly different toxicity profiles. Bexarotene is associated with notable side effects, primarily hyperlipidemia and central hypothyroidism, which are dose-limiting and require careful management. In contrast, preclinical and early clinical data for this compound suggest a much-improved safety profile, with minimal reported toxicity and a notable absence of the severe hypertriglyceridemia observed with bexarotene.
Comparative Toxicity Analysis
This compound: A Favorable Preclinical Safety Profile
Preclinical studies on this compound have established a favorable toxicity profile. A key 28-day repeated-dose oral toxicity study in rats and dogs provided crucial safety data. In this study, the No Observed Adverse Effect Level (NOAEL) for this compound was determined to be 3 mg/kg/day in rats and at least 100 mg/kg/day in dogs. The primary target organ for toxicity in rats was the liver, with observed effects including hepatomegaly and changes in serum chemistry indicative of hepatic stress at higher doses. Importantly, these effects were seen at doses significantly higher than the NOAEL. A pilot clinical trial in humans further supported the safety of this compound, with no significant changes in serum triglycerides reported.
Bexarotene: Established Clinical Toxicities
Bexarotene's toxicity profile is well-characterized from its clinical use. The most prominent and frequently dose-limiting toxicities are hyperlipidemia (specifically hypertriglyceridemia and hypercholesterolemia) and central hypothyroidism. These adverse effects are directly linked to bexarotene's mechanism of action, which involves the activation of RXR heterodimers with other nuclear receptors, namely the Liver X Receptor (LXR) and the Thyroid Hormone Receptor (TR). The activation of the RXR/LXR heterodimer in the liver leads to increased lipogenesis, resulting in elevated serum triglycerides. Interference with the RXR/TR signaling pathway is responsible for the observed central hypothyroidism, characterized by reduced levels of thyroid-stimulating hormone (TSH) and thyroxine. Other reported side effects of bexarotene include headache, asthenia, rash, leukopenia, and anemia. Rare but serious adverse events such as pancreatitis and hepatotoxicity have also been noted.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and bexarotene.
Disclaimer: The data presented below for this compound and bexarotene are compiled from separate studies and are not from direct, head-to-head comparative trials. Therefore, direct comparison of the absolute values should be made with caution.
Table 1: Preclinical Toxicity of this compound (28-Day Repeated Oral Dose)
| Species | NOAEL (No Observed Adverse Effect Level) | Target Organ of Toxicity (at higher doses) | Key Findings |
| Rat | 3 mg/kg/day | Liver | Hepatomegaly, increased AST and ALT at 15 and 100 mg/kg/day. |
| Dog | ≥ 100 mg/kg/day | None identified | Well-tolerated at all doses tested. |
Source: Based on data from Lindeblad M, et al. Drug Chem Toxicol. 2011.
Table 2: Common Adverse Events Associated with Bexarotene (Clinical Data)
| Adverse Event | Incidence | Mechanism |
| Hypertriglyceridemia | High | Activation of RXR/LXR heterodimer, leading to increased hepatic lipogenesis. |
| Hypercholesterolemia | High | Activation of RXR/LXR heterodimer. |
| Central Hypothyroidism | High | Interference with RXR/TR signaling pathway. |
| Headache | Common | Not fully elucidated. |
| Asthenia | Common | Not fully elucidated. |
| Rash | Common | Not fully elucidated. |
| Leukopenia | Common | Not fully elucidated. |
Source: Compiled from various clinical trial and prescribing information sources for bexarotene.
Signaling Pathways and Mechanisms of Toxicity
The differential toxicity of this compound and bexarotene can be attributed to their distinct interactions with RXR and its dimerization partners.
Caption: this compound primarily activates RXR homodimers, leading to therapeutic effects with minimal off-target toxicities.
Caption: Bexarotene activates both RXR homodimers and heterodimers, leading to therapeutic effects but also off-target toxicities.
Experimental Protocols
The following is a generalized protocol for a 28-day repeated-dose oral toxicity study, based on the methodologies used in the preclinical evaluation of this compound.
Caption: A typical workflow for a 28-day repeated-dose oral toxicity study in rodents.
Key Methodological Components:
-
Test System: Two species, typically a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs).
-
Dose Administration: Daily oral administration (e.g., gavage for rats, capsules for dogs) for 28 consecutive days.
-
Dose Groups: A vehicle control group and at least three dose levels of the test compound.
-
In-life Observations: Daily monitoring for clinical signs of toxicity, mortality, and morbidity. Weekly recording of body weight and food consumption.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Anatomical Pathology: A full necropsy is performed on all animals. Organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.
-
Data Analysis: Statistical analysis of the data is performed to identify any dose-related effects and to determine the No Observed Adverse Effect Level (NOAEL).
Conclusion
The available data strongly suggest that this compound possesses a significantly improved toxicity profile compared to bexarotene. The selectivity of this compound for RXR homodimers appears to circumvent the major toxicities associated with bexarotene, which arise from its activity on RXR heterodimers. This makes this compound a promising candidate for further development, potentially offering a safer therapeutic alternative for the treatment of various cancers. Further head-to-head comparative studies are warranted to definitively quantify the differences in the safety profiles of these two rexinoids.
A Head-to-Head Comparison of UAB30 and 9-cis-Retinoic Acid: A Guide for Researchers
In the landscape of retinoid-based therapeutics, both UAB30 and 9-cis-retinoic acid (9-cis-RA) have emerged as significant molecules of interest for researchers in oncology and drug development. While both compounds interact with retinoid X receptors (RXRs), their distinct receptor selectivity profiles, efficacy, and safety margins warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of this compound and 9-cis-retinoic acid to inform preclinical and clinical research decisions.
Executive Summary
This compound is a synthetic analog of 9-cis-retinoic acid designed as a selective RXR agonist with minimal affinity for retinoic acid receptors (RARs). This selectivity is a key differentiator, as RAR binding is associated with many of the toxic side effects of traditional retinoids.[1][2] In contrast, 9-cis-retinoic acid is a pan-agonist, binding with high affinity to both RXR and RAR subtypes.[3] Preclinical and early clinical data suggest that this compound retains potent anti-cancer activity with a significantly improved safety profile compared to 9-cis-retinoic acid, particularly concerning hypertriglyceridemia.[2][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of this compound and 9-cis-retinoic acid.
Table 1: Receptor Binding Affinity (Kd)
| Compound | Receptor Subtype | Dissociation Constant (Kd) | Reference |
| This compound | RXRα | 38 ± 14 nM | [3] |
| RAR | Limited to no binding reported | [1][2] | |
| 9-cis-Retinoic Acid | RXRα | 15.7 nM | [3] |
| RXRβ | 18.3 nM | [3] | |
| RXRγ | 14.1 nM | [3] | |
| RARs | ~0.2-0.7 nM | [3] |
Table 2: Receptor Activation (EC50)
| Compound | Receptor | EC50 | Reference |
| This compound | RXRα | 118 nM | [5] |
| 9-cis-Retinoic Acid | RXRs | ~20-28 nM | [5] |
Table 3: In Vitro Efficacy in Cancer Cell Lines (IC50)
| Compound | Cell Line (Cancer Type) | IC50 | Reference |
| This compound | Neuroblastoma (COA3, COA6 PDX) | Significant decrease in viability at 10-100 µM | [6] |
| Rhabdomyosarcoma (RD, SJCRH30) | LD50 ~26 µM | [1] | |
| 9-cis-Retinoic Acid | Neuroblastoma (COA3, COA6 PDX) | Significant decrease in viability at 10-100 µM (less effective than this compound in COA6) | [6] |
| Acute Promyelocytic Leukemia (NB4) | 10 nM - 1 µM | [7] |
Table 4: Comparative Toxicity
| Feature | This compound | 9-cis-Retinoic Acid | Reference |
| Preclinical Toxicity | No oncogenicity in p53+/- mice up to 300 mg/kg/day for 6 months. Dose-related hepatomegaly observed. | Known teratogen. | [4][7] |
| Clinical Toxicity | Well-tolerated in healthy volunteers up to 240 mg/day. No significant changes in serum triglycerides. | Dose-limiting toxicities include headache. Hypertriglyceridemia is a known side effect. | [2][8] |
Signaling Pathways
This compound and 9-cis-retinoic acid regulate gene expression by binding to nuclear receptors. Their differential receptor affinities lead to the activation of distinct signaling pathways.
-
9-cis-Retinoic Acid: As a pan-agonist, it binds to both RAR/RXR heterodimers and RXR/RXR homodimers. This broad activity influences a wide range of genes involved in cell differentiation, proliferation, and apoptosis.
-
This compound: Its selectivity for RXR means it primarily activates RXR homodimers and potentially other RXR heterodimers (e.g., with LXR, PPAR), but not RAR/RXR heterodimers. This targeted approach is thought to contribute to its reduced toxicity.[1][6]
References
- 1. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Murine oncogenicity and pharmacokinetics studies of 9-cis-UAB30, an RXR agonist, for breast cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. A Randomized, Placebo-Controlled, Double-Blind, Dose Escalation, Single Dose and Steady State Pharmacokinetics Study of 9cthis compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
UAB30: A Comparative Guide to its Selectivity for RXR over RAR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UAB30's selectivity for the Retinoid X Receptor (RXR) over the Retinoic Acid Receptor (RAR). The following sections present experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to objectively evaluate this compound's receptor preference.
Quantitative Analysis of Receptor Binding and Activation
This compound has been developed as a selective RXR agonist with significantly reduced activity towards RARs. This selectivity is crucial for minimizing off-target effects and associated toxicities observed with non-selective retinoids. The following table summarizes the available quantitative data for this compound and includes the well-characterized RXR-selective agonist, Bexarotene, for comparison.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | RXR | Kd | 26 | [1] |
| RXR | EC50 | 86 | [1] | |
| RAR | Binding Activity | Significantly low | [2] | |
| RAR | Transcriptional Activity | Little to no activity | [3] | |
| Bexarotene | RXR | Kd | 24 | [1] |
| RXR | EC50 | 32 | [1] | |
| RAR | Activation | Avoids significant activation | [4] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for RXR homodimers and RXR-RAR heterodimers.
Caption: RXR Homodimer Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
UAB30: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Tumor Types
A comprehensive guide for researchers and drug development professionals on the anti-cancer effects of the novel synthetic rexinoid, UAB30. This document provides a comparative analysis of its performance, supported by experimental data, across various tumor malignancies.
Introduction
This compound, a synthetic analog of 9-cis-retinoic acid, is a potent and selective agonist of the Retinoid X Receptor (RXR) with a significantly improved toxicity profile compared to other retinoids.[1][2] Its ability to activate genes involved in differentiation and apoptosis has positioned it as a promising candidate in cancer therapy.[1][2] This guide offers a detailed comparative analysis of the anti-cancer effects of this compound across different tumor types, presenting key quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Comparative Efficacy of this compound Across Tumor Types
The anti-tumor effects of this compound have been most extensively studied in pediatric neuroectodermal tumors, such as medulloblastoma and neuroblastoma, as well as in rhabdomyosarcoma. Preclinical evidence also suggests efficacy in breast cancer. Data on its effects in other common malignancies like lung, colon, and prostate cancer remains limited.
Quantitative Analysis of In Vitro Effects
The following table summarizes the key in vitro anti-cancer effects of this compound across different cancer cell lines.
| Tumor Type | Cell Line(s) | Key In Vitro Effects | Quantitative Data Highlights | Citations |
| Medulloblastoma | D341, D384, D425 (Patient-Derived Xenografts) | Decreased cell viability, proliferation, migration, and invasion. Induced apoptosis and G1 cell cycle arrest. | Significant decrease in viability starting at 10 μM. Increased cleaved PARP, indicating apoptosis. | [1][2] |
| Neuroblastoma | COA3, COA6 (Patient-Derived Xenografts) | Decreased proliferation, viability, and motility. Induced G1 cell cycle arrest and differentiation. Decreased cancer stem cell markers. | G1 arrest in COA6 cells: 33.7% (control) vs. 43.3% (this compound). S phase decrease in COA6: 44.7% (control) vs. 38.6% (this compound). | [3] |
| Rhabdomyosarcoma | RD (embryonal), SJCRH30 (alveolar) | Decreased cell viability and proliferation. Reduced invasion, migration, and attachment-independent growth. Induced apoptosis and G1 cell cycle arrest. | LD50: 26.5 μM (RD), 26.1 μM (SJCRH30). Significant inhibition of proliferation at 10 μM. | |
| Breast Cancer | T47D, MDA-MB-361, MCF-7 | Inhibition of cellular proliferation. Induction of apoptosis. | In MCF-7 cells, this compound induced 2.5 times the apoptosis of untreated cells. | [4] |
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical animal models, particularly for medulloblastoma.
| Tumor Type | Animal Model | Treatment Details | Key In Vivo Outcomes | Citations |
| Medulloblastoma | Athymic nude mice with D425 flank xenografts | 100 mg/kg/day this compound in chow | Significantly smaller tumors than vehicle-treated controls starting at day 13. | [2] |
| Medulloblastoma | Mice with intracerebellar or disseminated MB PDX | This compound treatment | Significant decrease in tumor growth and metastasis. | [1] |
| Breast Cancer | Rodent models | Not specified | Prevention of mammary cancer. | [1] |
Signaling Pathways and Mechanism of Action
This compound primarily exerts its effects by binding to and activating the Retinoid X Receptor (RXR). This activation leads to the modulation of various downstream signaling pathways implicated in cancer progression.
The diagram below illustrates the proposed signaling pathway of this compound in cancer cells. This compound, as an RXR agonist, can form heterodimers with other nuclear receptors, such as RAR, to regulate gene transcription. Additionally, it has been shown to influence key signaling cascades like the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (AlamarBlue®)
This assay quantitatively measures cell viability.
-
Cell Plating: Plate 1.5 x 10³ cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat cells with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate for 72 hours.
-
Reagent Addition: Add 10 µL of sterile AlamarBlue® dye to each well.
-
Incubation: Incubate for 6 hours.
-
Measurement: Measure absorbance at 570 nm and 600 nm using a microplate reader.
-
Analysis: Calculate cell viability as a fold change relative to the vehicle control.[1]
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, p-Akt, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in cold 70% ethanol while vortexing and incubate on ice.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescent signal is proportional to the DNA content.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G1, S, and G2/M phases.[3]
Quantitative Real-Time PCR (qPCR) for Gene Expression
This technique is used to measure the mRNA levels of specific genes.
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up a qPCR reaction using the synthesized cDNA, gene-specific primers (e.g., for stemness markers like Oct4, Nanog, Sox2), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Amplification and Detection: Perform the qPCR in a real-time PCR machine, which monitors the fluorescence intensity during amplification.
-
Analysis: Determine the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin).
The following diagram illustrates a general experimental workflow for assessing the anti-cancer effects of this compound.
Caption: General experimental workflow for this compound anti-cancer studies.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer efficacy in preclinical models of medulloblastoma, neuroblastoma, and rhabdomyosarcoma, with emerging evidence in breast cancer. Its mechanism of action involves the activation of RXR and modulation of key cancer-related signaling pathways, leading to decreased proliferation, cell cycle arrest, and apoptosis. The favorable safety profile of this compound makes it an attractive candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents.
Future research should focus on:
-
Expanding the scope of investigation: Evaluating the efficacy of this compound in a broader range of common adult cancers, including lung, colon, and prostate cancer, is crucial.
-
Elucidating detailed mechanisms: Further studies are needed to fully understand the intricate signaling networks modulated by this compound in different cancer contexts.
-
Clinical Translation: Given its promising preclinical data and favorable safety profile, well-designed clinical trials are warranted to assess the therapeutic potential of this compound in cancer patients.
This comparative guide provides a foundation for researchers and clinicians to understand the current landscape of this compound research and to guide future investigations into its potential as a novel anti-cancer therapeutic.
References
- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stage-dependent expression of PI3K/Akt‑pathway genes in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
UAB30 in Combination with Standard Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, low-toxicity Retinoid X Receptor (RXR) agonist, UAB30, in combination with standard chemotherapy agents. This compound has demonstrated significant potential in preclinical studies as a cancer chemopreventive and therapeutic agent.[1][2][3][4] This document compiles available experimental data to objectively assess its performance, particularly focusing on its synergistic effects when combined with conventional cancer therapies.
Performance of this compound in Combination Therapy
While extensive research has established the efficacy of this compound as a monotherapy in various cancer models, including medulloblastoma, neuroblastoma, and rhabdomyosarcoma, data on its combination with standard cytotoxic chemotherapy is emerging.[3][4] Preclinical evidence strongly suggests a synergistic potential, enhancing the therapeutic window and efficacy of conventional treatments.
Comparison with Standard Chemotherapy Agents
The following table summarizes the available preclinical data on this compound in combination with other anti-cancer agents. Due to the limited direct studies on this compound with cytotoxic agents, data from studies on bexarotene, another RXR agonist, is included as a proxy to illustrate the potential synergistic effects of this class of drugs. This is clearly noted in the table.
| Cancer Type | This compound Combination | Alternative RXR Agonist Combination (Bexarotene) | Key Findings |
| Breast Cancer | This compound + Tamoxifen | - | Increased efficacy in preventing mammary cancers compared to either agent alone. |
| Non-Small Cell Lung Cancer (NSCLC) | - | Bexarotene + Paclitaxel/Vinorelbine | Synergistic enhancement of growth inhibitory activity both in vitro and in vivo.[1] |
| Embryonic Carcinoma | - | Bexarotene | Effectively reduces multidrug resistance through the regulation of RFX1. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are the protocols for key experiments cited in this guide.
This compound and Tamoxifen Combination in a Mammary Cancer Prevention Model
This protocol is based on a study investigating the efficacy of this compound and tamoxifen in preventing methylnitrosourea (MNU)-induced mammary cancers in female Sprague-Dawley rats.
1. Animal Model and Carcinogen Induction:
-
Female Sprague-Dawley rats are used.
-
At 50 days of age, mammary tumors are induced by a single intraperitoneal injection of MNU (50 mg/kg body weight).
2. Treatment Groups:
-
Control Group: Receives a standard diet.
-
This compound Group: Receives a diet containing this compound at a suboptimal dose (e.g., 150 mg/kg of diet).
-
Tamoxifen Group: Receives a diet containing tamoxifen at a suboptimal dose (e.g., 0.4 mg/kg of diet).
-
Combination Group: Receives a diet containing both this compound (150 mg/kg) and tamoxifen (0.4 mg/kg).
3. Administration and Duration:
-
The specialized diets are provided to the rats starting one week after MNU injection and continue for the duration of the study (e.g., 20 weeks).
-
Bodyweight is monitored weekly.
4. Efficacy Evaluation:
-
Palpation for mammary tumors is performed weekly.
-
At the end of the study, rats are euthanized, and all mammary tumors are excised, counted, and their volume is measured.
-
Histopathological analysis is performed to confirm the nature of the tumors.
5. Statistical Analysis:
-
Tumor incidence and multiplicity between the groups are compared using appropriate statistical tests (e.g., Chi-square test and Student's t-test).
Visualizing Mechanisms and Workflows
This compound Signaling Pathway
This compound, as an RXR agonist, functions by forming heterodimers with other nuclear receptors, such as RAR, LXR, and PPAR. This complex then binds to specific DNA response elements in the promoter regions of target genes, modulating their transcription to induce effects like cell differentiation, apoptosis, and cell cycle arrest.
Caption: this compound activates RXR, leading to gene transcription changes that control cell fate.
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical workflow to determine if this compound acts synergistically with a standard chemotherapy agent.
Caption: Workflow for determining synergistic effects of this compound with chemotherapy.
Conclusion
The available preclinical data, particularly from studies on this compound in combination with tamoxifen and the broader class of RXR agonists with cytotoxic agents, strongly supports the potential of this compound to enhance the efficacy of standard cancer therapies. Its favorable toxicity profile makes it an attractive candidate for combination regimens, potentially allowing for lower, less toxic doses of chemotherapy while achieving a greater therapeutic effect. Further research is warranted to explore the full spectrum of this compound's synergistic interactions with a wider range of chemotherapeutic drugs and to elucidate the underlying molecular mechanisms. This will be crucial for its successful translation into clinical practice for the benefit of cancer patients.
References
- 1. The retinoid X receptor agonist bexarotene (Targretin) synergistically enhances the growth inhibitory activity of cytotoxic drugs in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of UAB30 with Targeted Cancer Therapies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the synergistic effects of novel therapeutic agents is paramount for advancing cancer treatment. UAB30, a synthetic retinoid X receptor (RXR) agonist, has demonstrated promise in preclinical studies due to its potent anti-cancer activity and favorable safety profile. This guide provides a comparative analysis of the potential synergistic effects of this compound with other targeted therapies, supported by available experimental data and detailed methodologies.
While direct preclinical studies detailing the synergistic effects of this compound with other targeted therapies are limited in the public domain, valuable insights can be drawn from studies on other rexinoids, such as bexarotene. These analogous compounds provide a framework for understanding the potential combinatorial benefits of this compound.
Synergistic Effects of Rexinoids with Targeted Therapies
The combination of RXR agonists with other targeted therapies aims to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent.
Combination with Epidermal Growth Factor Receptor (EGFR) Inhibitors
Preclinical evidence suggests a synergistic relationship between the rexinoid bexarotene and EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) models. This combination has been shown to enhance the pro-apoptotic activity of EGFR inhibitors and has demonstrated superior tumor growth inhibition in TKI-resistant xenograft models compared to single-agent treatments[1]. The sensitization of resistant cell lines to EGFR TKIs by bexarotene suggests a potential avenue for this compound to overcome resistance mechanisms in various cancers.
Combination with Chemotherapy
Studies have also explored the synergy between rexinoids and conventional cytotoxic agents. For instance, bexarotene has been shown to act synergistically with paclitaxel and vinorelbine in NSCLC cell lines, with Combination Index (CI) values indicating synergy (CI < 1)[2][3]. This suggests that this compound could potentially be used to enhance the efficacy of standard chemotherapy regimens.
Quantitative Data on Synergistic Effects
A critical aspect of evaluating drug combinations is the quantitative assessment of synergy. The Combination Index (CI), calculated using the Chou-Talalay method, is a widely accepted metric. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While specific CI values for this compound in combination with targeted therapies are not yet published, the following table summarizes the qualitative findings for the rexinoid bexarotene, which can serve as a reference.
| Combination | Cancer Type | Observed Effect | Reference |
| Bexarotene + Gefitinib/Erlotinib | NSCLC | Enhanced pro-apoptotic activity, superior tumor growth inhibition in resistant models | [1] |
| Bexarotene + Paclitaxel/Vinorelbine | NSCLC | Synergistic growth inhibition (CI < 1) | [2][3] |
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed experimental protocols for assessing drug synergy are essential.
In Vitro Synergy Assessment using the Combination Index (CI) Method
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effect of this compound in combination with another targeted therapy using a cell viability assay and the Combination Index method.
1. Cell Culture and Seeding:
-
Culture the cancer cell line of interest in the appropriate medium and conditions.
-
Harvest cells in the exponential growth phase and determine cell viability and count.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the targeted therapy in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Treat the cells with the single agents and the drug combinations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
3. Cell Viability Assay:
-
After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
4. Data Analysis and Combination Index Calculation:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination compared to the vehicle control.
-
Use a software program like CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method. The software will generate CI values for different Fa levels.
-
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. An isobologram can also be generated to visually represent the interaction.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of rexinoids with other targeted therapies are likely mediated through the crosstalk and co-regulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Potential Crosstalk between RXR and EGFR Signaling Pathways
The synergy observed between bexarotene and EGFR inhibitors suggests a convergence of their downstream signaling pathways. Rexinoids can modulate the expression and function of components within the EGFR pathway. The combination of an RXR agonist and an EGFR inhibitor may lead to a more profound and sustained inhibition of critical downstream effectors such as AKT and ERK, ultimately promoting apoptosis and inhibiting tumor growth.
Caption: Potential synergistic mechanism of this compound and EGFR inhibitors.
Experimental Workflow for Synergy Analysis
The following diagram illustrates a typical workflow for investigating the synergistic effects of this compound with another targeted therapy.
Caption: Workflow for assessing this compound's synergistic effects.
Conclusion
While further direct experimental evidence is needed, the existing data on rexinoids strongly suggest that this compound holds significant potential for synergistic activity when combined with other targeted therapies. The provided experimental framework offers a robust starting point for researchers to investigate these promising combinations, potentially leading to the development of more effective and durable cancer treatments. The exploration of this compound in combination with inhibitors of key oncogenic pathways represents a compelling area for future cancer research.
References
Validating UAB30: A Comparative Guide to In Vivo Confirmation of In Vitro Cancer-Fighting Properties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UAB30's performance against other alternatives, supported by experimental data from in vivo studies that validate its promising in vitro findings.
This compound, a novel synthetic rexinoid, has demonstrated significant potential as an anti-cancer agent in laboratory settings. As a selective agonist for the retinoid X receptor (RXR), it has shown efficacy in decreasing cell viability, proliferation, migration, and invasion across various cancer cell lines, including medulloblastoma and rhabdomyosarcoma.[1][2][3] In vitro studies have also highlighted its ability to induce apoptosis and cause G1 cell cycle arrest in tumor cells.[2][3] This guide delves into the crucial next step: the validation of these in vitro results in animal models, a critical phase in the drug development pipeline.
In Vitro vs. In Vivo: A Comparative Data Overview
The transition from a controlled in vitro environment to a complex in vivo system is a significant hurdle for any potential therapeutic agent. The following tables summarize the key in vitro findings for this compound and its subsequent validation in animal models, alongside a comparison with Retinoic Acid (RA), a well-known retinoid.
Table 1: Comparative In Vitro Efficacy of this compound and Retinoic Acid
| Cancer Type | In Vitro Effect | This compound | Retinoic Acid (RA) | Citation |
| Medulloblastoma | Decreased Cell Viability | ✓ | ✓ | [1] |
| Decreased Cell Proliferation | ✓ | ✓ | [1] | |
| Decreased Cell Migration | ✓ | ✓ | [1] | |
| Decreased Cell Invasion | ✓ | ✓ | [1] | |
| G1 Cell Cycle Arrest | ✓ | ✓ | [1] | |
| Rhabdomyosarcoma | Decreased Cell Viability | ✓ | Not Reported | [2][3] |
| Decreased Cell Proliferation | ✓ | Not Reported | [2][3] | |
| Apoptosis Induction | ✓ | Not Reported | [2][3] | |
| G1 Cell Cycle Arrest | ✓ | Not Reported | [2][3] | |
| Breast Cancer | Slowed Proliferation & Apoptosis (with PPARγ agonists) | ✓ | Not Reported | [4] |
Table 2: Comparative In Vivo Efficacy of this compound and Retinoic Acid in Medulloblastoma Models
| Parameter | This compound | Retinoic Acid (RA) | Vehicle Control | Citation |
| Tumor Growth | Significantly Decreased | Significantly Decreased | No significant change | [1] |
| Metastasis | Significantly Decreased | Significantly Decreased | No significant change | [1] |
| Dosage | 100 mg/kg/day in chow | 53 mg/kg/day in chow | - | [1] |
Delving into the Experimental Protocols
The robustness of in vivo validation lies in the meticulous design and execution of animal studies. The following protocols are based on studies validating this compound's efficacy in medulloblastoma patient-derived xenograft (PDX) models.
Orthotopic Tumor Model Protocol
-
Animal Model: Athymic nude mice are used for these studies due to their compromised immune system, which prevents the rejection of human tumor xenografts.[1]
-
Cell Implantation: 5 x 10^5 D341 medulloblastoma cells are injected into the cerebellum of the mice.[1] Stereotactic coordinates are used to ensure precise injection into the target brain region.[1]
-
Treatment Regimen: Following cell injection, mice are randomized into three groups: a vehicle-treated control group, a group receiving Retinoic Acid (53 mg/kg/day), and a group receiving this compound (100 mg/kg/day).[1] The treatments are administered through formulated chow.[1]
-
Monitoring and Endpoints: The mice are monitored daily for the development of neurological symptoms.[1] The study concludes when control tumors reach a predetermined size as per Institutional Animal Care and Use Committee (IACUC) guidelines.[1]
Subcutaneous Tumor Model Protocol
-
Animal Model: Similar to the orthotopic model, athymic nude mice are utilized.[5]
-
Cell Implantation: Medulloblastoma cells are injected into the flank of the mice.[5]
-
Treatment Regimen: After tumor establishment, mice are randomized to receive either vehicle-treated or this compound-treated chow (100 mg/kg/day).[5]
-
Monitoring and Endpoints: Tumor volume is measured twice weekly using calipers.[5] The study is typically conducted for a predefined period, for instance, 3 to 7 weeks.[1][5]
Visualizing the Mechanisms and Workflows
Understanding the signaling pathways this compound modulates and the experimental workflow is crucial for appreciating its therapeutic potential.
References
- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
UAB30 Clinical Trial Results: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel retinoid X receptor (RXR) agonist, UAB30, with established therapies for breast cancer prevention and the current standard of care for medulloblastoma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at available clinical and preclinical data, experimental protocols, and relevant biological pathways.
Executive Summary
This compound is a promising new agent in oncology, demonstrating a favorable safety profile in early human trials and significant anti-tumor activity in preclinical models. As a selective RXR agonist, it represents a targeted approach with the potential for reduced toxicity compared to broader-acting retinoids. This guide synthesizes the current evidence for this compound and places it in the context of existing treatment paradigms for breast cancer prevention and medulloblastoma. While clinical efficacy data for this compound is still emerging, this comparison provides a valuable resource for understanding its potential role in future therapeutic strategies.
This compound: Mechanism of Action
This compound is a synthetic analog of 9-cis-retinoic acid that selectively binds to and activates retinoid X receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), vitamin D receptors, and peroxisome proliferator-activated receptors (PPARs). These heterodimers function as transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis. By selectively targeting RXR, this compound aims to harness the anti-cancer effects of retinoid signaling while minimizing the toxicities associated with RAR activation.
This compound for Breast Cancer Prevention: A Comparative Analysis
This compound has been investigated as a chemopreventive agent for breast cancer, with a focus on its potential for a better safety profile compared to established selective estrogen receptor modulators (SERMs) like tamoxifen and raloxifene.
Preclinical Efficacy of this compound in Breast Cancer Prevention
In preclinical studies using a rat model of N-methyl-N-nitrosourea (MNU)-induced mammary cancer, this compound demonstrated significant chemopreventive activity. At a dose of 200 mg/kg/day, this compound reduced the incidence of mammary cancer by 63% compared to the control group[1].
Clinical Data: this compound Phase I Trial in Healthy Volunteers
A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in healthy volunteers. The study found that this compound was well-tolerated, with no dose-limiting toxicities observed at doses up to 240 mg per day[1]. The recommended Phase II dose was determined to be 160 mg once daily[1].
Table 1: Summary of this compound Phase I Clinical Trial Results
| Parameter | Result |
| Maximum Tolerated Dose | Not reached; well-tolerated up to 240 mg/day[1] |
| Recommended Phase II Dose | 160 mg once daily[1] |
| Adverse Events | Generally mild. Grade 3 hypertension was observed in a few participants but was considered unlikely related to the drug. Pruritus occurred more frequently at higher doses[1]. Notably, there were no persistent elevations in serum triglycerides or cholesterol, a common side effect of other rexinoids[1]. |
| Pharmacokinetics | Tmax: ~3 hours; Plasma half-life: 2.79 to 7.21 hours. AUC increased linearly with doses up to 160 mg[2]. |
Comparison with Standard-of-Care Breast Cancer Prevention Agents
Tamoxifen and raloxifene are the current standards of care for breast cancer risk reduction in high-risk women.
Table 2: Comparative Efficacy and Safety of this compound, Tamoxifen, and Raloxifene for Breast Cancer Prevention
| Agent | Efficacy (Risk Reduction of Invasive Breast Cancer) | Key Adverse Events |
| This compound | Preclinical: 63% reduction in mammary cancer incidence in rats[1]. Clinical efficacy data in humans is not yet available. | Well-tolerated in Phase 1 trial with no significant increase in triglycerides[1]. |
| Tamoxifen | ~49% (NSABP P-1 Study) | Increased risk of endometrial cancer, stroke, pulmonary embolism, and deep-vein thrombosis. |
| Raloxifene | ~38% (STAR Trial) | Lower risk of endometrial cancer and thromboembolic events compared to tamoxifen, but can cause hot flashes and leg cramps. |
Experimental Protocols
-
This compound Phase I Trial: A randomized, placebo-controlled, double-blind, dose-escalation study in healthy volunteers. Participants received single and then daily oral doses of this compound at escalating dose levels (20, 40, 80, 160, and 240 mg) or placebo. Safety and pharmacokinetic parameters were assessed[1].
-
NSABP P-1 (Tamoxifen): A randomized, double-blind, placebo-controlled trial in women at high risk for breast cancer. Participants received either 20 mg/day of tamoxifen or a placebo for 5 years.
-
STAR Trial (Tamoxifen and Raloxifene): A randomized, double-blind trial comparing the efficacy and safety of 20 mg/day of tamoxifen versus 60 mg/day of raloxifene for 5 years in postmenopausal women at increased risk of breast cancer.
This compound for Medulloblastoma: A Preclinical Assessment
This compound has also shown promise in preclinical models of medulloblastoma, a common malignant brain tumor in children.
Preclinical Efficacy of this compound in Medulloblastoma
In in-vivo studies using patient-derived xenografts (PDXs) of Group 3 medulloblastoma, the most aggressive subtype, this compound demonstrated significant anti-tumor activity. Treatment with this compound at a dose of 100 mg/kg/day resulted in a significant decrease in tumor growth compared to vehicle-treated animals[3][4]. In vitro, this compound was shown to decrease cell viability, proliferation, migration, and invasion in medulloblastoma cell lines[3][4].
Table 3: Preclinical Efficacy of this compound in Group 3 Medulloblastoma PDX Model
| Parameter | This compound Treatment (100 mg/kg/day) |
| Tumor Growth | Significantly smaller tumors than vehicle-treated controls, with a statistically significant difference observed from day 13 of treatment[3]. |
| In Vitro Effects | Decreased cell viability, proliferation, migration, and invasion. Induced G1 cell cycle arrest[3][4]. |
Comparison with Standard of Care for Medulloblastoma
The current standard of care for medulloblastoma is a multi-modal approach involving surgery, craniospinal irradiation, and chemotherapy.
Table 4: Comparison of this compound (Preclinical) with Standard of Care for Medulloblastoma
| Treatment | Approach | Efficacy | Key Toxicities |
| This compound | Oral RXR agonist (preclinical) | Significant tumor growth inhibition in mouse models[3]. | Favorable safety profile in human Phase 1 trial[1]. |
| Standard of Care | Surgery + Craniospinal Irradiation + Chemotherapy | 5-year survival rates vary by risk group; ~80% for average-risk and <60% for high-risk. | Significant long-term neurocognitive deficits, hearing loss, and endocrine dysfunction. |
Experimental Protocols
-
This compound Preclinical Medulloblastoma Study: Patient-derived xenografts from Group 3 medulloblastoma were implanted in nude mice. The mice were then treated with this compound (100 mg/kg/day) mixed in their chow, and tumor growth was monitored[3]. In vitro studies involved treating medulloblastoma cell lines with varying concentrations of this compound and assessing effects on cell viability, proliferation, and other malignant phenotypes[3].
-
Standard of Care for Medulloblastoma: The typical protocol involves maximal safe surgical resection of the tumor, followed by craniospinal irradiation (with a boost to the tumor bed), and adjuvant chemotherapy, often with a combination of drugs such as cisplatin, vincristine, and cyclophosphamide.
References
- 1. A Randomized, Placebo-Controlled, Double-Blind, Dose Escalation, Single Dose and Steady State Pharmacokinetics Study of 9cthis compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pilot, First-in-Human, Pharmacokinetic Study of 9cthis compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel RXR agonist, decreases tumorigenesis and leptomeningeal disease in group 3 medulloblastoma patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of UAB30: A Comparative Guide to RXR Agonist Action Confirmed by Knockout/Knockdown Studies
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of UAB30, a promising Retinoid X Receptor (RXR) agonist, and its alternatives. We delve into the experimental data from knockout and knockdown studies that solidify our understanding of its signaling pathways and compare its performance with other RXR modulators.
This compound is a novel, synthetic rexinoid that demonstrates high efficacy and reduced toxicity in preclinical cancer models. Its primary mechanism is believed to be the selective activation of RXR, a nuclear receptor that plays a crucial role in regulating gene transcription related to cell differentiation, proliferation, and apoptosis. To rigorously validate this proposed mechanism, researchers have employed genetic techniques such as the use of dominant-negative receptors and siRNA-mediated knockdown to abrogate RXR function and observe the resulting effects on this compound's activity.
Confirming this compound's Reliance on RXRα
A pivotal study has provided strong evidence for the direct involvement of RXRα in mediating the biological effects of this compound. By introducing a dominant-negative form of RXRα (dnRXRα), which lacks the activation function 2 (AF-2) domain, researchers were able to disrupt the normal signaling cascade. The overexpression of this dnRXRα mutant significantly diminished the biological responses typically induced by this compound in human organotypic epidermal cultures. This finding strongly suggests that the therapeutic effects of this compound are mediated through the AF-2 domain of RXRα, confirming its on-target activity.
Comparative Analysis with Alternative RXR Agonists
To provide a broader context for this compound's mechanism, it is essential to compare it with other well-known RXR agonists. Bexarotene, an FDA-approved rexinoid, has also been the subject of mechanistic studies involving the modulation of RXR expression.
Table 1: Comparison of this compound and Bexarotene in RXR Knockdown/Knockout Studies
| Feature | This compound | Bexarotene |
| Model System | Human organotypic epidermis | Rat model of subarachnoid hemorrhage |
| Methodology | Overexpression of dominant-negative RXRα (dnRXRα) | siRNA-mediated knockdown of RXR |
| Key Finding | Diminished biological effects of this compound, indicating dependence on the RXRα AF-2 domain. | Abolished the neuroprotective effects of Bexarotene, confirming RXR as the molecular target. |
| Downstream Effects Mitigated by Knockdown/Knockout | Alterations in epidermal morphology and gene expression. | Regulation of PPARγ/SIRT6/p-FoxO3a pathway, and reduction of neuroinflammation. |
While direct knockout/knockdown studies for other RXR agonists like LG100268 and MSU-42011 are less prevalent in publicly available literature, their mechanisms are generally inferred from their selective binding to RXR and activation of RXR-dependent signaling pathways in a manner similar to this compound and Bexarotene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the confirmed signaling pathway of this compound and the experimental workflow used to validate its mechanism.
Caption: this compound signaling pathway and the inhibitory effect of dominant-negative RXRα.
Caption: Experimental workflow for confirming this compound's mechanism using a dominant-negative RXRα.
Detailed Experimental Protocols
For the successful replication and validation of these findings, detailed experimental protocols are crucial. Below are summaries of the key methodologies employed in the knockout/knockdown studies.
Construction and Lentiviral Production of Dominant-Negative RXRα
-
Vector Construction: A dominant-negative mutant of human RXRα is generated by deleting the C-terminal AF-2 domain. This truncated RXRα is then cloned into a lentiviral expression vector.
-
Lentivirus Production: The lentiviral vector containing the dnRXRα insert, along with packaging and envelope plasmids, is transfected into a suitable packaging cell line (e.g., HEK293T).
-
Viral Titer Determination: The supernatant containing the lentiviral particles is harvested, and the viral titer is determined to ensure efficient transduction.
Lentiviral Transduction of Human Keratinocytes
-
Cell Culture: Primary human keratinocytes are cultured in appropriate media.
-
Transduction: Keratinocytes are transduced with the dnRXRα-expressing lentivirus at a predetermined multiplicity of infection (MOI). A control group is transduced with a lentivirus carrying a non-targeting sequence or an empty vector.
-
Selection: Transduced cells may be selected using an appropriate antibiotic resistance marker if included in the lentiviral vector.
Organotypic Epidermal Cultures
-
Dermal Equivalent Preparation: A dermal equivalent is prepared using a collagen matrix seeded with human dermal fibroblasts.
-
Keratinocyte Seeding: The transduced keratinocytes are seeded onto the surface of the dermal equivalent.
-
Air-Liquid Interface Culture: The culture is raised to an air-liquid interface to promote epidermal stratification and differentiation, closely mimicking the structure of human skin.
siRNA-Mediated Knockdown of RXR (for Bexarotene Study)
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the mRNA of RXR are designed and synthesized. A non-targeting siRNA is used as a negative control.
-
Transfection: The siRNAs are transfected into the target cells (e.g., primary neurons or microglia in the context of the Bexarotene study) using a suitable transfection reagent.
-
Knockdown Validation: The efficiency of RXR knockdown is confirmed at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Treatment and Analysis: The cells with knocked-down RXR are then treated with Bexarotene, and the downstream effects on signaling pathways and cellular responses are analyzed and compared to control cells.
By employing these rigorous genetic approaches, the scientific community can be confident in the on-target mechanism of this compound and its therapeutic potential as a selective RXR agonist. This comparative guide underscores the importance of such validation studies in modern drug development.
UAB30 and Other Rexinoids: A Comparative Analysis of Gene Expression Profiles
A deep dive into the transcriptomic landscapes modulated by the novel rexinoid UAB30 compared to other retinoid X receptor (RXR) agonists, such as bexarotene, reveals significant tissue-specific differences, particularly in the liver. While both agents demonstrate comparable efficacy in modulating gene expression in mammary tissues for cancer prevention, this compound exhibits a markedly safer profile concerning hepatic gene regulation, mitigating the risk of hyperlipidemia associated with other rexinoids.
This comparison guide provides a detailed examination of the gene expression profiles induced by this compound and other rexinoids, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological effects of these compounds.
Comparative Gene Expression Analysis
A pivotal study comparing the effects of this compound, bexarotene (Targretin), and another analog, 4-methyl-UAB30, on the liver transcriptome of female Sprague-Dawley rats provides the most direct evidence of their differential activities. The data reveals that while all three are potent RXR agonists, their impact on hepatic gene expression varies significantly.
Notably, bexarotene was found to alter the expression of nearly 300 genes in the liver, whereas this compound affected only a small fraction of these[1]. This divergence is critical for understanding the differential side-effect profiles of these drugs. The hyperlipidemia often observed with bexarotene treatment is linked to its broad influence on genes regulated by the Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor (PPAR), both of which heterodimerize with RXR[1]. In contrast, this compound's more selective action in the liver spares these pathways, thus avoiding significant elevations in serum triglycerides[2].
While a comprehensive table of all differentially expressed genes is extensive, the following table summarizes the key differences in the regulation of genes associated with lipid metabolism in the rat liver upon treatment with this compound and bexarotene.
| Gene | Function | This compound Effect | Bexarotene Effect |
| Scd1 | Stearoyl-CoA desaturase 1, key enzyme in fatty acid biosynthesis | No significant change | Upregulated |
| Srebf1 | Sterol regulatory element-binding protein 1, master regulator of lipogenesis | No significant change | Upregulated |
| Cyp1a1 | Cytochrome P450 1A1, involved in xenobiotic metabolism | Upregulated | No significant change |
| Cyp1a2 | Cytochrome P450 1A2, involved in drug and steroid metabolism | Upregulated | No significant change |
| Cyp1b1 | Cytochrome P450 1B1, involved in the metabolism of procarcinogens | Upregulated | No significant change |
| Nqo1 | NAD(P)H quinone dehydrogenase 1, a detoxifying enzyme | Upregulated | No significant change |
Data sourced from Vedell et al., Molecular Pharmacology, 2013.
Interestingly, this compound was found to uniquely upregulate genes associated with the aryl hydrocarbon receptor (AhR) pathway, such as Cyp1a1, Cyp1a2, Cyp1b1, and Nqo1. This finding prompted further investigation that revealed this compound's ability to inhibit the initiation of mammary tumors induced by dimethylbenzanthracene (DMBA), likely by enhancing its detoxification.
In contrast to the liver, studies on mammary epithelial cells and mammary cancers indicate that this compound and bexarotene modulate the transcriptome in a similar fashion, supporting their comparable efficacy in breast cancer prevention[1].
Signaling Pathways
Rexinoids exert their effects by binding to Retinoid X Receptors (RXRs), which are nuclear receptors that form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), LXRs, and PPARs. The specific signaling cascade activated depends on the rexinoid, the tissue type, and the available heterodimer partners.
This compound is a selective RXR agonist with minimal to no binding activity for RARs. A key aspect of its mechanism of action involves the potentiation of the RXR-RAR heterodimer signaling pathway. This leads to an increase in the endogenous levels of all-trans-retinoic acid (ATRA), the natural ligand for RARs. This enhanced ATRA signaling is thought to be a primary driver of this compound's cancer-preventive effects.
Caption: Signaling pathway of this compound.
Experimental Protocols
The comparative gene expression data presented is primarily based on microarray analysis from the study by Vedell et al. (2013). The following is a summary of the key experimental methodologies employed.
Animal Studies and Treatment
Female Sprague-Dawley rats were administered diets containing this compound, bexarotene, or a control diet. The rexinoids were mixed into the feed at specified concentrations. After a defined treatment period (e.g., 7 days), the animals were euthanized, and liver tissues were collected for RNA extraction.
RNA Extraction and Microarray Analysis
Total RNA was isolated from the liver tissues using standard methodologies, such as Trizol reagent followed by purification with RNeasy columns. The quality and integrity of the RNA were assessed using spectrophotometry and capillary electrophoresis.
For gene expression profiling, Affymetrix GeneChip Rat Exon 1.0 ST arrays were utilized. Biotin-labeled cRNA was prepared from the total RNA samples according to the manufacturer's protocols. The labeled cRNA was then hybridized to the microarrays. Following hybridization, the arrays were washed, stained with streptavidin-phycoerythrin, and scanned to detect the signal intensities.
Data Analysis
The raw microarray data was processed and normalized using appropriate algorithms, such as the Robust Multi-array Average (RMA) method. Statistical analysis was performed to identify genes that were differentially expressed between the treatment groups and the control group. A combination of fold-change and p-value thresholds was used to determine statistical significance.
References
Evaluating UAB30's Efficacy in Chemoresistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UAB30, a novel synthetic rexinoid, against alternative therapies in the context of chemoresistant cancer models. This compound, which selectively binds to the retinoid X receptor (RXR), has demonstrated potential in overcoming chemoresistance, a significant hurdle in cancer therapy. This document synthesizes available preclinical data to evaluate its efficacy, mechanism of action, and experimental basis.
Executive Summary
Chemoresistance remains a primary cause of treatment failure in oncology. This compound emerges as a promising agent, particularly in pediatric neuroectodermal tumors like neuroblastoma and medulloblastoma. Its mechanism, centered on the activation of the RXR signaling pathway, appears to circumvent some common resistance pathways. Compared to its parent compound, retinoic acid (RA), this compound exhibits a more favorable toxicity profile. While direct comparative studies against standard chemotherapeutics like cisplatin and doxorubicin, or other targeted agents such as PARP inhibitors in chemoresistant models are limited, this guide provides an indirect comparison based on their performance in similar cancer models.
Comparative Efficacy of this compound and Alternative Therapies
The following tables summarize the efficacy of this compound and comparator drugs in relevant chemoresistant cancer models. Data is compiled from multiple preclinical studies to facilitate an objective comparison.
Table 1: this compound vs. Retinoic Acid in Pediatric Solid Tumors
| Parameter | This compound | Retinoic Acid (RA) | Cancer Models | Key Findings |
| Cell Viability | Significant decrease | Significant decrease | Group 3 Medulloblastoma PDXs (D341, D384, D425)[1] | This compound demonstrated comparable efficacy to RA in reducing cell viability.[1] |
| Proliferation | Significant decrease | Significant decrease | Group 3 Medulloblastoma PDXs[1] | Both agents effectively diminished proliferation in all tested patient-derived xenografts.[1] |
| Apoptosis | Increased cleaved PARP | Increased cleaved PARP | Group 3 Medulloblastoma PDXs[1] | Both this compound and RA induced apoptosis, as evidenced by increased levels of cleaved PARP.[1] |
| Cell Cycle | G1 arrest | G1 arrest | Group 3 Medulloblastoma PDXs[1] | Both treatments led to an increase in the G1 phase population, indicating cell cycle arrest.[1] |
| Toxicity | Minimal toxicity, no significant change in serum triglycerides in human trials.[1] | Dose-limiting toxicities | Not specified in direct comparison | This compound was developed to have a more benign toxicity profile than RA.[1] |
Table 2: Indirect Comparison of this compound with Chemotherapeutics and PARP Inhibitors in Chemoresistant Neuroblastoma
| Agent | Mechanism of Action | Chemoresistant Neuroblastoma Model | Reported Efficacy |
| This compound | RXR Agonist | Neuroblastoma Patient-Derived Xenografts (PDX) with stem-like cell populations[2] | Decreased proliferation, viability, motility, and tumorsphere formation, indicating efficacy against chemoresistance-associated stem-like cells.[2] |
| Cisplatin | DNA cross-linking agent | Cisplatin-resistant neuroblastoma cell lines (e.g., UKF-NB-3rCDDP1000)[3] | Resistant cell lines show enhanced EGFR expression and are sensitive to EGFR-specific toxins.[3] Cisplatin efficacy is limited in resistant lines.[4] |
| Doxorubicin | Topoisomerase II inhibitor | Chemoresistant neuroblastoma cell line BE(2)-c | High level of resistance observed at clinically achievable concentrations. |
| PARP Inhibitors (e.g., Talazoparib) | Inhibition of PARP, leading to synthetic lethality in cells with DNA repair defects. | Refractory neuroblastoma with BARD1 mutation[5][6] | Successful treatment in a pediatric patient when combined with chemotherapy, leading to cancer eradication.[5][6] Effective in killing neuroblastoma cells with MYCN amplification.[7] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is through the activation of the Retinoid X Receptor (RXR). This contrasts with retinoic acid, which primarily activates the Retinoic Acid Receptor (RAR). The activation of RXR by this compound can lead to a cascade of downstream effects influencing cell differentiation, proliferation, and apoptosis.
This compound Signaling Pathway
References
- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts. | Sigma-Aldrich [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Amino Acids Regulate Cisplatin Insensitivity in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First successful treatment of pediatric high-risk refractory neuroblastoma with PARP inhibition - St. Jude Children’s Research Hospital [stjude.org]
- 6. Clinical Response to a PARP Inhibitor and Chemotherapy in a Child with BARD1-Mutated Refractory Neuroblastoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
This guide provides a detailed comparison of the pharmacodynamics of UAB30, a novel synthetic rexinoid, with other relevant compounds that modulate the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) signaling pathways. This compound has been developed to maintain or exceed the efficacy of traditional retinoids while exhibiting a more favorable toxicity profile.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of this compound and its Mechanism of Action
This compound (9-cis-UAB30) is a selective RXR agonist.[2] Unlike pan-agonists such as 9-cis-retinoic acid, which activate both RAR and RXR, or RAR-specific agonists like all-trans-retinoic acid (ATRA), this compound's primary target is the RXR.[2][3] This selectivity is believed to contribute to its reduced toxicity.[1] RXRs form heterodimers with other nuclear receptors, including RARs, and this partnership is crucial for regulating gene transcription that controls cellular processes like differentiation, proliferation, and apoptosis.[4][5]
The anti-tumor effects of this compound have been observed in a variety of cancer models, including rhabdomyosarcoma, medulloblastoma, neuroblastoma, and breast cancer.[1][2][4][6] Its mechanism of action is multifaceted and can be cell-type specific, but generally involves:
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to increase apoptosis, evidenced by increased caspase 3 activation and PARP cleavage. It can also cause cell cycle arrest in the G1 phase.[1]
-
Inhibition of Cell Proliferation and Survival: The compound significantly decreases cell viability and proliferation in various cancer cell lines.[1][2]
-
Reduction of Cell Motility and Invasion: this compound can decrease the migration and invasion of cancer cells.[1]
-
Potentiation of ATRA Signaling: this compound enhances signaling through RAR:RXR heterodimers, in part by increasing the cellular levels of all-trans-retinoic acid (ATRA).[4]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound in comparison to other retinoids.
Table 1: In Vitro Cytotoxicity of this compound in Rhabdomyosarcoma (RMS) Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value (μM) | Reference |
| This compound | RD | Survival Assay | LD50 | 26.5 | [1] |
| This compound | SJCRH30 | Survival Assay | LD50 | 26.1 | [1] |
Table 2: Comparative Effects of this compound and Retinoic Acid (RA) on Medulloblastoma Patient-Derived Xenografts (PDX)
| Compound | Cell Line | Effect | Observation | Reference |
| This compound | D341, D384, D425 | Viability | Significant decrease starting at 10 μM | [2] |
| RA (Isotretinoin) | D341, D384, D425 | Viability | Significant decrease starting at 10 μM | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as an RXR agonist, influences gene transcription primarily through the formation of RXR heterodimers with other nuclear receptors, most notably RAR. The binding of this compound to RXR can potentiate the transcriptional activity of the heterodimer when RAR is bound by its ligand, ATRA.
Caption: Simplified signaling pathway of this compound via the RXR:RAR heterodimer.
Experimental Workflow: Cell Viability Assay
A common method to assess the effect of compounds like this compound on cancer cells is the AlamarBlue® (resazurin) assay, which measures cell viability.
Caption: General workflow for a cell viability assay.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Rhabdomyosarcoma (RD, SJCRH30) and medulloblastoma patient-derived xenograft (D341, D384, D425) cells were used in the cited studies.[1][2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: this compound and other retinoids are typically dissolved in a suitable solvent like DMSO to create stock solutions, which are then diluted in culture media to the desired final concentrations for treating the cells.
Cell Viability/Survival Assay (AlamarBlue®)
This assay is based on the reduction of resazurin (the active ingredient in AlamarBlue®) to the fluorescent resorufin by metabolically active cells.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound, RA) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).[2]
-
Reagent Addition: Add AlamarBlue® reagent to each well, typically 10% of the well volume.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle-treated control cells.
Apoptosis Assays
-
Caspase 3 Activation: This can be measured using commercially available kits that detect the activity of cleaved caspase-3, a key executioner caspase in apoptosis.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Its cleavage can be detected by Western blotting using an antibody that specifically recognizes the cleaved fragment.[1]
Cell Migration Assay (Scratch Assay)
-
Create Monolayer: Grow cells to a confluent monolayer in a culture plate.
-
Create "Scratch": A sterile pipette tip is used to create a linear gap or "scratch" in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with medium containing the test compound or vehicle control.
-
Imaging: The scratch is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Analysis: The rate of cell migration is determined by measuring the closure of the scratch area over time. A decrease in the rate of closure in treated cells compared to control cells indicates an inhibition of migration.[1]
Discussion and Conclusion
This compound is a promising RXR-selective agonist with demonstrated anti-cancer properties in vitro. Its mechanism, centered on RXR activation and potentiation of ATRA signaling, distinguishes it from RAR-centric retinoids. The available data indicates that its efficacy in reducing cell viability in certain cancer models is comparable to that of retinoic acid, but with a potentially better toxicity profile, making it a candidate for further investigation in cancer therapy and prevention.[1][2][6] More potent analogs of this compound, such as UAB110, have also been developed and show promise.[7] Future research should focus on direct, quantitative comparisons of this compound with other specific rexinoids like bexarotene across a wider range of cell lines and in vivo models to fully elucidate its therapeutic potential.
References
- 1. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The retinoid X receptor has a critical role in synthetic rexinoid-induced increase in cellular all-trans-retinoic acid | PLOS One [journals.plos.org]
- 5. Design of selective nuclear receptor modulators: RAR and RXR as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (9Z)-UAB-30 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of U-30B: A Guide for Laboratory Professionals
Birmingham, AL - For researchers, scientists, and drug development professionals working with the novel rexinoid agonist U-30B, understanding the proper disposal procedures is critical for maintaining laboratory safety and regulatory compliance. While specific waste disposal protocols for U-30B are not publicly available due to its status as a research compound, it is imperative to treat it as a hazardous chemical waste. This guide provides a procedural framework based on established best practices for the disposal of hazardous materials in a laboratory setting.
U-30B is a novel synthetic rexinoid that has been investigated for its potential in cancer therapy, including for medulloblastoma and rhabdomyosarcoma.[1][2][3] As a biologically active compound, any materials contaminated with U-30B, as well as any remaining unused compound, must be disposed of with care to prevent environmental contamination and potential health risks.
Immediate Safety and Handling Protocol
All personnel handling U-30B waste should adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle U-30B and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Quantitative Data for Hazardous Waste Disposal
The following table summarizes key quantitative parameters that are typically considered when preparing chemical waste for disposal. These are general guidelines and may be superseded by specific instructions from your institution's Environmental Health and Safety (EHS) department.
| Parameter | Guideline | Rationale |
| Waste Container Fullness | Do not fill containers beyond 90% capacity. | To prevent spills and allow for vapor expansion. |
| pH Range for Neutralization | Adjust pH to between 6.0 and 8.0 before disposal, if applicable and safe to do so. | To minimize corrosivity and reactivity of the waste. |
| Halogenated Solvent Content | Segregate waste containing halogenated solvents from non-halogenated solvent waste. | Halogenated solvents require specific and more costly disposal methods. |
| Heavy Metal Contamination | Segregate waste containing heavy metals (e.g., mercury, lead, cadmium). | Heavy metals are toxic and require specialized disposal to prevent environmental contamination. |
| Liquid vs. Solid Waste | Segregate liquid and solid waste into separate, clearly labeled containers. | Different disposal pathways are used for liquid and solid hazardous waste. |
Step-by-Step Disposal Procedure for U-30B Waste
The following protocol outlines the necessary steps for the proper disposal of U-30B and contaminated materials. This procedure is based on general hazardous waste management guidelines from institutions like the University of Alabama at Birmingham (UAB).[5]
-
Identify and Segregate Waste:
-
Identify all waste streams containing U-30B, including unused stock solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions from experiments.
-
Segregate the waste into compatible categories: solid and liquid.
-
-
Properly Contain the Waste:
-
Use chemically resistant, leak-proof containers with secure screw-on caps.
-
Ensure the container is appropriate for the type of waste (e.g., a rigid container for sharps).
-
-
Label the Waste Container:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (i.e., "U-30B" and any solvents or other chemicals). Do not use abbreviations.
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or lab manager.
-
-
-
Store the Waste Safely:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general traffic.
-
-
Request a Waste Pickup:
-
Once the waste container is nearly full (not exceeding 90% capacity) or if the waste has been stored for a significant period (check your institution's specific time limits), request a pickup from your institution's EHS department.[5]
-
Follow your institution's specific procedure for requesting a pickup, which may involve an online system or a phone call.
-
Experimental Workflow for U-30B Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of U-30B waste in a laboratory setting.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of the novel research compound U-30B, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed requirements.
References
- 1. UAB30, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uww.edu [uww.edu]
- 5. Disposal of Waste - Environmental Health and Safety [uab.edu]
Personal protective equipment for handling UAB30
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of UAB30, a novel rexinoid agonist. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this research compound.
This compound is a synthetic rexinoid with potential applications in cancer therapy, specifically investigated for its effects on rhabdomyosarcoma and medulloblastoma.[1][2] While it is described as having limited toxicities compared to other retinoids, comprehensive safety data is not widely available.[2] Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. The following recommendations are based on best practices for handling research-grade chemical compounds and information available for similar substances.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Nitrile gloves | ASTM D6319 | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Should be buttoned and have long sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory | Fume hood | Should be used when handling the solid compound or preparing solutions. | Minimizes inhalation of powders or vapors. A dust mask may be used as a secondary precaution for solids. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical to minimize risk and ensure the integrity of your experiments.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Assemble all necessary materials, including this compound, solvents, labware, and the required PPE.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
-
Handling the Compound :
-
Perform all manipulations of solid this compound, including weighing and preparation of stock solutions, within the fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) for handling the solid. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound is a research chemical, it should be treated as hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container. | Collect in a designated, clearly labeled, and sealed container. |
| Solutions containing this compound | Labeled, sealed hazardous liquid waste container. | Do not pour down the drain. Collect in a compatible, sealed container that is clearly labeled with "Hazardous Waste" and the full chemical name. |
| Contaminated Labware (disposable) | Labeled solid waste container. | Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be collected in a designated hazardous waste container. |
| Contaminated Glassware (reusable) | N/A | Decontaminate by rinsing with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. Then, wash with soap and water. |
General Disposal Workflow
Caption: General workflow for the disposal of this compound waste.
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance and to schedule a waste pickup.[3][4] If your research involves biological materials in conjunction with this compound, you must also follow appropriate biological waste disposal procedures.[5]
References
- 1. This compound, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts. | Sigma-Aldrich [sigmaaldrich.com]
- 2. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposal of Waste - Environmental Health and Safety [uab.edu]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
